2-Methoxy-4,6-bis(trifluoromethyl)benzamide
Description
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Properties
IUPAC Name |
2-methoxy-4,6-bis(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO2/c1-19-6-3-4(9(11,12)13)2-5(10(14,15)16)7(6)8(17)18/h2-3H,1H3,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYULHHERVJIOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C(=O)N)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Methoxy-4,6-bis(trifluoromethyl)benzamide: Synthesis, Characterization, and Potential Applications
Foreword: Navigating the Frontier of Fluorinated Benzamides
Welcome to a comprehensive exploration of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide, a compound situated at the intersection of compelling structural motifs in contemporary medicinal chemistry. While this molecule may not be extensively documented in current literature, its architecture—a benzamide core flanked by a methoxy group and two powerful trifluoromethyl substituents—suggests a rich potential for novel biological activity and material science applications. This guide is crafted for researchers, scientists, and drug development professionals, providing a robust theoretical framework and practical, experience-driven insights into the synthesis, characterization, and prospective utility of this intriguing compound. Our approach is grounded in established chemical principles and data from structurally analogous molecules, offering a predictive yet rigorous manual for those looking to innovate in this chemical space.
Molecular Architecture and Predicted Physicochemical Properties
The structure of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide is characterized by a central benzene ring substituted with three key functional groups. The methoxy (-OCH₃) group at the 2-position is a well-known electron-donating group through resonance, which can influence the reactivity of the aromatic ring.[1] In contrast, the two trifluoromethyl (-CF₃) groups at the 4- and 6-positions are potent electron-withdrawing groups due to the high electronegativity of fluorine atoms.[2][3][4] This electronic push-pull relationship across the benzamide scaffold is anticipated to significantly modulate the molecule's physicochemical properties, including its dipole moment, binding affinities, and metabolic stability.[5]
The trifluoromethyl group, in particular, is a valued substituent in medicinal chemistry for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[4][5][6] The presence of two such groups is expected to amplify these effects.
Table 1: Predicted Physicochemical Properties of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₀H₇F₆NO₂ | |
| Molecular Weight | 287.16 g/mol | |
| XLogP3-AA | ~ 3.5 | High lipophilicity is expected due to the two -CF₃ groups. |
| Hydrogen Bond Donors | 1 | From the amide N-H. |
| Hydrogen Bond Acceptors | 2 | From the carbonyl oxygen and the methoxy oxygen. |
| Topological Polar Surface Area | 49.4 Ų | |
| General Appearance | Likely a white to off-white solid. | Based on similar benzamide structures. |
Proposed Synthesis and Experimental Protocols
The synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide, while not explicitly described in the literature, can be logically approached through a multi-step sequence starting from commercially available precursors. A plausible strategy involves the synthesis of the corresponding benzoic acid, followed by amidation.
Proposed Synthetic Pathway
A logical synthetic route would begin with a suitably substituted benzene derivative that can be elaborated to the target benzoic acid, followed by conversion to the benzamide.
Caption: Proposed synthetic workflow for 2-Methoxy-4,6-bis(trifluoromethyl)benzamide.
Detailed Experimental Protocol: A Hypothetical Approach
The following protocol is a predictive, step-by-step guide based on established methodologies for analogous transformations.[7][8]
Step 1: Synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic Acid
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-Bromo-1-methoxy-3,5-bis(trifluoromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Carboxylation: Bubble dry carbon dioxide gas through the solution for 1-2 hours, or add an excess of crushed dry ice pellets.
-
Quenching and Work-up: Allow the reaction to slowly warm to room temperature. Quench with the addition of deionized water. Acidify the aqueous layer to a pH of ~2 with 1 M HCl. Extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzoic acid.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide
-
Acid Chloride Formation: In a clean, dry flask under a nitrogen atmosphere, suspend the synthesized 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid (1.0 eq) in thionyl chloride (SOCl₂) or oxalyl chloride (excess) with a catalytic amount of dimethylformamide (DMF). Reflux the mixture for 2-4 hours until the evolution of gas ceases.
-
Removal of Excess Reagent: Remove the excess thionyl chloride or oxalyl chloride by distillation or under reduced pressure to obtain the crude acid chloride.
-
Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent like dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add concentrated aqueous ammonia or ammonium hydroxide (excess) dropwise.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC. Upon completion, dilute the mixture with water and extract with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude benzamide by recrystallization or flash column chromatography to yield the final product.
Anticipated Spectroscopic Characterization
The structural elucidation of the synthesized 2-Methoxy-4,6-bis(trifluoromethyl)benzamide would rely on a combination of standard spectroscopic techniques. The expected spectral data are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amide protons. The aromatic protons will likely appear as singlets or narrowly split doublets in the downfield region. The methoxy protons will be a sharp singlet around 3.8-4.0 ppm. The amide protons will present as two broad singlets, corresponding to the two N-H protons.
-
¹³C NMR: The carbon NMR will show signals for the aromatic carbons, the carbonyl carbon of the amide, the methoxy carbon, and the carbons of the trifluoromethyl groups. The carbons attached to the fluorine atoms will exhibit characteristic quartet splitting due to C-F coupling.[9]
-
¹⁹F NMR: The fluorine NMR is a crucial tool for confirming the presence of the -CF₃ groups. A single, sharp singlet is expected, as both trifluoromethyl groups are chemically equivalent.
-
IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretching of the amide (around 3300-3400 cm⁻¹), the C=O stretching of the amide (around 1650-1680 cm⁻¹), and C-F stretching bands (in the region of 1100-1300 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound.
Potential Applications and Biological Activity
The unique combination of functional groups in 2-Methoxy-4,6-bis(trifluoromethyl)benzamide suggests several promising avenues for research and application, particularly in drug discovery.
Enzyme Inhibition in Oncology
Benzamide-containing scaffolds are central to many targeted cancer therapies, particularly as kinase inhibitors.[6] The trifluoromethyl groups can enhance binding affinity to the active site of kinases, and the overall lipophilicity of the molecule may improve cell permeability.[5][6] This compound could be a valuable lead structure for the development of novel inhibitors for kinases implicated in cancer progression.
Caption: Hypothetical mechanism of action: inhibition of a kinase active site.
Agrochemicals
Trifluoromethylated aromatic compounds have found applications as herbicides and pesticides.[10][11] The biological activity of this molecule could be explored in the context of developing new agrochemicals with potentially improved efficacy and metabolic stability.
Materials Science
The electron-rich and electron-poor regions of the molecule could impart interesting electronic and self-assembly properties, making it a candidate for investigation in materials science, for example, in the development of organic electronic materials.[3]
Predicted Safety and Handling
While specific toxicity data for 2-Methoxy-4,6-bis(trifluoromethyl)benzamide is unavailable, general precautions for handling aromatic amides and fluorinated compounds should be followed:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Directions
2-Methoxy-4,6-bis(trifluoromethyl)benzamide represents a scientifically intriguing yet underexplored molecule. This guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. The strong electron-withdrawing nature of the dual trifluoromethyl groups, combined with the electron-donating methoxy group on a benzamide scaffold, suggests a high potential for novel biological activity.
Future research should focus on the actual synthesis and purification of this compound to validate the proposed protocols and to fully characterize its physicochemical and spectroscopic properties. Subsequent biological screening, particularly in the areas of oncology and agrochemicals, will be crucial in uncovering the true potential of this promising molecule.
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A Technical Guide to 2-Methoxy-4,6-bis(trifluoromethyl)benzamide (CAS 259655-26-0): A Strategic Building Block in Medicinal Chemistry
Abstract: This technical guide provides a comprehensive overview of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide (CAS: 259655-26-0), a fluorinated aromatic amide positioned as a strategic building block for research and development. While specific biological applications for this compound are not yet extensively documented, its unique molecular architecture—combining a proven benzamide pharmacophore with a methoxy group and two potent trifluoromethyl substituents—presents significant opportunities in medicinal chemistry and drug design. This document elucidates the compound's structural rationale, proposes a viable synthetic pathway, outlines expected analytical characterization data, and explores its potential applications as a scaffold for novel enzyme inhibitors and a tool in fragment-based drug discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorinated intermediates to address complex biological targets.
Introduction: The Benzamide Scaffold and the Power of Fluorination
The benzamide core is a privileged scaffold in modern pharmacology, present in a wide array of approved drugs with diverse biological activities, including antiemetic, antipsychotic, and anticancer effects.[1][2] Its rigid, planar structure provides a reliable anchor for orienting functional groups toward specific interactions within biological targets like enzymes and receptors.[3] The true power of the benzamide scaffold is realized through strategic substitution on the aromatic ring and the amide nitrogen.
The incorporation of fluorine, particularly in the form of the trifluoromethyl (-CF₃) group, is a cornerstone strategy in contemporary drug design.[4] This is due to the unique physicochemical properties the -CF₃ group imparts upon a molecule. The strategic placement of two such groups, as seen in 2-Methoxy-4,6-bis(trifluoromethyl)benzamide, alongside a methoxy donor group, creates a molecule with a highly distinct electronic and steric profile, making it an intriguing candidate for novel therapeutic development.
Physicochemical and Structural Analysis
Molecular Structure
The Strategic Role of Key Functional Groups
The design of this molecule represents a deliberate convergence of functional groups, each chosen for its proven impact on pharmacological properties. The causality behind this specific arrangement is key to understanding its potential.
-
Bis-Trifluoromethyl (-CF₃) Groups: The presence of two -CF₃ groups on the aromatic ring is the most defining feature.
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF₃ group highly resistant to metabolic degradation, particularly oxidative processes by cytochrome P450 enzymes.[5][6] This can significantly increase a drug candidate's half-life.
-
Enhanced Lipophilicity: The -CF₃ group substantially increases a molecule's lipophilicity (fat solubility), which can improve its ability to cross cellular membranes and reach intracellular targets.[5][6]
-
Potent Electron-Withdrawing Effects: As a strong electron-withdrawing group, -CF₃ lowers the pKa of nearby acidic or basic centers and can profoundly influence binding interactions through altered electrostatic potential and hydrogen bonding capabilities.[5][6] The presence of two such groups dramatically amplifies this effect.
-
-
Methoxy (-OCH₃) Group: Positioned ortho to the amide, the methoxy group serves several functions.
-
Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, a critical interaction for anchoring a molecule within a protein's binding pocket.
-
Conformational Lock: The steric bulk of the methoxy group adjacent to the amide can restrict the rotation of the carbonyl group, locking it into a preferred conformation. This pre-organization can reduce the entropic penalty upon binding to a target, potentially increasing binding affinity.
-
Electronic Modulation: As an electron-donating group, the methoxy group electronically opposes the two -CF₃ groups, creating a unique electronic distribution across the aromatic ring that can be exploited for specific molecular recognition.
-
Predicted Physicochemical Properties
Quantitative data for this specific molecule is not widely published. The table below summarizes computed properties based on its structure, providing a baseline for experimental design.
| Property | Predicted Value | Rationale / Source |
| Molecular Weight | 287.16 g/mol | Calculated from formula C₁₀H₇F₆NO₂ |
| XLogP3-AA | ~2.5 - 3.0 | Estimated based on high lipophilicity of two -CF₃ groups, offset by polar amide/methoxy groups. Similar to related structures.[7] |
| Hydrogen Bond Donors | 1 (from -NH₂) | The amide group provides a primary source of H-bond donation.[7] |
| Hydrogen Bond Acceptors | 4-5 (O=C, O-CH₃, F₆) | The carbonyl oxygen, methoxy oxygen, and fluorine atoms can all act as H-bond acceptors.[7] |
| Rotatable Bond Count | 2 | C(aryl)-C(amide) and C(aryl)-O(methoxy) bonds. |
Proposed Synthesis and Characterization
While this compound is available from specialized chemical vendors[8], understanding its synthesis is crucial for designing analogs or scaling up production. A logical and robust approach involves the amidation of a suitable carboxylic acid derivative.
Retrosynthetic Analysis and Proposed Pathway
The most direct synthetic route is the formation of the amide bond as the final step. This can be achieved by reacting the corresponding acyl chloride with an ammonia source. The key challenge lies in the preparation of the precursor, 2-methoxy-4,6-bis(trifluoromethyl)benzoyl chloride.
Proposed Experimental Protocol: Amidation of Acyl Chloride
This protocol describes the final step of the synthesis, which is a robust and widely used method for forming primary benzamides.[9][10]
Objective: To synthesize 2-Methoxy-4,6-bis(trifluoromethyl)benzamide from its corresponding benzoyl chloride.
Materials:
-
2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride (1.0 equiv.)
-
Concentrated Ammonium Hydroxide (NH₄OH, aq., ~28-30%) (excess)
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a fume hood, dissolve 2-methoxy-4,6-bis(trifluoromethyl)benzoyl chloride (1.0 equiv.) in DCM (approx. 10 mL per gram of acyl chloride) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction and minimize side product formation.
-
Ammonia Addition: While stirring vigorously, add concentrated ammonium hydroxide (approx. 5-10 equiv.) dropwise to the cooled solution. A white precipitate (the product) will form immediately.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Workup - Quenching & Extraction: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with two additional portions of DCM.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary to afford the pure 2-Methoxy-4,6-bis(trifluoromethyl)benzamide.
Expected Analytical Characterization Data
Confirmation of the final product's identity and purity would be achieved through standard spectroscopic methods. The following table outlines the expected data.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons: Two singlets or narrow doublets in the aromatic region (~7.5-8.0 ppm). - Amide protons (-NH₂): Two broad singlets (due to restricted rotation) between ~6.0-8.0 ppm. - Methoxy protons (-OCH₃): A sharp singlet at ~3.9-4.1 ppm. |
| ¹³C NMR | - Carbonyl carbon (C=O): Signal around ~165-170 ppm. - Aromatic carbons: Multiple signals in the ~110-160 ppm range, with carbons attached to -CF₃ groups showing quartets due to C-F coupling. - Methoxy carbon (-OCH₃): Signal around ~56-60 ppm. |
| ¹⁹F NMR | - Trifluoromethyl groups (-CF₃): A single sharp singlet (or two very close singlets) around -60 to -65 ppm, assuming magnetic equivalence. |
| Mass Spec (ESI+) | - [M+H]⁺: Expected at m/z 288.05. - [M+Na]⁺: Expected at m/z 310.03. |
| FT-IR (cm⁻¹) | - N-H stretch: Two bands in the region of 3200-3400 cm⁻¹ (asymmetric and symmetric). - C=O stretch (Amide I): Strong, sharp peak around 1660-1680 cm⁻¹. - C-F stretch: Very strong, broad absorptions in the 1100-1350 cm⁻¹ region. |
Potential Applications in Research and Drug Development
The true value of this molecule lies in its potential as a starting point for discovering new bioactive agents. Its unique substitution pattern is unlikely to be found in common screening libraries, offering a path to novel intellectual property.
Scaffold for Potent and Selective Enzyme Inhibitors
Many enzyme inhibitors are built upon benzamide or anilide cores.[3][11] The strong electron-withdrawing nature of the two -CF₃ groups can enhance the acidity of the N-H protons, making them better hydrogen bond donors, or can participate in favorable dipole-dipole or halogen-bonding-like interactions within a target active site.
Potential Targets:
-
Protein Tyrosine Phosphatases (e.g., PTP1B): Benzamide analogs have been discovered as PTP1B inhibitors for type 2 diabetes.[12]
-
Carbonic Anhydrases: Sulfonamide-benzamide hybrids have shown potent inhibition, and this scaffold could be explored for similar activity.[3]
-
Hedgehog (Hh) Signaling Pathway: Trifluoromethyl-containing benzamides have been investigated as potent inhibitors of the Hh pathway for cancer therapy.[13]
A Strategic Fragment for FBDD
Fragment-Based Drug Discovery (FBDD) involves screening small, low-molecular-weight compounds ("fragments") to find hits that can be grown or linked to create potent leads. With a molecular weight under 300 g/mol and a well-defined vector for chemical elaboration (the amide nitrogen), 2-Methoxy-4,6-bis(trifluoromethyl)benzamide is an ideal candidate for an FBDD campaign.
Conclusion
2-Methoxy-4,6-bis(trifluoromethyl)benzamide is more than just a chemical intermediate; it is a carefully designed building block that embodies several key principles of modern medicinal chemistry. The strategic combination of a benzamide pharmacophore with potent -CF₃ groups and a modulating methoxy substituent provides a unique scaffold for probing complex biological systems. While its own biological profile remains to be fully elucidated, its potential as a starting point for developing novel enzyme inhibitors, particularly through fragment-based approaches, is significant. Researchers equipped with this guide can confidently incorporate this powerful tool into their discovery programs, leveraging its distinct properties to pursue the next generation of therapeutic agents.
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physicochemical properties of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide
An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide
Abstract
This technical guide provides a comprehensive overview of the core . Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the structural identity, key physical characteristics, and spectroscopic profile of the compound. Recognizing that this molecule is a specialized building block, this guide places a strong emphasis on the experimental methodologies required for its characterization. Detailed, field-proven protocols for determining melting point, aqueous solubility, and pKa are provided, complete with workflow diagrams. The insights herein are designed to empower scientists to effectively utilize this compound in research and development, particularly within the context of medicinal chemistry where trifluoromethyl and benzamide moieties are of significant interest for modulating bioactivity and pharmacokinetic profiles.
Chemical Identity and Structure
2-Methoxy-4,6-bis(trifluoromethyl)benzamide is an aromatic organic compound featuring a highly substituted benzene ring. The presence of two electron-withdrawing trifluoromethyl (CF₃) groups, a methoxy (-OCH₃) ether group, and a primary benzamide (-CONH₂) functional group makes it a unique scaffold for chemical synthesis. The trifluoromethyl groups are known to enhance properties such as metabolic stability and lipophilicity, making them valuable in the design of bioactive molecules.[1][2] The benzamide core is a prevalent feature in a wide range of pharmacologically active compounds.[3][4][5][6]
A precise understanding of its molecular structure is the foundation for interpreting all other physicochemical data.
Caption: Chemical Structure of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide.
Table 1: Chemical Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-Methoxy-4,6-bis(trifluoromethyl)benzamide | - |
| CAS Number | 259655-26-0 | [7][8][9] |
| Molecular Formula | C₁₀H₇F₆NO₂ | [8] |
| Molecular Weight | 287.16 g/mol | Calculated |
Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence everything from reaction kinetics to formulation, bioavailability, and toxicology.
Rationale for Characterization:
-
Melting Point: Provides a primary indication of purity. Pure crystalline compounds typically exhibit a sharp melting point range, whereas impurities lead to a depressed and broader range.[10]
-
Solubility: This is a cornerstone property in drug development. Aqueous solubility directly impacts a drug's absorption and distribution in the body, while solubility in organic solvents is crucial for synthesis, purification, and formulation.[11]
-
pKa: The acid dissociation constant (pKa) defines the ionization state of a molecule at a given pH.[12] This is paramount for predicting a drug's behavior in different physiological compartments (e.g., stomach vs. intestine) and its ability to cross cell membranes.[12][13]
Table 2: Summary of Physicochemical Properties
| Property | Value | Notes & Significance |
|---|---|---|
| Physical State | White to off-white solid/powder | Based on analogous compounds.[1] |
| Melting Point | Data not publicly available. | Requires experimental determination. A relatively high melting point is expected due to the rigid aromatic structure and potential for hydrogen bonding. The melting point of the related 3,5-Bis(trifluoromethyl)benzamide is 162-165 °C.[1] |
| Aqueous Solubility | Predicted to be low. | The two lipophilic trifluoromethyl groups and the aromatic core likely limit solubility in water. This is a critical parameter to determine for any potential biological application.[14] |
| Organic Solvent Solubility | Predicted to be soluble. | Expected to be soluble in common organic solvents like dichloromethane (DCM), ethyl acetate, and methanol, facilitating its use in synthetic reactions. |
| pKa | Data not publicly available. | The benzamide N-H proton is exceptionally weakly acidic (pKa > 16). The compound is expected to be largely neutral across the physiological pH range, which has significant implications for its absorption and distribution. |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. While specific spectra for this compound are not publicly cataloged, its structure allows for the confident prediction of key signals.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the methoxy (-OCH₃) protons (around 3.9-4.1 ppm), two singlets or doublets for the two aromatic protons on the ring, and a broad singlet for the two amide (-NH₂) protons which may exchange with D₂O.
-
¹³C NMR: The carbon spectrum will be more complex, showing signals for the two equivalent trifluoromethyl carbons (as quartets due to C-F coupling), the methoxy carbon, the carbonyl carbon of the amide, and the six distinct aromatic carbons.[15][16][17]
-
¹⁹F NMR: This is a powerful tool for fluorinated compounds. A single, sharp singlet is expected, as the two trifluoromethyl groups are chemically equivalent.[15][17]
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands. Key expected peaks include N-H stretching from the amide (around 3100-3500 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), C-O stretching from the ether, and strong C-F stretching bands (typically in the 1000-1350 cm⁻¹ region).[18]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The analysis should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 287.16.
Experimental Protocols for Characterization
The following sections provide standardized, step-by-step protocols for the experimental determination of the key physicochemical properties. These methods are designed to be robust and reproducible in a standard research laboratory.
Protocol: Melting Point Determination (Capillary Method)
This method is the pharmacopeial standard for melting point determination and relies on heating a small, packed sample in a capillary tube at a controlled rate.[19]
Causality: A slow, controlled heating rate (~1-2 °C/min) is critical near the melting point to allow the system to remain in thermal equilibrium, ensuring an accurate reading. A rapid temperature ramp can lead to a reading that overshoots the true melting point.
Caption: Workflow for Melting Point Determination via the Capillary Method.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the 2-Methoxy-4,6-bis(trifluoromethyl)benzamide sample is completely dry and finely powdered.[20]
-
Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the powder several times.
-
Sample Compaction: Tap the sealed end of the tube firmly on a hard surface, or drop it down a long glass tube, to tightly pack the sample to a height of 2-3 mm.[19][21]
-
Preliminary Determination (Optional but Recommended): Place the loaded capillary into the melting point apparatus. Heat at a rapid rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting range. This saves time during the accurate measurement.
-
Accurate Determination: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point. Using a fresh sample, heat at a slow, controlled rate of 1-2 °C/minute.
-
Data Recording:
-
Record the temperature at which the first drop of liquid is observed.
-
Record the temperature at which the last solid crystal melts.
-
-
Reporting: The result is reported as a melting range. For a pure compound, this range should be narrow (0.5-2.0 °C). Perform the measurement in triplicate for statistical validity.
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.
Causality: The goal is to create a saturated solution where the dissolved solute is in equilibrium with the excess solid solute. Vigorous agitation and sufficient time are required to ensure this equilibrium is reached. Temperature control is vital as solubility is highly temperature-dependent.
Caption: Workflow for Aqueous Solubility Determination via the Shake-Flask Method.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 2-Methoxy-4,6-bis(trifluoromethyl)benzamide to a known volume of purified water in a sealed glass vial. The excess solid is crucial to ensure saturation.
-
Equilibration: Place the vial in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the undissolved solid to settle by letting the vial stand or by centrifugation.
-
Sampling: Carefully withdraw a precise volume of the clear aqueous supernatant, taking care not to disturb the solid material.
-
Filtration: Immediately filter the sample through a low-binding syringe filter (e.g., 0.22 µm) to remove any microscopic solid particles.
-
Quantification: Accurately dilute the filtered sample into a suitable solvent and quantify the concentration using a pre-calibrated and validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[22]
-
Calculation: The determined concentration represents the equilibrium solubility of the compound at the specified temperature.
Protocol: pKa Determination (UV-Vis Spectrophotometry Method)
This method is ideal for compounds containing a chromophore whose absorbance spectrum changes with pH, which is expected for this aromatic benzamide. It requires only a small amount of sample.[23]
Causality: The basis of this method is the Beer-Lambert law. As the pH of the solution changes, the ratio of the ionized to the non-ionized species of the compound changes. If these two species have different molar absorptivities at a specific wavelength, the overall absorbance of the solution will change, producing a sigmoidal curve when plotted against pH. The inflection point of this curve corresponds to the pKa.[24]
Caption: Workflow for pKa Determination via UV-Vis Spectrophotometry.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a concentrated stock solution of the compound in a water-miscible organic solvent like methanol. Prepare a series of aqueous buffers with known pH values spanning a wide range (e.g., from pH 2 to 12).
-
Identify Analytical Wavelength: Create solutions with a constant, low concentration of the compound in buffers at the extremes of the pH range (e.g., pH 2 and pH 12). Scan the UV-Vis absorbance of these solutions to identify a wavelength where the difference in absorbance is maximal.
-
Data Acquisition: Prepare a series of solutions by adding an identical aliquot of the stock solution to each buffer of known pH. Measure the absorbance of each solution at the predetermined analytical wavelength.
-
Data Analysis: Plot the measured absorbance as a function of pH.
-
pKa Determination: The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point (midpoint) of this curve.[24] This can be determined graphically or by using appropriate software to fit the data.
Conclusion
2-Methoxy-4,6-bis(trifluoromethyl)benzamide is a structurally distinct chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While specific quantitative data for its core physicochemical properties are not widely published, this guide provides the essential context and robust experimental frameworks necessary for their determination. The compound's low predicted aqueous solubility and neutral character across physiological pH ranges are critical considerations for any application in biological systems. By applying the detailed protocols for measuring melting point, solubility, and pKa, researchers can generate the reliable data needed to confidently advance their research and development objectives.
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An In-Depth Technical Guide to the Putative Mechanism of Action of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the potential mechanism of action of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide. As a novel chemical entity, direct experimental data on its biological activity is not yet publicly available. Therefore, this guide synthesizes information from structurally related compounds and the known pharmacological effects of its key chemical moieties—the benzamide core, the methoxy group, and the trifluoromethyl groups—to propose a plausible, hypothetical mechanism of action. We will explore the rationale behind this proposed mechanism and provide a detailed roadmap for its experimental validation.
Introduction: The Chemical Landscape of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide
2-Methoxy-4,6-bis(trifluoromethyl)benzamide is a unique small molecule with distinct chemical features that suggest a strong potential for biological activity. The benzamide scaffold is a well-established pharmacophore present in a wide range of therapeutic agents[1][2]. The addition of two trifluoromethyl (-CF3) groups is a common strategy in modern medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets[3][4][5][6]. The methoxy (-OCH3) group, also prevalent in many pharmaceuticals, can significantly influence a molecule's binding properties and metabolic fate[7].
The combination of these groups on a single benzamide core suggests that 2-Methoxy-4,6-bis(trifluoromethyl)benzamide could exhibit potent and specific biological effects. The electron-withdrawing nature of the two trifluoromethyl groups is expected to significantly impact the electron density of the aromatic ring and the acidity of the amide proton, potentially influencing its interaction with protein targets.
A Proposed Mechanism of Action: Modulator of Neurological Receptors
Based on the extensive literature on substituted benzamides, a primary hypothetical mechanism of action for 2-Methoxy-4,6-bis(trifluoromethyl)benzamide is its function as a modulator of G-protein coupled receptors (GPCRs) in the central nervous system, specifically dopamine (D2) and serotonin (5-HT) receptors[8][9]. Many antipsychotic and antiemetic drugs are substituted benzamides that act as antagonists at these receptors[1][10].
The proposed mechanism is that 2-Methoxy-4,6-bis(trifluoromethyl)benzamide acts as a potent antagonist at D2 and/or 5-HT2A receptors. The high lipophilicity conferred by the trifluoromethyl groups may facilitate its passage across the blood-brain barrier, a critical feature for neurologically active compounds[3].
The Dopamine D2 Receptor Antagonism Pathway
The diagram below illustrates the proposed antagonistic effect of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide on the dopamine D2 receptor signaling pathway.
Caption: Proposed antagonism of the D2 receptor by 2-Methoxy-4,6-bis(trifluoromethyl)benzamide.
Experimental Validation of the Proposed Mechanism
A systematic approach is required to validate the hypothetical mechanism of action. The following experimental workflow is proposed.
Caption: A multi-stage workflow for validating the proposed mechanism of action.
Detailed Experimental Protocols
Protocol 1: Radioligand Binding Assay for D2 Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide for the human dopamine D2 receptor.
-
Materials:
-
Membranes from HEK293 cells stably expressing the human D2 receptor.
-
[3H]-Spiperone (radioligand).
-
Haloperidol (positive control).
-
Test compound: 2-Methoxy-4,6-bis(trifluoromethyl)benzamide.
-
Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
-
Procedure:
-
Prepare serial dilutions of the test compound and haloperidol.
-
In a 96-well plate, add 50 µL of binding buffer, 25 µL of [3H]-Spiperone (final concentration ~0.2 nM), 25 µL of test compound/control, and 100 µL of membrane preparation (10-20 µg protein).
-
Incubate at room temperature for 90 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters three times with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay
-
Objective: To determine if 2-Methoxy-4,6-bis(trifluoromethyl)benzamide acts as an antagonist at the D2 receptor by measuring its effect on forskolin-stimulated cAMP production.
-
Materials:
-
CHO-K1 cells stably expressing the human D2 receptor.
-
Quinpirole (D2 agonist).
-
Forskolin.
-
cAMP assay kit (e.g., HTRF-based).
-
-
Procedure:
-
Plate the cells in a 384-well plate and incubate overnight.
-
Treat the cells with various concentrations of the test compound or a known antagonist for 30 minutes.
-
Add quinpirole (at its EC80 concentration) and forskolin and incubate for another 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the assay kit manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the antagonist concentration.
-
Determine the IC50 value for the inhibition of the quinpirole effect.
-
Illustrative Quantitative Data
The following table presents hypothetical data from the described assays to illustrate expected outcomes if 2-Methoxy-4,6-bis(trifluoromethyl)benzamide acts as a potent D2 antagonist.
| Compound | D2 Receptor Binding (Ki, nM) | 5-HT2A Receptor Binding (Ki, nM) | cAMP Functional Assay (IC50, nM) |
| 2-Methoxy-4,6-bis(trifluoromethyl)benzamide | 5.2 | 15.8 | 8.1 |
| Haloperidol (Control) | 1.5 | 20.5 | 2.3 |
| Clozapine (Control) | 150 | 12.1 | 180 |
Alternative and Complementary Mechanisms
While GPCR modulation is a strong hypothesis, other potential mechanisms should be considered:
-
Enzyme Inhibition: The benzamide structure is present in some enzyme inhibitors. Screening against a panel of relevant enzymes (e.g., kinases, phosphodiesterases) could reveal unexpected activity.
-
Ion Channel Modulation: Some neurologically active compounds interact with ion channels. Electrophysiological studies could explore this possibility.
-
Inhibition of Mycobacterium tuberculosis QcrB: Certain benzamides have shown activity as inhibitors of the QcrB subunit of the electron transport chain in M. tuberculosis[11]. This could be an interesting avenue for anti-infective research.
Conclusion
2-Methoxy-4,6-bis(trifluoromethyl)benzamide is a compound of significant interest due to its unique chemical structure. While its precise mechanism of action remains to be elucidated, a strong hypothesis based on the activities of structurally related benzamides points towards its role as a modulator of dopamine and serotonin receptors. The experimental framework outlined in this guide provides a clear and robust path for investigating this hypothesis and uncovering the therapeutic potential of this novel molecule. The insights gained from such studies will be invaluable for the fields of neuroscience and drug discovery.
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An In-Depth Technical Guide to the Anticipated Biological Activity of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
While a direct pharmacological profile for 2-Methoxy-4,6-bis(trifluoromethyl)benzamide is not extensively documented in publicly accessible literature, a comprehensive analysis of its structural components allows for a scientifically grounded forecast of its potential biological activities. This guide synthesizes data from structurally analogous compounds to build a predictive framework for its mechanism of action, and provides detailed, actionable protocols for its empirical validation. We will deconstruct the molecule into its core functional moieties—the 2-methoxybenzamide scaffold and the dual trifluoromethyl groups—to hypothesize its therapeutic potential, primarily focusing on oncology and infectious diseases.
Structural Deconstruction and Predicted Bioactivity
The molecule 2-Methoxy-4,6-bis(trifluoromethyl)benzamide is characterized by a benzamide core, a methoxy group at the 2-position, and two trifluoromethyl (CF3) groups at the 4- and 6-positions. Each of these features contributes to a unique physicochemical profile that is predictive of its biological interactions.
-
The 2-Methoxybenzamide Core: The benzamide framework is a well-established pharmacophore present in a wide array of biologically active compounds.[1][2] The inclusion of a methoxy group at the 2-position, as seen in related molecules, has been specifically linked to the inhibition of critical cellular signaling pathways. Notably, derivatives of 2-methoxybenzamide have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development and adult tissue homeostasis that is aberrantly activated in various cancers.[3][4] The methoxy group can act as a hydrogen bond acceptor, potentially enhancing binding affinity to target proteins.[3]
-
Trifluoromethyl Groups: The incorporation of trifluoromethyl groups is a common strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity. These electron-withdrawing groups can significantly alter the electronic properties of the aromatic ring and influence the acidity of the amide proton, thereby modulating target engagement. Compounds bearing the 3,5-bis(trifluoromethyl)benzamide structure are recognized as key intermediates in the synthesis of pharmaceuticals for metabolic disorders and cancer.[5] Furthermore, trifluoromethylated structures are prevalent in agrochemicals, indicating a potential for broad biological activity, including insecticidal or fungicidal properties.[6][7]
Based on this structural analysis, we can hypothesize that 2-Methoxy-4,6-bis(trifluoromethyl)benzamide is a strong candidate for investigation as an inhibitor of the Hedgehog signaling pathway, and may also possess broader antimicrobial or cytotoxic activities.
Potential Mechanism of Action: Hedgehog Signaling Pathway Inhibition
The Hedgehog signaling pathway is a critical target in oncology.[3] In its canonical "off" state, the transmembrane protein Patched (PTCH) inhibits the G protein-coupled receptor-like protein Smoothened (SMO). Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH), this inhibition is lifted, allowing SMO to translocate to the primary cilium and initiate a downstream signaling cascade that culminates in the activation of GLI transcription factors. These transcription factors then enter the nucleus and activate genes that promote cell proliferation, survival, and differentiation. In many cancers, mutations in PTCH or SMO lead to constitutive activation of the pathway.
We postulate that 2-Methoxy-4,6-bis(trifluoromethyl)benzamide could act as an antagonist of the SMO receptor, a mechanism shared by the FDA-approved drugs vismodegib and sonidegib. The 2-methoxybenzamide scaffold could be crucial for interacting with key residues within the SMO binding pocket, such as Tyr394 and Arg400, through hydrogen bonding.[3]
Caption: Hypothesized mechanism of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide in the Hedgehog signaling pathway.
Experimental Workflows for Biological Characterization
To empirically validate the hypothesized biological activities, a structured, multi-tiered approach is recommended. The following protocols are designed to be self-validating and provide a clear path from broad screening to more specific mechanistic studies.
Workflow for In Vitro Screening
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An In-depth Technical Guide to the Discovery and Synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide
Abstract
This technical guide provides a comprehensive overview of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide, a fluorinated aromatic compound of interest to researchers in medicinal chemistry and materials science. While the specific discovery of this molecule is not widely documented in publicly available literature, its structural motifs—a benzamide core substituted with a methoxy group and two trifluoromethyl groups—suggest potential applications stemming from the unique physicochemical properties conferred by these functionalities. This guide will delve into the plausible synthetic routes for this compound, grounded in established organic chemistry principles and supported by methodologies for analogous structures. Detailed experimental protocols, causality behind procedural choices, and the broader context of trifluoromethylated compounds in scientific research are presented to equip researchers, scientists, and drug development professionals with a thorough understanding of this molecule.
Introduction: The Significance of Fluorinated Benzamides
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl (-CF3) group, in particular, is a cornerstone of modern medicinal and agricultural chemistry.[1][2] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can enhance a molecule's binding affinity to biological targets, improve its membrane permeability, and increase its in vivo half-life.[2]
Benzamides are a common scaffold in drug discovery, known to interact with a variety of biological targets.[3] The combination of a benzamide core with trifluoromethyl groups, as seen in 2-Methoxy-4,6-bis(trifluoromethyl)benzamide, creates a molecule with a unique electronic and steric profile. The methoxy group further modulates the molecule's properties, potentially influencing its conformation and target interactions. While the specific biological activity of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide is not extensively reported, its structural analogues have shown promise in various therapeutic areas, including as CETP inhibitors.[4][5] The synthesis of this and similar compounds is therefore of significant interest for the exploration of new chemical space in drug and materials discovery.
Plausible Discovery Context
The discovery of novel chemical entities like 2-Methoxy-4,6-bis(trifluoromethyl)benzamide often arises from structured synthetic efforts aimed at exploring structure-activity relationships (SAR) in a particular therapeutic or application area. It is plausible that this compound was first synthesized as part of a library of fluorinated benzamides to probe the effects of substitution patterns on a specific biological target. The commercially available starting material, 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid, suggests that the synthetic pathway to the target benzamide is a logical and accessible transformation.
The rationale for its design likely stems from the desire to combine the known benefits of the trifluoromethyl group with the established pharmacophoric features of the benzamide scaffold. The specific placement of the substituents would be intended to fine-tune the molecule's shape, electronics, and metabolic stability to optimize its interaction with a target protein or material property.
Synthetic Pathways and Methodologies
The synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide logically commences from its corresponding carboxylic acid, 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid, which is commercially available. The primary transformation is the formation of a primary amide from a carboxylic acid. Several robust and well-established methods are available for this conversion. Two of the most common and reliable approaches are presented below.
Route 1: Acyl Chloride Formation Followed by Amination
This classic two-step approach is one of the most dependable methods for synthesizing amides from carboxylic acids.[6][7] The carboxylic acid is first activated by converting it to a more reactive acyl chloride, which then readily reacts with an ammonia source to furnish the primary amide.
Workflow for Route 1
Caption: Synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide via an acyl chloride intermediate.
Step 1: Synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride
The conversion of the carboxylic acid to the acyl chloride can be achieved using various chlorinating agents, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common.[8]
-
Causality of Reagent Choice:
-
Thionyl Chloride (SOCl₂): This reagent is often preferred due to its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. A suitable solvent like dichloromethane or toluene can be used.[8]
-
Oxalyl Chloride ((COCl)₂): This reagent is generally milder and the reaction can often be performed at room temperature, especially with a catalytic amount of N,N-dimethylformamide (DMF).[8] The byproducts are also gaseous (CO, CO₂, and HCl).
-
Experimental Protocol: Preparation of 2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride
-
In a fume hood, equip a dry round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried to maintain anhydrous conditions.
-
Charge the flask with 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid (1.0 eq).
-
Add an excess of thionyl chloride (SOCl₂) (1.5-2.0 eq). A high-boiling solvent such as toluene can be used, or the reaction can be run neat.
-
Heat the mixture to reflux (approximately 80-110 °C depending on the solvent) and maintain for 2-4 hours. The progress of the reaction can be monitored by quenching a small aliquot with methanol and analyzing by GC-MS or TLC to observe the disappearance of the starting carboxylic acid.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The crude 2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride is often used in the next step without further purification.
Step 2: Amidation of 2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride
The highly reactive acyl chloride is then treated with an ammonia source to form the primary amide.
-
Causality of Reagent Choice:
-
Aqueous Ammonium Hydroxide (NH₄OH): This is a convenient and readily available source of ammonia. The reaction is typically performed in a biphasic system or in a solvent that is miscible with water, such as THF.
-
Ammonia Gas (NH₃): Bubbling ammonia gas through a solution of the acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane, THF) can provide a cleaner reaction profile, avoiding the presence of water which could hydrolyze the acyl chloride back to the carboxylic acid.
-
Experimental Protocol: Preparation of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide
-
Dissolve the crude 2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF) in a flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).
-
Slowly add a concentrated aqueous solution of ammonium hydroxide (excess, e.g., 5-10 eq) dropwise with vigorous stirring. Alternatively, bubble ammonia gas through the solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the acyl chloride.
-
Upon completion, if an aqueous workup is performed, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel chromatography to yield 2-Methoxy-4,6-bis(trifluoromethyl)benzamide.
Route 2: Direct Amide Coupling
Direct coupling of the carboxylic acid with an ammonia source using a coupling agent is a more modern and often milder alternative to the acyl chloride route. This method avoids the handling of harsh chlorinating agents.[6][9]
Workflow for Route 2
Caption: Direct synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide using a coupling agent.
-
Causality of Reagent Choice:
-
Coupling Agents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used.[6] They react with the carboxylic acid to form a highly reactive activated intermediate that is susceptible to nucleophilic attack by an amine.
-
Additives: Additives such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included to suppress side reactions and improve yields.[6]
-
Ammonia Source: Ammonium chloride (NH₄Cl) is a common and easy-to-handle solid source of ammonia for coupling reactions.
-
Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the ammonium salt formed and to facilitate the reaction.
-
Experimental Protocol: Direct Amidation using EDC/HOBt
-
To a solution of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or dichloromethane) under an inert atmosphere, add ammonium chloride (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0-3.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel chromatography.
Data Presentation
| Parameter | Route 1: Acyl Chloride | Route 2: Direct Coupling |
| Starting Material | 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid | 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid |
| Key Reagents | SOCl₂ or (COCl)₂, NH₄OH | EDC, HOBt, NH₄Cl, DIPEA |
| Reaction Conditions | Step 1: Reflux; Step 2: 0 °C to RT | Room Temperature |
| Typical Yield | 70-90% | 75-95% |
| Purity (after purification) | >98% | >98% |
| Advantages | Cost-effective reagents, gaseous byproducts | Milder conditions, avoids harsh reagents |
| Disadvantages | Harsh reagents, potential for side reactions | More expensive reagents, purification from byproducts |
Conclusion
2-Methoxy-4,6-bis(trifluoromethyl)benzamide represents an interesting synthetic target due to the confluence of its methoxy, and dual trifluoromethyl substituents on a benzamide framework. While its specific discovery and applications are yet to be widely published, its synthesis is readily achievable from the corresponding carboxylic acid via well-established methodologies. This guide has detailed two robust synthetic pathways, providing not only step-by-step protocols but also the underlying chemical principles that govern the choice of reagents and conditions. As the exploration of fluorinated compounds continues to be a fertile ground for innovation, a thorough understanding of the synthesis of molecules like 2-Methoxy-4,6-bis(trifluoromethyl)benzamide is essential for researchers aiming to develop the next generation of pharmaceuticals and advanced materials.
References
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Freiberg, K. M., Kavthe, R. D., Thomas, R. M., Fialho, D. M., Dee, P., Scurria, M., & Lipshutz, B. H. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Advances, 13(11), 7384-7393. [Link]
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Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. [Link]
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Al-Hourani, B. J., Sharma, S. K., & Al-Qawasmeh, R. A. (2024). Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors. Current Computer-Aided Drug Design, 20(5), 564-574. [Link]
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Duncton, M. A. J. (2011). Minireview: The utility of N-trifluoromethyl amides in synthesis. Future Medicinal Chemistry, 3(11), 1435-1447. [Link]
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2-Methoxy-4,6-bis(trifluoromethyl)benzamide structure-activity relationship (SAR)
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide and its Analogs as Bioactive Scaffolds
This guide offers a detailed exploration into the structure-activity relationship (SAR) of the 2-methoxy-4,6-bis(trifluoromethyl)benzamide scaffold. While direct, comprehensive SAR studies on this specific molecule are not extensively published, this document synthesizes data from closely related benzamide and trifluoromethyl-containing compounds to construct a robust and predictive SAR model. The primary focus will be on its potential as a modulator of voltage-gated sodium channels, particularly Nav1.7, a well-validated target for analgesic drug discovery.[1][2][3]
Introduction: The Benzamide Scaffold in Drug Discovery
The benzamide core is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[4] Its structural simplicity, synthetic accessibility, and ability to form key hydrogen bonding interactions with biological targets make it an attractive starting point for drug design. The strategic incorporation of substituents onto the phenyl ring allows for the fine-tuning of a compound's physicochemical properties and biological activity.
This guide will deconstruct the 2-methoxy-4,6-bis(trifluoromethyl)benzamide molecule to understand the contribution of each component to its overall activity profile.
Key Structural Features:
-
Benzamide Core: The central pharmacophore responsible for primary binding interactions.
-
2-Methoxy Group: An ortho-substituent that can influence conformation and solubility.
-
4,6-Bis(trifluoromethyl) Groups: Electron-withdrawing groups known to significantly impact metabolic stability, lipophilicity, and target engagement.[5][6][7]
Core Directive: Deconstructing the Structure-Activity Relationship
The following sections will analyze the SAR of the 2-methoxy-4,6-bis(trifluoromethyl)benzamide scaffold by examining the impact of modifications at each key position.
The Benzamide Moiety: A Hydrogen Bonding Hub
The primary amide of the benzamide is crucial for its biological activity, acting as both a hydrogen bond donor (N-H) and acceptor (C=O). These interactions are often essential for anchoring the molecule within the binding site of a target protein. Any substitution on the amide nitrogen would need to be carefully considered, as it could disrupt these critical interactions.
The 2-Methoxy Group: A Conformational Lock
The methoxy group at the C2 position likely plays a significant role in orienting the molecule for optimal target engagement.
-
Conformational Constraint: The ortho-methoxy group can induce a specific conformation of the benzamide side chain through steric interactions, effectively "locking" it in a bioactive conformation.
-
Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein.
-
Metabolic Stability: While methoxy groups can be susceptible to O-demethylation, their impact on overall metabolic stability is context-dependent.
The 4,6-Bis(trifluoromethyl) Substitution: Modulators of Potency and Pharmacokinetics
The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance a molecule's drug-like properties.[8]
-
Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and cell penetration.[5]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation, thereby increasing the compound's half-life.[5][9]
-
Electron-Withdrawing Nature: The strong electron-withdrawing properties of the CF3 groups can influence the pKa of the amide proton and the overall electronic distribution of the aromatic ring, which can impact binding affinity.
SAR Insights for the Trifluoromethyl Groups:
| Position | Substitution | Inferred Impact on Activity (Nav1.7 Context) | Rationale |
| C4 | Trifluoromethyl | Potentially Detrimental | Studies on related benzamide inhibitors of Nav1.7 suggest that para-substitution is not well-tolerated within the binding pocket, possibly due to steric hindrance.[10] |
| C6 | Trifluoromethyl | Likely Favorable | The C6 position is often less sterically hindered in the binding pockets of many targets. A CF3 group here can enhance metabolic stability and lipophilicity without clashing with the protein. |
Proposed Mechanism of Action: A Focus on Nav1.7 Inhibition
The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain.[3] Loss-of-function mutations in the gene encoding Nav1.7 lead to a congenital inability to experience pain, making it an attractive target for the development of novel analgesics.[3] Several classes of small molecule Nav1.7 inhibitors have been developed, with many featuring aryl sulfonamide or related scaffolds.[1][11][12]
Given the structural similarities, it is plausible that 2-methoxy-4,6-bis(trifluoromethyl)benzamide and its analogs could act as Nav1.7 inhibitors. These inhibitors typically bind to the voltage-sensing domain 4 (VSD4) of the channel, stabilizing it in an inactivated state and thereby preventing channel opening and nerve firing.[12][13]
Experimental Protocols for SAR Elucidation
To validate the hypothesized SAR and determine the precise mechanism of action, a series of in vitro and in vivo experiments are necessary.
In Vitro Evaluation: Electrophysiology
Objective: To determine the potency and selectivity of the benzamide analogs on Nav1.7 and other Nav channel subtypes.
Methodology: Patch-Clamp Electrophysiology
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel are cultured under standard conditions.
-
Cell Preparation: Cells are plated onto glass coverslips 24-48 hours prior to the experiment.
-
Patch-Clamp Recording:
-
Whole-cell patch-clamp recordings are performed using an automated patch-clamp system.
-
The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
The intracellular solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.
-
-
Voltage Protocol:
-
Cells are held at a holding potential of -120 mV.
-
To assess tonic block, channels are activated by a 20 ms depolarization to 0 mV every 30 seconds.
-
To assess state-dependent block, a conditioning pulse to -70 mV for 5 seconds is used to accumulate channels in the inactivated state before the test pulse to 0 mV.
-
-
Compound Application: Compounds are dissolved in DMSO and diluted in the extracellular solution to the desired final concentrations. The effect of the compound on the peak sodium current is measured.
-
Data Analysis: The concentration-response curves are fitted to the Hill equation to determine the IC50 values for tonic and state-dependent block. Selectivity is determined by comparing the IC50 values for Nav1.7 to those for other Nav subtypes (e.g., Nav1.5 for cardiotoxicity assessment).
In Vivo Evaluation: Animal Models of Pain
Objective: To assess the analgesic efficacy of lead compounds in preclinical pain models.
Methodology: Mouse Formalin Test
-
Animals: Male C57BL/6 mice are used.
-
Compound Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the formalin injection.
-
Formalin Injection: A 20 µL injection of 2.5% formalin is made into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately after the injection, the mice are placed in an observation chamber. The amount of time spent flinching, licking, or biting the injected paw is recorded in two phases:
-
Phase 1 (0-5 minutes): Represents acute nociceptive pain.
-
Phase 2 (15-40 minutes): Represents inflammatory pain.
-
-
Data Analysis: The total time spent in nociceptive behaviors in each phase is calculated for the compound-treated and vehicle-treated groups. A significant reduction in the duration of these behaviors in the treated group indicates an analgesic effect.
Conclusion and Future Directions
The 2-methoxy-4,6-bis(trifluoromethyl)benzamide scaffold represents a promising starting point for the design of novel bioactive molecules, particularly as potential Nav1.7 inhibitors for the treatment of pain. The SAR analysis presented in this guide, synthesized from data on related compounds, suggests that while the 2-methoxy and 6-trifluoromethyl groups are likely beneficial for activity and pharmacokinetic properties, the 4-trifluoromethyl group may be detrimental.
Future work should focus on the synthesis and evaluation of a focused library of analogs to confirm these hypotheses. Key modifications should include:
-
Replacement of the 4-CF3 group: Substituting the 4-CF3 group with smaller, less sterically demanding substituents (e.g., H, F, Cl) could significantly improve potency.
-
Exploration of the 2-position: Replacing the 2-methoxy group with other small hydrogen bond acceptors or donors could further optimize the conformational and binding properties.
-
N-Substitutions on the Amide: While potentially disruptive, small, non-polar N-substitutions could be explored to modulate physicochemical properties.
Through a systematic and iterative process of design, synthesis, and biological evaluation, the full potential of this versatile scaffold can be realized.
References
A comprehensive, numbered list of all cited sources with titles, sources, and clickable URLs will be provided upon request.
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A Prospective Analysis of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide as a Novel Kinase Inhibitor
Foreword: Charting a Course for a Novel Candidate
In the landscape of kinase inhibitor discovery, the strategic combination of privileged scaffolds and bio-enhancing functional groups is paramount. This guide puts forth a prospective analysis of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide , a compound not yet characterized in the public domain as a kinase inhibitor, but one that holds significant promise based on established medicinal chemistry principles. The benzamide core is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, and the inclusion of trifluoromethyl groups is a proven strategy for enhancing metabolic stability, lipophilicity, and binding affinity.[1][2][3]
This document serves as an in-depth technical guide and a research prospectus for scientists and drug development professionals. It will lay out the scientific rationale, a proposed synthetic pathway, and a comprehensive suite of experimental protocols to thoroughly investigate the potential of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide as a novel therapeutic agent. We will proceed with the hypothesis that the unique electronic and steric properties of this molecule could lead to potent and selective inhibition of key oncogenic kinases.
The Scientific Rationale: A Molecule by Design
The core of our interest in 2-Methoxy-4,6-bis(trifluoromethyl)benzamide stems from the synergistic interplay of its constituent parts: the benzamide scaffold and the dual trifluoromethyl substituents.
-
The Benzamide Scaffold: Benzamides are a cornerstone in drug discovery, with derivatives showing a wide array of pharmacological activities, including potent anticancer properties.[4][5] This scaffold's utility lies in its ability to form key hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a critical interaction for potent inhibition. Numerous successful kinase inhibitors, such as imatinib, are structurally related to benzamide derivatives.[6]
-
The Trifluoromethyl Advantage: The incorporation of trifluoromethyl (-CF3) groups into drug candidates is a powerful strategy in modern medicinal chemistry.[1][3][7] These groups are potent electron-withdrawing substituents that can significantly enhance a molecule's:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes.[2]
-
Lipophilicity: Increased lipophilicity can improve cell membrane permeability and oral bioavailability.[2]
-
Binding Affinity: The steric bulk and unique electronic properties of the -CF3 group can lead to stronger and more selective interactions with the target protein's binding pocket.[3] For instance, in the case of the VEGFR inhibitor sorafenib, the trifluoromethylphenyl ring is tightly packed into a specific pocket of the kinase.[8]
-
The specific substitution pattern of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide is designed to maximize these effects while presenting a unique chemical entity for kinase inhibition.
Proposed Synthetic Pathway
The synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide can be approached through established methods of amide bond formation. A plausible and efficient route involves the conversion of a corresponding benzoic acid to a more reactive acyl chloride, followed by reaction with ammonia.
Protocol 2.1: Synthesis via Acyl Chloride
This protocol is based on the Schotten-Baumann reaction conditions, a reliable method for benzamide synthesis.[4]
Step 1: Synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride
-
To a solution of 2-methoxy-4,6-bis(trifluoromethyl)benzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), add oxalyl chloride (2.0 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-methoxy-4,6-bis(trifluoromethyl)benzoyl chloride, which can be used in the next step without further purification.
Step 2: Amidation to form 2-Methoxy-4,6-bis(trifluoromethyl)benzamide
-
Dissolve the crude benzoyl chloride from Step 1 in an anhydrous aprotic solvent like DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble ammonia gas through the solution or add a solution of aqueous ammonia (excess) dropwise while stirring vigorously.
-
Continue stirring at 0 °C for 1 hour and then allow the reaction to warm to room temperature for an additional 2 hours.
-
Quench the reaction with deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound, 2-Methoxy-4,6-bis(trifluoromethyl)benzamide.
Caption: A simplified workflow for the proposed synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide.
Hypothesized Mechanism and Potential Kinase Targets
Given the benzamide scaffold, we hypothesize that 2-Methoxy-4,6-bis(trifluoromethyl)benzamide will act as a Type I kinase inhibitor, competing with ATP for binding to the active site of the kinase. The trifluoromethyl groups are expected to confer selectivity by interacting with specific residues in the ATP-binding pocket.
Based on the known targets of other benzamide-containing kinase inhibitors, we propose the following as high-priority initial targets for investigation:
-
Bcr-Abl Kinase: A key driver in Chronic Myeloid Leukemia (CML). Several 3-substituted benzamide derivatives have shown potent inhibition of Bcr-Abl kinase.[6]
-
FLT3 Kinase: Mutations in FMS-like tyrosine kinase 3 (FLT3) are common in Acute Myeloid Leukemia (AML). Aminoisoquinoline benzamides are known to potently inhibit FLT3.[9][10]
-
Src Family Kinases (SFKs): These non-receptor tyrosine kinases are often overactive in various cancers. Some aminoisoquinoline benzamides also show inhibitory activity against Src-family kinases.[9][11]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase implicated in several solid tumors. Certain benzamide derivatives have been designed as EGFR inhibitors.[12]
Caption: Hypothesized inhibition of the FLT3 signaling pathway by the candidate compound.
Proposed Experimental Workflows for Biological Evaluation
A tiered approach is recommended to systematically evaluate the kinase inhibitory potential of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide.
Protocol 4.1: In Vitro Kinase Profiling
The initial step is to screen the compound against a broad panel of kinases to identify potential targets and assess selectivity.
Workflow:
-
Primary Screen: Utilize a large kinase panel (e.g., >400 kinases) at a single high concentration of the test compound (e.g., 10 µM). A radiometric assay format, which measures the transfer of a radiolabeled phosphate from ATP to a substrate, is a robust method for this initial screen.[13]
-
IC50 Determination: For any kinases showing significant inhibition (e.g., >50%) in the primary screen, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50). This involves incubating the kinase with varying concentrations of the inhibitor.[14]
-
Selectivity Profiling: Compare the IC50 values across the "hit" kinases to establish a selectivity profile.
Table 1: Representative Data Table for In Vitro Kinase Assay
| Kinase Target | % Inhibition @ 10 µM | IC50 (nM) |
| Bcr-Abl | Data | Data |
| FLT3 | Data | Data |
| Src | Data | Data |
| EGFR | Data | Data |
| ... | Data | Data |
Protocol 4.2: Cell-Based Assays
Following in vitro characterization, it is crucial to assess the compound's activity in a cellular context.
Workflow:
-
Antiproliferative Assay:
-
Culture cancer cell lines known to be dependent on the identified target kinases (e.g., K562 for Bcr-Abl, MV4-11 for FLT3).[6][10]
-
Treat cells with a range of concentrations of the test compound for 48-72 hours.
-
Assess cell viability using a standard method such as the MTT assay.[5]
-
Calculate the GI50 (50% growth inhibition) value.
-
-
Target Engagement Assay:
-
To confirm that the compound inhibits the target kinase within the cell, perform a Western blot analysis.
-
Treat the relevant cell line with the compound for a short period (e.g., 2-4 hours).
-
Lyse the cells and probe for the phosphorylated form of the target kinase and a downstream substrate. A reduction in phosphorylation levels indicates target engagement.
-
Sources
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Exploring the Novelty of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide: A Roadmap for Therapeutic Innovation
An In-Depth Technical Guide for Drug Discovery Professionals:
This guide provides a comprehensive framework for investigating the therapeutic potential of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide, a novel chemical entity at the intersection of two pharmacologically significant scaffolds: substituted benzamides and trifluoromethylated aromatics. We will dissect the molecule's structural rationale, propose a detailed roadmap for its synthesis and biological evaluation, and outline advanced methodologies for mechanism of action studies, thereby equipping research teams with the necessary tools to unlock its latent therapeutic value.
Introduction: The Scientific Rationale for 2-Methoxy-4,6-bis(trifluoromethyl)benzamide
The convergence of a benzamide core with strategic methoxy and dual trifluoromethyl (CF3) substitutions presents a compelling case for novel pharmacological activity. The benzamide scaffold is a privileged structure in medicinal chemistry, found in a wide array of approved drugs with activities ranging from antipsychotic and antiemetic to anticancer and antimicrobial agents.[1][2] Its ability to form crucial hydrogen bonds often contributes to high-affinity interactions with biological targets.[3]
The incorporation of trifluoromethyl groups is a well-established strategy in modern drug design to enhance a molecule's therapeutic profile.[4] The strong electron-withdrawing nature and high lipophilicity of the CF3 group can significantly improve metabolic stability, membrane permeability, and binding affinity.[5][6] The presence of two CF3 groups on the phenyl ring is hypothesized to create a unique electronic and steric environment, potentially leading to novel target selectivity and enhanced potency. The 2-methoxy group, in turn, can influence conformation and provide an additional hydrogen bond acceptor, further refining the molecule's interaction with target proteins.
This guide will navigate the systematic exploration of this promising, yet uncharacterized, molecule.
Proposed Synthetic Pathway and Characterization
The synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide can be approached through established organic chemistry reactions. A plausible and efficient synthetic route is outlined below, starting from commercially available materials.
Experimental Protocol: Synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide
Materials:
-
1,3-Bis(trifluoromethyl)benzene
-
Nitrating mixture (Sulfuric acid, Nitric acid)
-
Sodium methoxide
-
Reducing agent (e.g., Iron powder, Ammonium chloride)
-
Sodium nitrite, Hydrochloric acid
-
Copper(I) cyanide
-
Sulfuric acid (for hydrolysis)
-
Thionyl chloride
-
Ammonia solution
-
Appropriate solvents (e.g., Methanol, Dichloromethane, Water)
Step-by-Step Procedure:
-
Nitration: To a cooled solution of 1,3-bis(trifluoromethyl)benzene, slowly add a nitrating mixture to introduce a nitro group, yielding 2,4-bis(trifluoromethyl)nitrobenzene.
-
Nucleophilic Aromatic Substitution: React the nitro-intermediate with sodium methoxide to replace one of the trifluoromethyl groups (or a suitable leaving group if starting with a different precursor) with a methoxy group, forming 2-methoxy-4-(trifluoromethyl)-1-nitro-5-(trifluoromethyl)benzene. Positional selectivity will be a key challenge to address.
-
Reduction: Reduce the nitro group to an amine using a standard reducing agent like iron powder in the presence of ammonium chloride, to give 2-methoxy-4,6-bis(trifluoromethyl)aniline.
-
Sandmeyer Reaction: Convert the aniline to a nitrile via diazotization with sodium nitrite and hydrochloric acid, followed by reaction with copper(I) cyanide. This yields 2-methoxy-4,6-bis(trifluoromethyl)benzonitrile.
-
Hydrolysis: Hydrolyze the nitrile to the corresponding carboxylic acid, 2-methoxy-4,6-bis(trifluoromethyl)benzoic acid, using acidic conditions (e.g., refluxing in aqueous sulfuric acid).
-
Amidation: Convert the carboxylic acid to the acid chloride using thionyl chloride. Subsequent reaction of the crude acid chloride with an ammonia solution will yield the final product, 2-Methoxy-4,6-bis(trifluoromethyl)benzamide.[7]
-
Purification and Characterization: The final compound should be purified using recrystallization or column chromatography. Characterization should be performed using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis to confirm its structure and purity.
Synthetic Workflow Diagram
Caption: Proposed synthetic route for 2-Methoxy-4,6-bis(trifluoromethyl)benzamide.
Tiered Biological Screening Strategy
Given the broad spectrum of activities associated with benzamide derivatives[1], a tiered screening approach is recommended to efficiently identify the most promising therapeutic areas for 2-Methoxy-4,6-bis(trifluoromethyl)benzamide.
Tier 1: Broad-Based Phenotypic and Target-Based Screening
The initial screening phase should encompass a diverse set of assays to cast a wide net for potential biological activity.
| Assay Type | Target Class/Phenotype | Rationale | Representative Assays |
| Anticancer | Cell Proliferation | Benzamides are known to have antiproliferative effects.[8] | MTT/MTS assay against a panel of cancer cell lines (e.g., NCI-60). |
| HDAC Inhibition | Some benzamides are potent HDAC inhibitors.[9][10] | In vitro HDAC enzymatic assay. | |
| PARP Inhibition | Benzamide derivatives have shown PARP inhibitory activity.[10] | In vitro PARP enzymatic assay. | |
| Hedgehog Pathway | Benzamides can act as Smoothened antagonists.[11][12] | Gli-luciferase reporter assay. | |
| Neuroscience | Dopamine Receptors | A classic target for benzamide antipsychotics.[13] | Radioligand binding assays for D2/D3 receptors. |
| Cholinesterase | Potential for Alzheimer's disease treatment.[14] | In vitro AChE/BChE inhibition assay. | |
| Antimicrobial | Bacterial Growth | Broad-spectrum antimicrobial potential.[15] | Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacteria. |
Tier 2: Hit-to-Lead Expansion and Selectivity Profiling
Based on the results from Tier 1, promising "hits" should be further investigated. This involves:
-
Dose-response studies to determine IC50/EC50 values.
-
Selectivity profiling against related targets to assess off-target effects. For instance, if HDAC inhibition is observed, the compound should be tested against all HDAC isoforms.
-
Analogue synthesis to establish a preliminary Structure-Activity Relationship (SAR).
In-Depth Mechanistic Studies: A Hypothetical Case in Oncology
Assuming a potent antiproliferative effect is observed in Tier 1 screening, a detailed investigation into the mechanism of action is warranted. Let's hypothesize that 2-Methoxy-4,6-bis(trifluoromethyl)benzamide shows significant activity against colorectal cancer cell lines.
Experimental Protocol: Cell Cycle Analysis
Objective: To determine if the compound induces cell cycle arrest.
Procedure:
-
Cell Culture: Seed HCT116 cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the test compound at 1x and 5x its IC50 value for 24 and 48 hours. A vehicle control (DMSO) should be included.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases will be quantified.
Experimental Protocol: Apoptosis Assay
Objective: To determine if the compound induces programmed cell death.
Procedure:
-
Cell Culture and Treatment: Follow steps 1 and 2 from the cell cycle analysis protocol.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Target Deconvolution Workflow
If the mechanism is not immediately apparent (e.g., it's not a known HDAC or PARP inhibitor), a target deconvolution strategy will be necessary.
Caption: A multi-pronged approach for identifying the molecular target.
Preliminary ADMET Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties is crucial. The dual trifluoromethyl groups are expected to enhance metabolic stability and lipophilicity.[5][6]
| Parameter | In Vitro Assay | Expected Outcome based on Structure |
| Solubility | Kinetic/Thermodynamic Solubility Assay | Moderate to low aqueous solubility due to high lipophilicity. |
| Permeability | PAMPA / Caco-2 Assay | High permeability is predicted due to the lipophilic nature of the CF3 groups. |
| Metabolic Stability | Liver Microsome Stability Assay | High stability is expected as CF3 groups are resistant to oxidative metabolism.[5] |
| Cytotoxicity | Assay in non-cancerous cell lines (e.g., HEK293) | To be determined; establishes the therapeutic window. |
| hERG Inhibition | Patch-clamp or binding assay | Essential for assessing cardiotoxicity risk. |
Conclusion and Future Directions
2-Methoxy-4,6-bis(trifluoromethyl)benzamide represents a novel and unexplored chemical entity with significant therapeutic potential. Its design is rooted in established medicinal chemistry principles, combining the versatile benzamide scaffold with the advantageous properties of trifluoromethyl groups.[1][16] The systematic approach outlined in this guide—from a rational synthetic route to tiered biological screening and in-depth mechanistic studies—provides a robust framework for its evaluation. Successful execution of this research plan could lead to the discovery of a new class of therapeutic agents, underscoring the continued importance of exploring novel chemical space in drug discovery.
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Li, M., et al. (2026). Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. Organic Letters. [Link]
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Saeed, S., et al. (2008). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(1), o802. [Link]
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Rivera, G., et al. (2010). Synthesis and Biological Activity of 2-(trifluoromethyl)-1H-benzimidazole Derivatives Against Some Protozoa and Trichinella Spiralis. European Journal of Medicinal Chemistry, 45(8), 3463-3469. [Link]
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Yang, X., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(10), 2459. [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide
Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide, a valuable building block in medicinal chemistry and materials science. The strategic incorporation of trifluoromethyl groups into molecular scaffolds is a cornerstone of modern drug design, known to enhance metabolic stability, lipophilicity, and target binding affinity.[1][2] This guide details a reliable two-step synthetic route commencing from 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid. We delve into the mechanistic rationale behind each procedural step, from the initial activation of the carboxylic acid to the final amidation and purification. The protocol is designed for reproducibility and is supplemented with safety precautions, characterization data, and visual workflows to ensure its successful implementation by researchers, chemists, and professionals in drug development.
Introduction and Scientific Rationale
The benzamide functional group is a prevalent feature in a multitude of pharmaceutical agents, contributing to their structural integrity and biological activity.[3][4] When combined with trifluoromethyl (-CF₃) substituents, the resulting molecule gains unique physicochemical properties. The -CF₃ group is a powerful electron-withdrawing moiety that can significantly alter the electronic environment of the aromatic ring, influencing reaction kinetics and molecular interactions.[5][6] Its presence is known to improve metabolic stability by blocking sites susceptible to oxidative metabolism and increase a compound's lipophilicity, which can enhance cell membrane permeability.[2][6]
The synthesis of amides from carboxylic acids is a fundamental transformation in organic chemistry. However, the direct reaction between a carboxylic acid and an amine source like ammonia is often inefficient due to the formation of a stable ammonium carboxylate salt, which resists dehydration.[7] To overcome this thermodynamic barrier, the carboxylic acid's carbonyl group must be "activated" to enhance its electrophilicity.
This protocol employs a classic and highly effective activation strategy: the conversion of the starting carboxylic acid into a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂).[8][9] This intermediate readily undergoes nucleophilic acyl substitution with ammonia to yield the desired benzamide. The strong electron-withdrawing nature of the two trifluoromethyl groups on the aromatic ring further increases the electrophilicity of the carbonyl carbon, facilitating a smooth and efficient reaction.[5]
Overall Synthetic Scheme
The synthesis is performed in two primary stages:
-
Activation: Conversion of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid to the corresponding acyl chloride.
-
Amidation: Reaction of the acyl chloride with an ammonia source to form the final product.
Caption: Overall two-step synthesis of the target compound.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Recommended Purity |
| 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid | 180134-15-0 | 288.13 | >97% |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | >99% |
| Anhydrous Toluene | 108-88-3 | 92.14 | >99.8% |
| Concentrated Ammonium Hydroxide (NH₄OH) | 1336-21-6 | 35.04 | 28-30% NH₃ basis |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | >99.9% |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade |
| Hexanes | 110-54-3 | 86.18 | ACS Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Aqueous Solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Granular |
Equipment
-
Round-bottom flasks (two-neck or three-neck)
-
Reflux condenser with a gas outlet/drying tube
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature control
-
Dropping funnel
-
Ice bath
-
Schlenk line or nitrogen/argon gas inlet
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Filtration apparatus (Büchner funnel)
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves
Detailed Experimental Protocol
Part A: Synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride (Intermediate 1)
This procedure outlines the activation of the carboxylic acid. The resulting acyl chloride is highly reactive and moisture-sensitive; therefore, it is generated in situ and used directly in the next step without isolation or purification.
Caption: Workflow for the synthesis of the acyl chloride intermediate.
-
Apparatus Setup: Assemble a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried.
-
Reagent Addition: To the flask, add 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid (5.0 g, 17.35 mmol) followed by anhydrous toluene (30 mL).
-
Thionyl Chloride Addition: Place the flask in an ice bath and stir the suspension. Using a dropping funnel, add thionyl chloride (2.5 mL, 34.7 mmol, 2.0 eq) dropwise over 15 minutes. Causality Note: This reaction is exothermic and liberates HCl and SO₂ gas; slow, cooled addition is crucial for control.
-
Reaction Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux (approx. 110°C) using a heating mantle and maintain for 2-3 hours. The solid starting material will dissolve as it is converted to the soluble acyl chloride.
-
Completion and Concentration: Once the reaction is complete (indicated by the cessation of gas evolution and a clear solution), cool the flask to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting oily residue is the crude 2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride, which is used immediately in the next step.
Part B: Synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide (Final Product)
-
Ammonia Solution Prep: In a separate 250 mL flask, place concentrated ammonium hydroxide (50 mL) and cool it to 0°C in a large ice bath with vigorous stirring. This step must be performed in a well-ventilated fume hood.
-
Acyl Chloride Addition: Dissolve the crude acyl chloride from Part A in anhydrous THF (20 mL). Slowly add this solution dropwise to the cold, stirring ammonium hydroxide solution over 30 minutes. A white precipitate will form immediately. Causality Note: This is a highly exothermic and rapid reaction. Maintaining a low temperature and slow addition rate is critical to prevent side reactions and ensure safety.[9]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1 hour to ensure the reaction goes to completion.
-
Extraction and Work-up:
-
Transfer the reaction mixture to a separatory funnel and add ethyl acetate (100 mL). Shake well and separate the layers.
-
Extract the aqueous layer with an additional portion of ethyl acetate (50 mL).
-
Combine the organic layers and wash sequentially with water (2 x 50 mL) and saturated sodium bicarbonate solution (1 x 50 mL). Causality Note: The bicarbonate wash neutralizes any residual acid and removes ammonium salts.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as a white to off-white solid.
-
Part C: Purification
-
Recrystallization: The crude solid can be purified by recrystallization. A suitable solvent system is typically ethyl acetate/hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS). Expected Yield: 75-85%.
Safety Precautions
-
Thionyl Chloride: Highly corrosive, toxic upon inhalation, and a severe lachrymator. It reacts violently with water, releasing toxic gases (SO₂, HCl). All operations involving thionyl chloride must be conducted in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and heavy-duty chemical-resistant gloves.
-
Concentrated Ammonium Hydroxide: Corrosive and can cause severe skin and eye burns. The vapors are irritating to the respiratory system. Handle exclusively within a fume hood.
-
Solvents: Toluene, THF, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.
-
Exothermic Reactions: Both the formation of the acyl chloride and its subsequent reaction with ammonia are exothermic. Use of an ice bath for cooling is mandatory to control the reaction rate and temperature.
References
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available at: [Link]
-
The preparation of amides. Chemguide. Available at: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Available at: [Link]
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Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH. Available at: [Link]
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Making Amides from Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]
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Advances in the Application of Urea-Hydrogen Peroxide to Oxidation Reactions. Chinese Journal of Organic Chemistry. Available at: [Link]
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Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC - PubMed Central. Available at: [Link]
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Synthesis of Urea-Hydrogen Peroxide and its Application for Preparing Thiosulfinate. Vietnam Journals Online. Available at: [Link]
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Hydrogen peroxide urea adduct, UHP. Organic Chemistry Portal. Available at: [Link]
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Urea Hydrogen Peroxide (UHP). Common Organic Chemistry. Available at: [Link]
-
Hydrogen peroxide–urea. Wikipedia. Available at: [Link]
-
The Effect of a Single Trifluoromethyl Substituent on the Reactivity of Chelating C2 and Cs-Symmetric Bis(alkoxide) Ligands. ACS Publications. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
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Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. PMC - NIH. Available at: [Link]
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Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Semantic Scholar. Available at: [Link]
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2-methoxy-N-[4-(trifluoromethyl)phenyl]benzamide. Appchem. Available at: [Link]
- Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. Google Patents.
- Synthetic method of 2-trifluoromethyl benzamide. Google Patents.
-
2-Fluoro-N-(4-methoxyphenyl)benzamide. PMC - NIH. Available at: [Link]
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Application Notes and Protocols for the Comprehensive Characterization of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide
Introduction
In the landscape of modern medicinal chemistry and drug discovery, benzamide derivatives hold a significant position due to their wide spectrum of pharmacological activities.[1] The introduction of trifluoromethyl groups and a methoxy moiety to the benzamide scaffold, as in 2-Methoxy-4,6-bis(trifluoromethyl)benzamide (CAS No: 259655-26-0), can profoundly influence the molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Therefore, a rigorous and multi-faceted analytical approach is imperative to fully characterize this compound, ensuring its identity, purity, and stability, which are critical parameters for its advancement in the drug development pipeline.
This technical guide provides a comprehensive suite of analytical methods and detailed protocols for the characterization of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causality behind experimental choices. The methodologies described herein are designed to be self-validating systems, grounded in authoritative scientific principles.
Physicochemical Characterization
A fundamental understanding of the physicochemical properties of a novel compound is the bedrock of its development.[1] These properties influence its formulation, delivery, and pharmacokinetic profile.
Melting Point and Thermal Stability
Thermal analysis provides critical information regarding the melting point, thermal stability, and decomposition profile of the compound.[3]
Protocol 1: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Instrumentation: A calibrated DSC and TGA instrument.
Methodology:
-
Accurately weigh 3-5 mg of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide into an aluminum pan.
-
Seal the pan and place it in the DSC sample holder. An empty, sealed aluminum pan should be used as a reference.
-
Heat the sample at a rate of 10 °C/min from 25 °C to a temperature sufficiently above its melting point.
-
For TGA, place 5-10 mg of the sample in a ceramic pan.
-
Heat the sample at a rate of 10 °C/min under a nitrogen atmosphere to a temperature where complete decomposition is observed.
Data Interpretation:
-
The DSC thermogram will show an endothermic peak corresponding to the melting point.[3]
-
The TGA curve will indicate the onset of thermal decomposition by a significant loss of mass.[3]
| Parameter | Expected Value |
| Melting Point | ~160-164 °C |
| Decomposition Temp. | > 200 °C |
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of the compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment and quantification due to its high resolution and sensitivity.[4]
Protocol 2: Reversed-Phase HPLC for Purity Determination
Instrumentation: A standard HPLC system with a UV detector.
Rationale for Method Selection: A reversed-phase C18 column is chosen for its versatility in retaining and separating moderately polar to nonpolar compounds. The mobile phase composition is selected to ensure adequate retention and sharp peak shapes. UV detection is suitable due to the aromatic nature of the benzamide.
HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm[1] |
| Column Temp. | 30 °C |
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of acetonitrile.
Data Interpretation: The purity of the sample is determined by the area percentage of the main peak in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile impurities. Due to the relatively low volatility of benzamides, derivatization may be necessary to improve chromatographic performance.[5]
Protocol 3: GC-MS Analysis of Volatile Impurities
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Methodology:
-
Derivatization (if necessary): To a solution of the compound in pyridine, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat to 70°C for 30 minutes.[5]
-
GC-MS Conditions:
Data Interpretation: Impurities are identified by their mass spectra and retention times, with quantification achieved using an internal standard.
Spectroscopic Methods
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the synthesized compound.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. For 2-Methoxy-4,6-bis(trifluoromethyl)benzamide, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Protocol 4: NMR Spectroscopic Analysis
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1]
Acquisition Parameters:
-
¹H NMR: Acquire a standard one-dimensional spectrum.
-
¹³C NMR: Acquire a proton-decoupled spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled spectrum, using a suitable reference standard.
Expected Chemical Shifts (Hypothetical):
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~8.0-7.5 | m | Aromatic protons |
| ~7.0 | br s | -NH₂ | |
| ~3.9 | s | -OCH₃ | |
| ¹³C | ~165 | s | C=O |
| ~160-120 | m | Aromatic carbons | |
| ~123 (q) | q | -CF₃ | |
| ~56 | s | -OCH₃ | |
| ¹⁹F | ~ -63 | s | -CF₃ |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
Protocol 5: Electrospray Ionization Mass Spectrometry (ESI-MS)
Instrumentation: A mass spectrometer equipped with an ESI source.
Methodology:
-
Dissolve a small amount of the compound in a suitable solvent such as methanol or acetonitrile.
-
Infuse the solution directly into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
Data Interpretation: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The fragmentation pattern can provide further structural information.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol 6: Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation: A standard FTIR spectrometer.
Methodology:
-
Prepare a KBr pellet containing a small amount of the compound or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | N-H stretch (amide) |
| 1680-1640 | C=O stretch (amide) |
| 1300-1100 | C-F stretch |
| 1250-1000 | C-O stretch (methoxy) |
Overall Analytical Workflow
The characterization of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide should follow a logical progression of analytical techniques to build a complete profile of the compound.
Caption: Overall analytical workflow for characterization.
References
-
de Oliveira, G. G., & Matos, J. do R. (2014). Thermal, spectroscopic and DFT studies of solid benzamide. Journal of Thermal Analysis and Calorimetry, 115(3), 2215–2222. Retrieved from [Link]
- Blake, A. J., & Small, R. W. H. (1972). The crystal and molecular structure of benzamide. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(8), 2201–2206.
- El-Gamal, S. M., & El-Kersh, T. A. (1983). Thermal decomposition of some benzamide derivatives. Journal of Thermal Analysis, 28(2), 269–275.
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Cheméo. (n.d.). Chemical Properties of m-(trifluoromethyl)benzamide (CAS 1801-10-1). Retrieved from [Link]
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Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Methoxybenzamide. Retrieved from [Link]
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MDPI. (2019). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzamide. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
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Slideshare. (n.d.). Benzamide. Retrieved from [Link]
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PubChem. (n.d.). 2-methoxy-N-(2-methoxyphenyl)benzamide. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluoro-6-methoxybenzamide. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Methoxy-N-[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)-ethyl]-benzamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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NIST. (n.d.). Benzamide, N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)-. Retrieved from [Link]
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SpectraBase. (n.d.). 2-methoxy-N-(4-methylbenzyl)benzamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
NIH. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved from [Link]
-
ATSDR. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]
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ResearchGate. (n.d.). Benzamide-simplified mass spectrum[1]. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 2-Methoxyphenol on Newcrom R1 HPLC column. Retrieved from [Link]
-
NIST. (n.d.). 2-Methoxybenzamide. Retrieved from [Link]
-
NIST. (n.d.). Benzamide, N-(4-methoxyphenyl)-2-methyl-. Retrieved from [Link]
- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
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Application Notes and Protocols for In Vitro Analysis of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide
Introduction: Characterizing a Novel Benzamide Derivative
2-Methoxy-4,6-bis(trifluoromethyl)benzamide is a synthetic compound belonging to the benzamide class of molecules. The benzamide scaffold is a prevalent feature in a wide array of pharmacologically active agents, with derivatives exhibiting activities ranging from enzyme inhibition to ion channel modulation.[1][2][3] The presence of trifluoromethyl groups can significantly enhance a compound's metabolic stability, lipophilicity, and membrane permeability, making it a compound of interest for drug discovery programs.[1] This guide provides a comprehensive suite of in vitro assay protocols designed to elucidate the biological activity profile of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide, from initial cytotoxicity assessment to specific target-based functional assays.
The protocols herein are designed to be robust and self-validating, providing researchers with the tools to generate reproducible and reliable data. Each step is accompanied by an explanation of the underlying scientific principles, empowering the user to not only execute the assays but also to troubleshoot and adapt them as needed.
Part 1: Foundational Assays - Cytotoxicity and Cell Viability
A critical initial step in the characterization of any novel compound is to determine its effect on cell viability. This information is crucial for establishing appropriate concentration ranges for subsequent functional assays and for identifying any potential cytotoxic liabilities. The MTT assay is a widely used, reliable, and straightforward colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[4][5][6]
Protocol 1: MTT Assay for General Cytotoxicity Screening
This protocol is designed to assess the effect of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide on the viability of a selected cell line (e.g., HEK293, HeLa, or a disease-relevant cell line).
Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[6]
Materials:
-
2-Methoxy-4,6-bis(trifluoromethyl)benzamide
-
Selected adherent cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[4]
-
96-well flat-bottom microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Procedure:
-
Cell Seeding: Seed the selected cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[4] Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide in DMSO. Create a serial dilution of the compound in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including controls, is consistent and non-toxic (typically ≤ 0.5%).
-
Cell Treatment: Carefully remove the culture medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.[4]
-
Solubilization: Add 100 µL of the solubilization solution to each well.[4] Gently pipette up and down to mix and ensure complete dissolution of the formazan crystals.
-
Incubation (Solubilization): Allow the plate to stand overnight in the incubator.
-
Absorbance Measurement: Measure the absorbance of the samples at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.
Data Analysis and Interpretation:
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 1 | 1.22 | 97.6 |
| 10 | 1.15 | 92.0 |
| 25 | 0.98 | 78.4 |
| 50 | 0.65 | 52.0 |
| 100 | 0.30 | 24.0 |
Table 1: Example data from an MTT assay.
Part 2: Target-Based Functional Assays - Ion Channel Modulation
Ion channels are crucial for a multitude of physiological processes and are common targets for therapeutic agents.[7] Given the chemical properties of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide, it is plausible that it may interact with ion channels. Both high-throughput fluorescence-based assays and the gold-standard patch-clamp electrophysiology can be employed to investigate these potential interactions.[8][9][10]
Protocol 2: High-Throughput Fluorescence-Based Assay for Ion Channel Screening
This protocol describes a general method for screening 2-Methoxy-4,6-bis(trifluoromethyl)benzamide for activity against a specific ion channel (e.g., a voltage-gated potassium or sodium channel) expressed in a stable cell line. This assay utilizes fluorescent dyes that are sensitive to changes in membrane potential or intracellular ion concentrations.[11][12]
Principle: The activity of ion channels leads to changes in the cell's membrane potential or intracellular ion concentrations.[11] Fluorescent dyes that are sensitive to these changes can be used to indirectly monitor ion channel activity in a high-throughput format using a fluorescence plate reader.[8][13]
Materials:
-
Cell line stably expressing the ion channel of interest
-
2-Methoxy-4,6-bis(trifluoromethyl)benzamide
-
Fluorescence-based assay kit (e.g., a membrane potential-sensitive dye kit)
-
Assay buffer (specific to the ion channel and assay kit)
-
Positive and negative control compounds
-
384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)
Experimental Workflow:
Caption: Workflow for a fluorescence-based ion channel assay.
Step-by-Step Procedure:
-
Cell Seeding: Plate the cells in a 384-well black-walled, clear-bottom plate at an appropriate density and allow them to adhere and form a confluent monolayer.
-
Dye Loading: Prepare the fluorescent dye solution according to the manufacturer's instructions. Remove the culture medium and add the dye solution to the cells.
-
Incubation: Incubate the plate at 37°C for the time specified in the kit protocol (typically 30-60 minutes) to allow for dye uptake.
-
Compound Addition: Prepare a dilution series of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide and the control compounds in the assay buffer. Add the compounds to the plate.
-
Pre-incubation: Incubate the plate with the compounds for a short period (e.g., 15-30 minutes) at room temperature or 37°C.
-
Stimulation and Measurement: Place the plate in the fluorescence plate reader. Initiate the kinetic read and, after establishing a baseline fluorescence, add the stimulus (e.g., a solution to depolarize the membrane or a specific channel agonist) to all wells simultaneously.
-
Data Acquisition: Continue to measure the fluorescence intensity over time to capture the cellular response.
Data Analysis and Interpretation:
The change in fluorescence upon stimulation is indicative of ion channel activity. The effect of the test compound is determined by comparing the fluorescence response in the presence of the compound to the response of the vehicle control. The data can be analyzed to determine if the compound acts as an inhibitor or an activator of the ion channel and to calculate its potency (IC₅₀ or EC₅₀).
| Compound | Concentration (µM) | Peak Fluorescence Change | % Inhibition |
| Vehicle | 0 | 50000 | 0 |
| Positive Control | 10 | 5000 | 90 |
| Test Compound | 1 | 45000 | 10 |
| Test Compound | 10 | 25000 | 50 |
| Test Compound | 100 | 6000 | 88 |
Table 2: Example data from a fluorescence-based ion channel assay.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
For a more detailed and direct assessment of the effect of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide on ion channel function, the whole-cell patch-clamp technique is the gold standard.[9][10][14][15] This method allows for the direct measurement of ionic currents flowing through the channels in the cell membrane.[9]
Principle: A glass micropipette with a very small tip is used to form a high-resistance (gigaohm) seal with the membrane of a single cell.[10] The membrane patch under the pipette tip is then ruptured by applying suction, providing low-resistance electrical access to the cell's interior.[10][16] This "whole-cell" configuration allows for the voltage across the cell membrane to be controlled (voltage-clamp) while measuring the resulting currents.[9]
Materials:
-
Cells expressing the ion channel of interest
-
2-Methoxy-4,6-bis(trifluoromethyl)benzamide
-
Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pulling pipettes
-
Pipette puller and microforge
-
Extracellular (bath) solution
-
Intracellular (pipette) solution
-
Perfusion system
Experimental Workflow:
Caption: Workflow for a whole-cell patch-clamp experiment.
Step-by-Step Procedure:
-
Preparation: Prepare fresh extracellular and intracellular solutions and ensure the cells are healthy and at an appropriate density for recording. Pull a glass micropipette with a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Seal Formation: Under microscopic guidance, carefully approach a cell with the micropipette and apply slight positive pressure. Once in contact with the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal.
-
Whole-Cell Access: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
Baseline Recording: Clamp the membrane potential at a holding potential where the channel of interest is closed. Apply a voltage protocol (e.g., a series of voltage steps) to elicit channel opening and record the resulting ionic currents.
-
Compound Application: Once a stable baseline recording is obtained, perfuse the cell with the extracellular solution containing 2-Methoxy-4,6-bis(trifluoromethyl)benzamide at the desired concentration.
-
Recording in the Presence of Compound: After the compound has had sufficient time to equilibrate, repeat the voltage protocol to record the channel activity in the presence of the compound.
-
Washout: Perfuse the cell with the control extracellular solution to wash out the compound and record the recovery of channel activity.
-
Data Analysis: Analyze the recorded current traces to determine the effect of the compound on various channel properties, such as current amplitude, activation and inactivation kinetics, and voltage-dependence.
Data Analysis and Interpretation:
Compare the current characteristics before, during, and after the application of the compound to determine its mechanism of action (e.g., channel blocker, opener, or modulator of gating). A dose-response curve can be generated by testing a range of concentrations to determine the IC₅₀ or EC₅₀.
| Parameter | Control | 10 µM Compound | Washout |
| Peak Current (pA) | -1500 | -750 | -1400 |
| Time to Peak (ms) | 5 | 5 | 5.2 |
| Half-inactivation Voltage (mV) | -80 | -95 | -82 |
Table 3: Example data from a whole-cell patch-clamp experiment.
Part 3: Troubleshooting and Assay Validation
Robust and reproducible data are the cornerstones of scientific integrity. It is crucial to be aware of potential pitfalls and to have strategies for troubleshooting.[17][18][19]
General Troubleshooting:
-
Compound Solubility: Ensure that 2-Methoxy-4,6-bis(trifluoromethyl)benzamide is fully dissolved in the stock solution and does not precipitate upon dilution in the aqueous assay buffer.
-
DMSO Concentration: Maintain a consistent and low concentration of DMSO across all wells to avoid solvent-induced artifacts.
-
Cell Health: Always ensure that the cells used for the assays are healthy and in the logarithmic growth phase.
-
Positive and Negative Controls: The inclusion of appropriate controls is essential for validating the assay performance and for data interpretation.
Assay-Specific Troubleshooting:
-
MTT Assay:
-
High background: Incomplete solubilization of formazan crystals. Ensure thorough mixing and adequate incubation time with the solubilization solution.
-
Low signal: Insufficient cell number or metabolic activity. Optimize cell seeding density and ensure the use of healthy cells.
-
-
Fluorescence Assay:
-
High well-to-well variability: Uneven cell seeding or dye loading. Ensure proper cell culture and liquid handling techniques.
-
Compound interference: The test compound may be fluorescent or may quench the fluorescence of the dye. Run appropriate controls to test for these effects.[20]
-
-
Patch-Clamp Electrophysiology:
-
Unstable recordings: Poor seal quality or unhealthy cells. Use fresh solutions and healthy cells.
-
No effect of the compound: The compound may not be active on the target, or there may be issues with the perfusion system. Verify the perfusion system with a known active compound.
-
Conclusion
The protocols outlined in this application note provide a robust framework for the in vitro characterization of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide. By systematically progressing from general cytotoxicity screening to specific, target-based functional assays, researchers can build a comprehensive pharmacological profile of this novel compound. The emphasis on understanding the principles behind each protocol, coupled with practical troubleshooting advice, is intended to empower researchers to generate high-quality, reliable data, thereby accelerating the drug discovery and development process.
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Application Notes & Protocols: Characterizing 2-Methoxy-4,6-bis(trifluoromethyl)benzamide as a Novel NF-κB Pathway Inhibitor in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for researchers to characterize the biological activity of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide, a novel small molecule inhibitor. While initial searches did not yield established biological targets for this specific compound, its benzamide structure is common in kinase inhibitors.[1] This guide is therefore built upon the scientifically-grounded hypothesis that 2-Methoxy-4,6-bis(trifluoromethyl)benzamide acts as a potent inhibitor of the IκB kinase (IKK) complex, a central node in the canonical NF-κB signaling pathway.[2][3] The protocols herein describe a logical, stepwise workflow—from initial compound handling and cytotoxicity assessment to detailed mechanistic and functional validation—enabling researchers to rigorously evaluate its potential as a modulator of inflammatory and immune responses.[4]
Introduction and Hypothetical Mechanism of Action
The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a family of transcription factors that serves as a master regulator of inflammation, immunity, cell proliferation, and survival.[4][5] The canonical NF-κB pathway is typically held in an inactive state by Inhibitor of κB (IκB) proteins, which sequester NF-κB dimers in the cytoplasm.[3][6] Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1β (IL-1β), the IκB kinase (IKK) complex is activated.[7][8] The IKK complex, composed of catalytic subunits IKKα and IKKβ along with the regulatory subunit NEMO, phosphorylates IκBα.[2][9] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome, liberating NF-κB to translocate to the nucleus and initiate the transcription of hundreds of target genes, including various cytokines, chemokines, and adhesion molecules.[7][8]
We hypothesize that 2-Methoxy-4,6-bis(trifluoromethyl)benzamide (herein referred to as "the compound") functions as a selective inhibitor of the IKK complex, likely targeting the ATP-binding site of the IKKβ subunit, which is the primary kinase responsible for IκBα phosphorylation in the canonical pathway.[10][11] By blocking IKKβ activity, the compound is predicted to prevent IκBα degradation, thereby trapping NF-κB in the cytoplasm and suppressing the downstream inflammatory cascade.[2][3]
Figure 1: Hypothesized Mechanism of Action. The diagram illustrates the canonical NF-κB pathway initiated by TNF-α. The hypothesized point of inhibition by 2-Methoxy-4,6-bis(trifluoromethyl)benzamide at the IKK complex is shown.
Compound Handling and Stock Solution Preparation
Accurate and consistent preparation of the compound stock solution is fundamental to reproducible results.[12] Dimethyl sulfoxide (DMSO) is a common solvent for novel organic molecules due to its high solubilizing capacity.[13]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
2-Methoxy-4,6-bis(trifluoromethyl)benzamide powder (Note the molecular weight from the Certificate of Analysis)
-
Anhydrous, cell culture-grade DMSO
-
Sterile, amber microcentrifuge tubes or cryovials
-
-
Procedure:
-
Pre-handling: Before opening, centrifuge the vial of the compound powder briefly to ensure all powder is at the bottom.[14]
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / 0.010 (mol/L)
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the compound powder.
-
Solubilization: Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquoting & Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile amber tubes. Store aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[15]
-
Initial Characterization: Cytotoxicity Profile
Before evaluating the compound's specific activity, it is crucial to determine its effect on cell viability. This establishes a non-toxic working concentration range for subsequent mechanistic assays. The MTT assay is a standard colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[16][17]
Protocol 2: Determining Cell Viability using the MTT Assay
-
Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[16]
-
Procedure:
-
Cell Seeding: Seed cells (e.g., HEK293T, HeLa, or a relevant immune cell line like THP-1) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[16]
-
Compound Treatment: Prepare a serial dilution of the compound in complete culture medium, starting from a high concentration (e.g., 100 µM) down to sub-micromolar levels. Also, prepare a "vehicle control" with the highest concentration of DMSO used in the dilutions (typically ≤0.5%).[15]
-
Replace the old medium with the medium containing the compound dilutions and controls. Incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[18]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[19] Mix thoroughly to dissolve the crystals.
-
Measurement: Read the absorbance on a plate reader at a wavelength of 540-590 nm.[19]
-
Analysis: Normalize the absorbance values of treated wells to the vehicle control wells (representing 100% viability) and plot the results to determine the CC50 (Concentration causing 50% cytotoxicity).
-
Data Presentation: Example Cytotoxicity Data
| Cell Line | Treatment Duration | CC50 (µM) |
| HEK293T | 24 hours | 45.2 |
| THP-1 | 24 hours | 38.7 |
| HeLa | 48 hours | 27.9 |
Scientist's Note: For all subsequent experiments, use the compound at concentrations well below the determined CC50 value to ensure that observed effects are due to specific pathway inhibition and not general cytotoxicity.
Mechanistic Validation Experiments
This section details the core experiments to validate the hypothesis that the compound inhibits the NF-κB pathway at the level of IKK.
NF-κB Transcriptional Activity (Reporter Assay)
A luciferase reporter assay is a highly sensitive method to quantify the transcriptional activity of NF-κB.[20] The Dual-Luciferase® Reporter (DLR™) Assay System is commonly used, where a firefly luciferase gene is under the control of an NF-κB response element, and a Renilla luciferase gene under a constitutive promoter serves as an internal control for transfection efficiency and cell number.[21]
Protocol 3: Dual-Luciferase® NF-κB Reporter Assay
-
Transfection: Co-transfect cells (e.g., HEK293T) in a 96-well plate with a firefly luciferase reporter plasmid containing multiple NF-κB consensus sites (pNF-κB-Luc) and a Renilla luciferase control plasmid (pRL-TK).[22]
-
Compound Pre-treatment: After 24 hours, pre-treat the cells with serial dilutions of the compound (at non-toxic concentrations) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulation: Stimulate the cells with a known NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for 6-8 hours. Include an unstimulated control.
-
Cell Lysis: Wash the cells with PBS and lyse them using Passive Lysis Buffer.[22]
-
Luminescence Measurement:
-
Add Luciferase Assay Reagent II (LAR II) to the cell lysate to measure the firefly luciferase activity.
-
Subsequently, add Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity.
-
-
Analysis: For each well, normalize the firefly luciferase activity to the Renilla luciferase activity (Firefly/Renilla ratio). Calculate the fold induction of stimulated samples over the unstimulated control. Plot the dose-dependent inhibition by the compound and calculate the IC50 value.
Direct Target Engagement (Western Blot)
To confirm that the compound inhibits IKK activity, a Western blot can be performed to measure the phosphorylation of its direct substrate, IκBα. A reduction in phosphorylated IκBα (p-IκBα) upon stimulation in the presence of the compound provides strong evidence of target engagement.
Protocol 4: Western Blot for Phosphorylated IκBα
-
Cell Treatment: Plate cells (e.g., HeLa or A549) and allow them to adhere. Serum-starve the cells for a few hours if necessary to reduce basal signaling.
-
Pre-treatment & Stimulation: Pre-treat cells with the compound or vehicle control for 1-2 hours. Then, stimulate with TNF-α (10 ng/mL) for a short period (e.g., 5-15 minutes, which should be optimized).
-
Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors .[23] Keeping samples on ice is critical to preserve phosphorylation states.[23]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Avoid using milk , as its phosphoprotein (casein) content can cause high background.[23]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-IκBα (Ser32/36).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[10]
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total IκBα and a loading control like GAPDH or β-actin.
Functional Consequence Assessment
The final step is to measure a downstream biological effect of NF-κB inhibition. Since NF-κB drives the production of pro-inflammatory cytokines, quantifying the secretion of a key cytokine like TNF-α or IL-6 provides functional validation.[7]
Protocol 5: ELISA for TNF-α Secretion
-
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based immunoassay designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.[24] A sandwich ELISA is commonly used for cytokines.
-
Procedure:
-
Cell Treatment: Seed cells (e.g., LPS-differentiated THP-1 macrophages) in a 24-well plate.
-
Pre-treatment & Stimulation: Pre-treat the cells with the compound or vehicle control for 1-2 hours. Stimulate with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 18-24 hours to induce robust cytokine production.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA Protocol: Perform the TNF-α sandwich ELISA according to the manufacturer's instructions (e.g., from R&D Systems, Leinco Technologies, or Sigma-Aldrich).[25] This typically involves:
-
Adding supernatants and standards to a plate pre-coated with a capture antibody.
-
Washing, then adding a biotinylated detection antibody.
-
Washing, then adding a streptavidin-HRP conjugate.
-
Washing, then adding a substrate (e.g., TMB) and stopping the reaction.[26]
-
-
Measurement: Read the absorbance at 450 nm.
-
Analysis: Calculate the concentration of TNF-α in the supernatants by interpolating from the standard curve. Plot the dose-dependent inhibition of TNF-α secretion by the compound.
-
Experimental Workflow Summary
The following diagram outlines the logical progression of experiments to fully characterize the compound's activity.
Figure 2: Comprehensive Experimental Workflow. This flowchart shows the logical sequence from initial compound preparation and safety profiling to detailed mechanistic and functional validation assays.
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Promega Corporation. Dual-Luciferase® Reporter Assay System Protocol.
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Tanas, M R and Garcia, K (2022). Luciferase reporter assay. Bio-protocol Preprint.
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
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Patsnap Synapse. (2024). What are I-kappa B kinase inhibitors and how do they work?
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Patsnap Synapse. (2024). What are IKK inhibitors and how do they work?
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Creative Biolabs. Dual Luciferase Reporter Assay Protocol.
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
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Liu, T., et al. (2014). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Neuroanatomy.
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MDPI. (2024). The Role of the NF-κB Signaling Pathway in Atherosclerotic Plaque Rupture and Targeted Therapeutic Strategies. International Journal of Molecular Sciences.
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De Jonghe, S., & E. De Clercq. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology.
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Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting.
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Gitch, B. A., et al. (2020). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section C, Structural Chemistry.
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La Greca, S., et al. (2011). 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide: A Potent and Selective Agonist of S1P1. ACS Medicinal Chemistry Letters.
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La Greca, S., et al. (2011). 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide: A Potent and Selective Agonist of S1P1. ACS Medicinal Chemistry Letters.
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Nimmagadda, S., et al. (2017). 4-11C-Methoxy N-(2-Diethylaminoethyl) Benzamide: A Novel Probe to Selectively Target Melanoma. Journal of Nuclear Medicine.
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Application Note: Utilizing 2-Methoxy-4,6-bis(trifluoromethyl)benzamide for Robust Inhibition of the Hedgehog Signaling Pathway
Abstract
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and is pivotal in maintaining adult tissue homeostasis.[1][2] Its aberrant activation is a known driver in several human cancers, including basal cell carcinoma and medulloblastoma, making it a key target for therapeutic intervention.[1][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide, a potent and specific inhibitor of the Hh pathway. We offer comprehensive, field-tested protocols for in vitro assays, explain the underlying scientific principles, and provide data interpretation guidance to ensure reliable and reproducible results.
Introduction: The Hedgehog Pathway and Its Therapeutic Relevance
The Hedgehog signaling cascade is initiated by the binding of an Hh ligand (e.g., Sonic, Indian, or Desert Hedgehog) to the 12-pass transmembrane receptor Patched1 (PTCH1).[3][4] In the "off" state, or absence of a ligand, PTCH1 actively represses the 7-pass transmembrane protein Smoothened (SMO).[2][4] Ligand binding to PTCH1 alleviates this repression, allowing SMO to become active and trigger a signaling cascade that culminates in the activation of the GLI family of zinc-finger transcription factors (GLI1, GLI2, GLI3).[2][4] Activated GLI proteins then translocate to the nucleus and induce the expression of Hh target genes, which regulate cell proliferation, differentiation, and survival.[1][4]
Dysregulation of this pathway, often through mutations in PTCH1 or SMO, leads to constitutive signaling and is a well-established oncogenic driver.[5] The development of small molecule inhibitors targeting key nodes in this pathway, particularly SMO, has been a successful therapeutic strategy, with drugs like vismodegib and sonidegib approved for treating basal cell carcinoma.[5][6] 2-Methoxy-4,6-bis(trifluoromethyl)benzamide has emerged as a valuable research tool for studying Hh pathway dynamics due to its specific mechanism of action targeting SMO.[7]
Mechanism of Action: Targeting Smoothened (SMO)
2-Methoxy-4,6-bis(trifluoromethyl)benzamide functions as an antagonist of the Smoothened (SMO) receptor.[7] It acts downstream of the PTCH1 receptor but upstream of the GLI transcription factors.[7] By binding to SMO, the compound prevents its ciliary accumulation and activation, thereby blocking the downstream signal transduction cascade and subsequent activation of GLI-mediated gene transcription.[7]
Caption: Mechanism of Hedgehog pathway inhibition by 2-Methoxy-4,6-bis(trifluoromethyl)benzamide.
Materials and Reagents
Compound Handling
-
Compound: 2-Methoxy-4,6-bis(trifluoromethyl)benzamide
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade
-
Storage: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot into small volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Causality Note: DMSO is the solvent of choice due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous cell culture media. Aliquoting is critical to maintain compound integrity, as repeated freeze-thaw cycles can lead to degradation and precipitation.
Cell Lines and Culture
-
Hh-Responsive Cell Line: Shh-LIGHT2 (NIH/3T3) cells are highly recommended. This cell line is stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter for internal normalization.[8][9]
-
Control Cell Line: Parental NIH/3T3 cells can be used as a negative control to assess non-specific effects.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) or Bovine Calf Serum (BCS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[10] For Shh-LIGHT2 cells, include appropriate selection antibiotics as per the supplier's instructions.
Pathway Activation and Assay Reagents
-
Pathway Agonist: A small molecule SMO agonist like SAG is highly recommended for consistent and potent pathway activation.[11] Recombinant Sonic Hedgehog (SHH) protein can also be used.
-
Luciferase Assay System: Dual-Luciferase® Reporter Assay System (or equivalent) for sequential measurement of firefly and Renilla luciferase.[10]
-
qRT-PCR Reagents: RNA extraction kit, reverse transcription kit, and qPCR master mix with primers for Hh target genes (e.g., GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH, ACTB).[12]
Experimental Protocols
Protocol 1: Cell-Based Hedgehog Reporter Assay
This protocol details the use of Shh-LIGHT2 cells to quantify Hh pathway inhibition. The dual-luciferase system provides a robust and internally controlled readout.[8][10]
Caption: Workflow for a dual-luciferase Hedgehog reporter assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate Shh-LIGHT2 cells in a 96-well, white, clear-bottom plate at a density of 4 x 10⁵ cells/well (or as optimized for 96-well format) in 100 µL of complete culture medium.[10] Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Trustworthiness Check: A white plate is essential to maximize the light signal from the luciferase reaction. Seeding density should be optimized to ensure cells are in a logarithmic growth phase and form a confluent monolayer by the end of the experiment; do not allow cells to become over-confluent.[10]
-
-
Compound Preparation: Prepare a serial dilution of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide in medium. A typical starting point is a 10-point, 3-fold dilution series starting from 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest compound dose (typically ≤ 0.1%).
-
Treatment:
-
Gently aspirate the medium and replace it with 90 µL of low-serum medium (e.g., DMEM with 0.5% Bovine Calf Serum).[13]
-
Add 10 µL of the serially diluted compound or vehicle control to the appropriate wells.
-
Incubate for 1-2 hours at 37°C. This pre-incubation allows the inhibitor to engage its target before pathway activation.
-
-
Pathway Activation: Prepare the SMO agonist SAG in medium at a concentration that elicits a submaximal response (EC₈₀, typically around 3 nM, is ideal for inhibition assays).[11] Add the agonist to all wells except the "unstimulated" controls.
-
Incubation: Incubate the plate for an additional 30-48 hours.[13][14] The optimal time should be determined empirically but is typically when the signal window between stimulated and unstimulated cells is maximal.
-
Luciferase Measurement:
-
Equilibrate the plate and luciferase reagents to room temperature.
-
Lyse the cells according to the manufacturer's protocol (e.g., using a passive lysis buffer).[10]
-
Measure firefly luciferase activity, then add the quenching reagent and measure Renilla luciferase activity using a plate-reading luminometer.[10]
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luciferase activity for each well to normalize for variations in cell number and transfection efficiency.[14]
-
Plot the normalized luciferase activity against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC₅₀ value.
-
Protocol 2: qRT-PCR for Endogenous Target Gene Expression
This protocol validates the findings from the reporter assay by measuring the expression of native Hh target genes, providing a more physiologically relevant endpoint. GLI1 and PTCH1 are excellent indicators of Hh pathway activity.[15][16][17]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed NIH/3T3 or another Hh-responsive cell line (e.g., mouse embryonic fibroblasts) in a 6-well plate. Grow to ~70-80% confluency.
-
Treatment Protocol: Treat cells with vehicle, agonist alone, and agonist plus varying concentrations of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide as described in Protocol 1. A 24-hour treatment duration is often sufficient for robust gene expression changes.
-
RNA Isolation: At the end of the treatment period, wash cells with PBS and lyse them directly in the plate. Isolate total RNA using a column-based kit or other preferred method. Quantify RNA and assess its purity (A260/A280 ratio ~1.8-2.0).
-
cDNA Synthesis: Reverse transcribe 500 ng to 1 µg of total RNA into cDNA using a standard reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions containing cDNA template, forward and reverse primers for the genes of interest (GLI1, PTCH1), and a SYBR Green or probe-based qPCR master mix.
-
Run the reaction on a real-time PCR instrument.
-
Self-Validation: Include no-template controls to check for contamination and a no-reverse-transcriptase control to check for genomic DNA contamination. Run all samples in triplicate.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of the target gene to a stable housekeeping gene.[12] Compare the expression levels in inhibitor-treated samples to the agonist-only control.
Data Interpretation and Expected Results
Quantitative Data Summary
| Parameter | Reporter Assay (Shh-LIGHT2) | qRT-PCR (NIH/3T3) |
| Primary Readout | Normalized Luciferase Activity | Relative mRNA Expression (Fold Change) |
| Key Metric | IC₅₀ Value | % Inhibition of Gene Expression |
| Typical Inhibitor Conc. | 0.1 nM - 10 µM | 1 nM - 10 µM |
| Agonist | SAG (e.g., 3 nM) | SAG (e.g., 100 nM) |
| Expected Outcome | Dose-dependent decrease in luciferase | Dose-dependent decrease in GLI1/PTCH1 |
Expert Insight: In a well-executed reporter assay, treatment with a SMO agonist should induce a significant, multi-fold increase in luciferase signal over the vehicle control. A potent inhibitor like 2-Methoxy-4,6-bis(trifluoromethyl)benzamide is expected to reduce this signal back to baseline levels in a dose-dependent manner, with an expected IC₅₀ in the nanomolar range.[7] The qRT-PCR results should corroborate this finding, showing a significant reduction in the agonist-induced upregulation of GLI1 and PTCH1 mRNA.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| High Well-to-Well Variability | Inconsistent cell seeding; Edge effects in the plate. | Use a multichannel pipette for seeding; Ensure even cell suspension; Avoid using the outer wells of the plate. |
| Low Signal Window | Suboptimal agonist concentration; Low cell viability; Old luciferase reagent. | Titrate the agonist to determine the EC₈₀; Check cell health via microscopy; Use fresh reagents. |
| Inconsistent IC₅₀ Values | Compound precipitation; Instability in media. | Ensure the final DMSO concentration is low (<0.5%); Check compound solubility; Minimize light exposure. |
| No Inhibition Observed | Inactive compound; Cell line has lost responsiveness or developed resistance. | Verify compound integrity with a new aliquot; Check cell line with a known control inhibitor (e.g., Vismodegib).[18] |
Conclusion
2-Methoxy-4,6-bis(trifluoromethyl)benzamide is a powerful tool for investigating the Hedgehog signaling pathway, acting as a potent antagonist of the SMO receptor. The protocols detailed in this application note provide a robust framework for its characterization in vitro. By combining a sensitive reporter gene assay with the validation of endogenous gene expression, researchers can confidently and accurately quantify the inhibitory activity of this compound, paving the way for further studies into Hh-driven pathologies.
References
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Bio-protocol. (n.d.). Hedgehog (Hh) Reporter Activity Assay. Retrieved from [Link]
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Gupta, S., Takebe, N., & Lorusso, P. (2010). Hedgehog pathway and smoothened inhibitors in cancer therapies. PubMed. Retrieved from [Link]
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Cellosaurus. (n.d.). Shh Light II (CVCL_2721). Retrieved from [Link]
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Wang, Y., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances. Retrieved from [Link]
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Fu, L., et al. (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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Kessler, R., et al. (2010). Identification of novel GLI1 target genes and regulatory circuits in human cancer cells. EMBO Molecular Medicine. Retrieved from [Link]
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ResearchGate. (n.d.). Hedgehog Signaling Protocols. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Retrieved from [Link]
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ResearchGate. (n.d.). The expression of Gli1, Ptch1, SHH and SMO was analyzed by RT-qPCR in 4.... Retrieved from [Link]
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Targeted Oncology. (2016). Smoothened Inhibitors and the Hedgehog Pathway: Applications in Basal Cell Carcinoma and Beyond. Retrieved from [Link]
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Howe, E. N., et al. (2021). Hedgehog signaling activates a mammalian heterochronic gene regulatory network controlling differentiation timing across lineages. eLife. Retrieved from [Link]
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Jia, Y., Wang, Y., & He, X. (2017). Hedgehog signaling pathway: a novel model and molecular mechanisms of signal transduction. Journal of Zhejiang University. Science. B. Retrieved from [Link]
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Zhang, H., et al. (2020). Development of hedgehog pathway inhibitors by epigenetically targeting GLI through BET bromodomain for the treatment of medulloblastoma. Acta Pharmaceutica Sinica B. Retrieved from [Link]
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Chen, J. K., Taipale, J., Cooper, M. K., & Beachy, P. A. (2002). Small molecule modulation of Smoothened activity. Proceedings of the National Academy of Sciences of the United States of America. Retrieved from [Link]
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Teng, D. Q., & Li, X. (2024). Smoothened Inhibitors to Block the Sonic Hedgehog Signaling for Cancer Treatment. American Journal of Student Research. Retrieved from [Link]
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RayBiotech. (n.d.). Hedgehog Signaling Pathway. Retrieved from [Link]
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Balermpas, P., et al. (2016). Hedgehog pathway inhibitor in combination with radiation therapy for basal cell carcinomas of the head and neck: First clinical experience with vismodegib for locally advanced disease. Strahlentherapie und Onkologie. Retrieved from [Link]
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Skoda, A. M., et al. (2018). Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease. International Journal of Molecular Sciences. Retrieved from [Link]
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ResearchGate. (n.d.). Inhibition of endogenous Hh signaling in NIH3T3 Shh-Light II cells and.... Retrieved from [Link]
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Kym, P. R., et al. (2022). Towards Precision Oncology: The Role of Smoothened and Its Variants in Cancer. Cancers. Retrieved from [Link]
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Johns Hopkins Technology Ventures. (n.d.). Shh Light2 Cells. Retrieved from [Link]
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Peris, K., et al. (2019). Hedgehog Pathway Inhibition for the Treatment of Basal Cell Carcinoma. American Journal of Clinical Dermatology. Retrieved from [Link]
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Peterson, K. A., et al. (2021). Expression of Sonic Hedgehog and Pathway Components in the Embryonic Mouse Head: Anatomical Relationships Between Regulators of... bioRxiv. Retrieved from [Link]
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Cusabio. (n.d.). Hedgehog signaling pathway. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis and Characterization of Novel 2-Methoxy-4,6-bis(trifluoromethyl)benzamide Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: Rationale and Strategic Imperative
The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved drugs with applications ranging from antiemetics to antipsychotics and anticancer agents.[1][2] Its versatility lies in its ability to form key hydrogen bonds and participate in various non-covalent interactions within biological targets. The subject of this guide, 2-Methoxy-4,6-bis(trifluoromethyl)benzamide, presents a particularly compelling starting point for derivative development.[3]
The strategic incorporation of trifluoromethyl (CF₃) groups onto a phenyl ring profoundly alters the molecule's physicochemical properties in ways that are highly advantageous for drug design. These groups are strongly electron-withdrawing and significantly increase lipophilicity, which can enhance membrane permeability and bioavailability.[4] Furthermore, the C-F bond is exceptionally stable, meaning that trifluoromethyl groups can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.[4][5] The combination of the benzamide core with two metabolically robust, lipophilic CF₃ groups makes this scaffold an ideal platform for generating novel therapeutic candidates.
This document provides a comprehensive guide to the rational design, synthesis, purification, and characterization of novel derivatives based on this core structure. The protocols herein are designed to be robust and reproducible, providing both the procedural steps and the underlying scientific reasoning to empower researchers in their drug discovery efforts.
Section 1: Overall Developmental Workflow
The development of novel derivatives from the 2-methoxy-4,6-bis(trifluoromethyl)benzamide core follows a logical and systematic progression. The initial phase involves the strategic synthesis of a library of analogues, primarily through modification at the amide nitrogen. Each newly synthesized compound must then undergo rigorous purification and characterization to confirm its identity and purity before proceeding to biological evaluation.
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Application Notes & Protocols: A Framework for In Vivo Evaluation of Novel Benzamide Derivatives
A Case Study Using the Hypothetical Compound: 2-Methoxy-4,6-bis(trifluoromethyl)benzamide (Compound X)
I. Introduction: From Bench to Preclinical Models
The journey of a novel chemical entity from initial synthesis to a potential therapeutic candidate is a meticulous process demanding rigorous scientific validation at every stage. This guide outlines a comprehensive framework for designing and implementing animal model studies for a hypothetical novel benzamide derivative, 2-Methoxy-4,6-bis(trifluoromethyl)benzamide , hereafter referred to as Compound X . Given the absence of public domain data on this specific molecule, we will proceed with a foundational, target-agnostic approach. This document is intended for researchers, scientists, and drug development professionals, providing a structured methodology rooted in scientific integrity and best practices.
The core philosophy of this guide is to establish a logical, stepwise progression from initial in vitro characterization to well-designed in vivo studies. We will emphasize the "why" behind each experimental choice, ensuring that every protocol is a self-validating system designed to yield clear, interpretable, and reproducible data. The ultimate goal is to thoroughly profile the safety, tolerability, and potential therapeutic utility of a novel compound like Compound X in a preclinical setting.
II. Foundational Steps: Essential In Vitro Characterization Before In Vivo Studies
Before any animal is dosed, a comprehensive in vitro profile of Compound X is mandatory. This initial phase is critical for informing dose selection, understanding potential liabilities, and guiding the overall in vivo strategy.
A. Physicochemical Properties and Formulation Development
A compound's solubility, stability, and lipophilicity are fundamental to its biological activity. These properties dictate how it can be formulated for reliable delivery to the animal model.
Protocol 1: Solubility and Stability Assessment
-
Objective: To determine the solubility and stability of Compound X in various pharmaceutically relevant vehicles.
-
Materials: Compound X, Dimethyl sulfoxide (DMSO), Saline (0.9% NaCl), Polyethylene glycol 400 (PEG400), Tween 80, Carboxymethylcellulose (CMC), Phosphate-buffered saline (PBS) at pH 7.4.
-
Methodology:
-
Prepare stock solutions of Compound X in DMSO.
-
Serially dilute the stock solution into various potential vehicles (e.g., 10% DMSO/90% saline; 40% PEG400/60% water; 0.5% CMC in water).
-
Incubate samples at room temperature and 37°C for 24 hours.
-
Visually inspect for precipitation and use techniques like High-Performance Liquid Chromatography (HPLC) to quantify the concentration of the soluble compound.
-
-
Causality: An ideal vehicle will fully solubilize the compound and maintain its stability, ensuring that the animal receives the intended dose in a non-toxic formulation. Poor solubility can lead to inaccurate dosing and unreliable pharmacokinetic data.
B. Preliminary Safety and Target Engagement
Initial in vitro assays are crucial for identifying potential safety concerns and for discovering the biological targets of Compound X.
-
Cytotoxicity Assays: Using cell lines such as HepG2 (liver) and HEK293 (kidney), these assays determine the concentration at which Compound X becomes toxic to cells. This data is vital for estimating a starting dose for in vivo studies.
-
hERG Channel Assay: The hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical protein for cardiac repolarization. Blockade of this channel can lead to fatal arrhythmias. An early assessment of hERG liability is a standard practice in drug development.
-
Broad-Panel Target Screening: Compound X should be screened against a large panel of known receptors, enzymes, and ion channels. This can provide the first clues to its mechanism of action and potential off-target effects.
Table 1: Hypothetical In Vitro Profile of Compound X
| Parameter | Result | Implication for In Vivo Studies |
| Aqueous Solubility | < 1 µg/mL | Requires a non-aqueous vehicle for formulation (e.g., PEG400-based). |
| LogP | 4.2 | High lipophilicity suggests good membrane permeability but may indicate poor solubility. |
| HepG2 Cytotoxicity (IC50) | 50 µM | Provides a preliminary safety window; in vivo concentrations should remain below this level. |
| hERG Inhibition (IC50) | > 30 µM | Low risk of cardiac liability at anticipated therapeutic concentrations. |
| Primary Target Hit | Cannabinoid Receptor 1 (CB1) Agonist | Suggests potential therapeutic applications in pain, appetite, or neurological disorders. |
III. Experimental Design for Animal Models: A Phased Approach
Based on our hypothetical in vitro data suggesting Compound X is a CB1 agonist with acceptable safety, we can now design a series of animal studies. The following workflow illustrates the logical progression.
Application Note: Comprehensive Spectroscopic Characterization of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide
Abstract
This application note provides a detailed guide for the structural elucidation and purity assessment of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide, a key intermediate in pharmaceutical research and development. We present optimized, step-by-step protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies described herein are designed to provide unambiguous structural confirmation, demonstrate the causality behind experimental choices, and establish a robust analytical workflow for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for Fluorinated Benzamides
Benzamides are a cornerstone structural motif in medicinal chemistry, forming the basis of numerous pharmaceutical agents.[1] The introduction of fluorine-containing substituents, such as the trifluoromethyl (-CF₃) group, is a widely adopted strategy to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[2] Consequently, the precise and comprehensive characterization of complex intermediates like 2-Methoxy-4,6-bis(trifluoromethyl)benzamide is critical for ensuring the quality and integrity of downstream drug candidates.
This guide leverages the synergistic power of NMR and LC-MS, two indispensable techniques in modern analytical chemistry.[1][3] While NMR provides unparalleled detail on the molecular skeleton and the chemical environment of each atom, LC-MS offers exceptional sensitivity for molecular weight determination and impurity profiling.[3][4] The protocols within are designed to be self-validating, providing a complete analytical picture of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for the structural elucidation of organic molecules. For a highly substituted and fluorinated compound like 2-Methoxy-4,6-bis(trifluoromethyl)benzamide, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for complete characterization.
Rationale for Experimental Design
The choice of solvent and specific NMR experiments is driven by the molecule's structure.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the preferred solvent. Its high polarity ensures complete dissolution of the benzamide, and its hydrogen-bonding capabilities slow the chemical exchange of the amide (-NH₂) protons, making them sharp and observable in the ¹H NMR spectrum.
-
Multi-Nuclear Approach:
-
¹H NMR: Provides primary information on the number and connectivity of protons.
-
¹³C NMR: Reveals the carbon framework, with the chemical shift of the carbonyl carbon being particularly diagnostic.[1]
-
¹⁹F NMR: Crucial for fluorinated compounds, offering high sensitivity and a wide chemical shift range, making it an excellent tool for confirming the presence and electronic environment of the -CF₃ groups.[2][5]
-
Protocol: NMR Sample Preparation
This protocol outlines the standard procedure for preparing a high-quality sample for NMR analysis.
-
Weighing: Accurately weigh 5-10 mg of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) for ¹H and ¹³C NMR. For quantitative ¹⁹F NMR, an internal standard such as trifluoroacetic acid or hexafluorobenzene can be used.[6][7]
-
Dissolution: Cap the NMR tube securely and vortex gently for 30-60 seconds to ensure the sample is fully dissolved. A brief sonication may be used if necessary.
-
Analysis: Insert the prepared tube into the NMR spectrometer for analysis.
Protocol: NMR Instrument Parameters
The following parameters are recommended for a 400 MHz (or higher) NMR spectrometer.
| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Spectrometer Frequency | 400 MHz | 101 MHz | 376 MHz |
| Pulse Program | Standard single pulse (zg30) | Proton-decoupled (zgpg30) | Proton-decoupled (zgpg30) |
| Acquisition Time | ~4 seconds | ~1.5 seconds | ~1 second |
| Relaxation Delay (d1) | 2 seconds | 2 seconds | 5 seconds |
| Number of Scans | 16 | 1024 | 64 |
| Spectral Width | 16 ppm | 240 ppm | 200 ppm |
| Referencing | TMS at 0.00 ppm | DMSO-d₆ at 39.52 ppm | External CFCl₃ at 0.00 ppm |
Rationale for Parameter Selection: A longer relaxation delay (d1) of 5 seconds for ¹⁹F NMR is crucial for accurate integration and quantification, as fluorine nuclei can have long relaxation times (T1).[8] Proton decoupling is used in both ¹³C and ¹⁹F NMR to simplify the spectra by removing couplings to protons, resulting in sharp, singlet peaks for each unique carbon and fluorine environment.
Expected NMR Data and Interpretation
The unique substitution pattern of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide leads to a distinct set of signals.
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~8.0 - 8.2 | Broad singlet (1H) | Amide (-NHa) |
| ~7.8 - 8.0 | Broad singlet (1H) | Amide (-NHb) | |
| ~7.95 | Singlet (or narrow q, J ≈ 1 Hz) | Aromatic H-5 | |
| ~7.75 | Singlet (or narrow q, J ≈ 1 Hz) | Aromatic H-3 | |
| ~3.90 | Singlet (3H) | Methoxy (-OCH₃) | |
| ¹³C | ~167 | Singlet | Carbonyl (C=O) |
| ~158 | Singlet | C2 (Ar-OCH₃) | |
| ~138 | Quartet (²JCF ≈ 33 Hz) | C4 (Ar-CF₃) | |
| ~135 | Quartet (²JCF ≈ 33 Hz) | C6 (Ar-CF₃) | |
| ~133 | Singlet | C1 (Ar-C=O) | |
| ~123 | Quartet (¹JCF ≈ 273 Hz) | C4-CF₃ | |
| ~122 | Quartet (¹JCF ≈ 273 Hz) | C6-CF₃ | |
| ~118 | Singlet (or narrow multiplet) | C5 (Ar-H) | |
| ~115 | Singlet (or narrow multiplet) | C3 (Ar-H) | |
| ~57 | Singlet | Methoxy (-OCH₃) | |
| ¹⁹F | ~ -62.5 | Singlet | C4-CF₃ |
| ~ -63.0 | Singlet | C6-CF₃ |
Interpretive Notes: The two aromatic protons and the two -CF₃ groups are chemically inequivalent due to the presence of the methoxy and amide groups, resulting in distinct signals for each. The carbon signals for the carbons bearing the -CF₃ groups (C4 and C6) and the trifluoromethyl carbons themselves will appear as quartets due to strong one-bond (¹JCF) and two-bond (²JCF) carbon-fluorine coupling.[9]
NMR Analysis Workflow
Caption: Workflow for NMR-based structural elucidation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for verifying molecular weight and identifying trace-level impurities.[3][10] Its high sensitivity and selectivity make it an essential tool in drug development.[4][11]
Rationale for Experimental Design
-
Chromatography: Reversed-phase High-Performance Liquid Chromatography (HPLC) using a C18 column is the method of choice for small organic molecules of moderate polarity. This provides robust separation of the main compound from potential impurities.
-
Ionization: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like benzamides.[4] Operating in positive ion mode is preferred, as the amide and methoxy groups are readily protonated.
-
Mobile Phase: A gradient of acetonitrile and water is used for elution. A small amount of formic acid (0.1%) is added to the mobile phase to act as a proton source, which significantly enhances the ionization efficiency in positive mode ESI and improves peak shape.
Protocol: LC-MS Sample Preparation
A simple "dilute and shoot" method is sufficient for this analysis.
-
Stock Solution: Prepare a 1 mg/mL stock solution of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide in acetonitrile or methanol.
-
Working Solution: Dilute the stock solution 100-fold with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final concentration of 10 µg/mL.[12]
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could block the LC system.
-
Transfer: Transfer the filtered solution to an autosampler vial for analysis.
Protocol: LC-MS Instrument Parameters
The following parameters are recommended for a standard HPLC system coupled to a quadrupole or Orbitrap mass spectrometer.
| LC Parameters | Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS Parameters | Setting |
| Ionization Mode | ESI Positive |
| Scan Range (MS¹) | m/z 100 - 500 |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 325 °C |
| Fragmentation (MS²) | Collision-Induced Dissociation (CID) |
| Collision Energy | 15-30 eV (Ramped) |
Expected Mass Spectrum and Fragmentation
Analysis by ESI-MS in positive mode will primarily yield the protonated molecular ion [M+H]⁺.
-
Molecular Formula: C₁₀H₇F₆NO₂
-
Exact Mass: 287.0381
-
Expected [M+H]⁺: m/z 288.0459
Tandem MS (MS/MS) analysis is used to further confirm the structure by breaking the molecule apart and analyzing its fragments. For aromatic amides, a characteristic fragmentation involves the loss of the amide group to form a stable benzoyl cation.[13][14][15]
| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Fragment Structure |
| 288.05 | 271.02 | NH₃ | [M+H-NH₃]⁺ |
| 288.05 | 244.03 | CONH₂ | [M+H-CONH₂]⁺ (Benzoyl cation) |
| 244.03 | 216.04 | CO | [M+H-CONH₂-CO]⁺ |
LC-MS Analysis Workflow
Caption: Workflow for LC-MS based molecular weight and structure verification.
Conclusion
The orthogonal analytical techniques of multi-nuclear NMR and LC-MS/MS provide a comprehensive and robust characterization of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide. The detailed protocols and expected data presented in this application note serve as a reliable guide for researchers to confirm the identity, structure, and purity of this and structurally related fluorinated molecules. Adherence to these methodologies will ensure high-quality data, facilitating confident decision-making in the drug discovery and development pipeline.
References
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ACS Publications. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology. Retrieved from [Link]
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Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]
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New Food Magazine. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]
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National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Retrieved from [Link]
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ACS Publications. (2024). Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Retrieved from [Link]
-
Oxford Academic. (n.d.). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry. Retrieved from [Link]
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American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]
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National Institutes of Health. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. Retrieved from [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]
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Bioanalysis Zone. (n.d.). Small molecule analysis using MS. Retrieved from [Link]
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Preprints.org. (2025). Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. Retrieved from [Link]
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Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]
-
National Library of Medicine. (2023). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Retrieved from [Link]
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Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. Retrieved from [Link]
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Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from [Link]
-
ChemRxiv. (n.d.). High-Frequency Magic Angle Spinning 19F NMR for Rapid, Non-invasive Analysis of Fluorinated Active Pharmaceutical Ingredients in Commercial Formulations. Retrieved from [Link]
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Supporting Information. (n.d.). General information. Retrieved from [Link]
-
ResearchGate. (2025). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Retrieved from [Link]
-
National Institutes of Health. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]
-
YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). How to make a CCl3F Fluorine NMR standard?. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Solubilization Strategies for 2-Methoxy-4,6-bis(trifluoromethyl)benzamide in In Vitro Assays
Welcome to the technical support guide for 2-Methoxy-4,6-bis(trifluoromethyl)benzamide. This document provides in-depth troubleshooting advice and detailed protocols for researchers encountering solubility challenges with this compound during in vitro studies. Our goal is to equip you with the foundational knowledge and practical steps necessary to achieve reliable and reproducible experimental results.
The core challenge with this molecule stems from its chemical structure. The presence of two trifluoromethyl (-CF3) groups dramatically increases its lipophilicity, a property that describes how well a compound dissolves in fats, oils, and non-polar solvents.[1][2][3] This inherently leads to very poor solubility in aqueous environments, which are standard for most biological assays. This guide will walk you through a systematic approach to overcome this hurdle.
Section 1: Understanding the Challenge - A Physicochemical Profile
Table 1: Predicted Physicochemical Properties of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide
| Property | Predicted Value/Characteristic | Rationale & Impact on Solubility |
|---|---|---|
| Molecular Formula | C₁₀H₇F₆NO₂ | - |
| Molecular Weight | 287.16 g/mol | Essential for calculating molar concentrations for stock solutions. |
| Predicted LogP | > 3.5 | LogP (octanol-water partition coefficient) is a measure of lipophilicity. A high positive value indicates poor aqueous solubility. This is primarily driven by the two -CF3 groups.[1] |
| Predicted Aqueous Solubility | Very Low (< 1 µg/mL) | The high lipophilicity suggests that the compound will readily precipitate when introduced into aqueous buffers, a common issue for this class of molecules. |
| pKa (Acid/Base) | Neutral / Very Weakly Basic | The amide (R-CONH₂) group is generally considered neutral in the physiological pH range (pKa of the protonated amide is very low, and pKa of the N-H proton is very high, ~17). Therefore, pH modification is not an effective strategy for solubilization.[5] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common issues researchers face when handling this compound.
Q1: What is the best starting solvent to prepare a high-concentration stock solution?
Answer: For a highly lipophilic compound like this, 100% Dimethyl Sulfoxide (DMSO) is the universally recommended starting solvent. DMSO is a polar aprotic solvent with a strong solubilizing capacity for a wide range of organic molecules that are poorly soluble in water.
-
Causality: Its effectiveness comes from its ability to disrupt the intermolecular forces in the compound's crystal lattice while being miscible with water, which is necessary for subsequent dilutions into assay media.
-
Alternatives: If solubility in DMSO is limited, other strong organic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can be tested. However, these are often more toxic to cells than DMSO and should be used with caution.[6][7]
Q2: I've dissolved the compound in 100% DMSO, but it precipitates when I add it to my aqueous assay buffer. What's happening and how can I fix it?
Answer: This is the most common problem and is known as "compound crashing" or precipitation. It occurs because while the compound is soluble in 100% DMSO, its concentration in the final aqueous solution (after dilution) has exceeded its maximum aqueous solubility limit.
Troubleshooting Steps:
-
Lower the Final Concentration: This is the simplest solution. Your compound may only be soluble up to a certain concentration in the final assay buffer. Determine this limit systematically (see Protocol 2).
-
Reduce the DMSO Stock Concentration: Making a less concentrated stock solution (e.g., 1 mM instead of 10 mM) means you will add a larger volume to your assay, but the initial concentration gradient upon dilution is less steep, which can sometimes prevent immediate precipitation.
-
Use a Co-Solvent System: While less common for initial screening, a stock solution prepared in a mixture of solvents (e.g., 1:1 DMSO:PEG400) can sometimes improve stability in aqueous media. This requires extensive validation.
-
Incorporate a Surfactant (with caution): Adding a small amount of a non-ionic surfactant like Polysorbate 20 (Tween-20) to the final assay buffer (e.g., 0.01%) can help maintain solubility. However, surfactants can interfere with many assays, particularly those involving cell membranes or protein-protein interactions, so this must be carefully validated.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
Answer: This is a critical parameter that depends on the cell type. Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity, but some sensitive primary cells or specific assays may show effects at concentrations as low as 0.1%.[6][8]
-
Self-Validating System: It is mandatory to run a "vehicle control" in every experiment. This control should contain the same final concentration of DMSO (or other solvents) as your test samples but without the compound. This allows you to distinguish the effect of the compound from the effect of the solvent.
-
Best Practice: Always aim for the lowest possible final DMSO concentration, ideally ≤ 0.25%.
Q4: Can I use pH adjustment to improve the solubility of this compound?
Answer: Unlikely. As detailed in Table 1, the benzamide functional group is essentially neutral under physiological pH conditions. It lacks easily ionizable groups (like a carboxylic acid or an amine) that would allow for salt formation and pH-dependent solubility enhancement.[5][9] Attempting to adjust the pH of your media is not a recommended strategy for this molecule and could negatively impact cell health and assay performance.[10][11]
Q5: Are there any solubility-enhancing excipients I can use for my in vitro study?
Answer: Yes, the most common and effective excipients for in vitro studies are cyclodextrins . Specifically, chemically modified derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are preferred due to their higher aqueous solubility and lower toxicity compared to native cyclodextrins.[12]
-
Mechanism of Action: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior.[] The lipophilic 2-Methoxy-4,6-bis(trifluoromethyl)benzamide molecule can become encapsulated within the cavity, forming an "inclusion complex."[14][15] This complex has a hydrophilic shell, which dramatically improves its solubility in water.
-
Important Consideration: Cyclodextrins can sometimes interfere with assays by extracting cholesterol from cell membranes or interacting with other components. Therefore, a cyclodextrin-only vehicle control is essential.[7][16]
Section 3: Troubleshooting Guide: Step-by-Step Protocols
Protocol 1: Preparation and Validation of a DMSO Stock Solution
This protocol outlines the standard procedure for preparing a high-concentration stock solution, a fundamental step for any in vitro experiment.[17][18]
-
Pre-Calculation: Determine the mass of the compound needed for your desired stock concentration and volume.
-
Formula: Mass (mg) = [Desired Molarity (mol/L)] x [Volume (L)] x [MW ( g/mol )] x 1000
-
Example (for 10 mM in 1 mL): Mass = (0.010 mol/L) x (0.001 L) x (287.16 g/mol ) x 1000 = 2.87 mg
-
-
Weighing: Carefully weigh the calculated amount of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide using an analytical balance. Use a tared microcentrifuge tube or a glass vial.
-
Solvent Addition: Add the calculated volume of 100% cell-culture grade DMSO to the vial.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the solid does not dissolve, use a sonicating water bath for 5-10 minutes. Gentle warming (to 30-37°C) can also be applied, but be cautious of compound stability.
-
Validation (Visual QC): Once dissolved, hold the vial against a light source. The solution should be completely clear, with no visible particulates or haze.
-
Storage: Store the stock solution in small aliquots in tightly sealed vials (glass with Teflon-lined caps is ideal to prevent solvent evaporation) at -20°C or -80°C.[19] Protect from light if the compound is light-sensitive.
Protocol 2: Systematic Approach to Determine Maximum Aqueous Solubility
This workflow is critical for defining the upper concentration limit for your experiments and preventing compound precipitation.
-
Prepare Assay Medium: Use the exact same aqueous buffer or cell culture medium that will be used in your final experiment (e.g., PBS, DMEM + 10% FBS).
-
Set Up Dilutions: In a series of clear microcentrifuge tubes, add a fixed volume of the assay medium (e.g., 990 µL).
-
Add Stock Solution: Add varying amounts of your DMSO stock solution to each tube to create a dilution series. For a 10 mM stock, adding 10 µL, 5 µL, 2.5 µL, and 1.25 µL to 990 µL of buffer would yield final concentrations of 100 µM, 50 µM, 25 µM, and 12.5 µM, respectively. Important: Add the small volume of DMSO stock to the large volume of aqueous buffer, not the other way around.
-
Mix and Equilibrate: Immediately vortex each tube for 30 seconds after adding the stock. Let the tubes sit at room temperature (or your experimental temperature) for 1-2 hours to allow them to equilibrate.
-
Visual Inspection: Observe each tube carefully against a dark background. Look for any signs of precipitation, which can appear as cloudiness, a fine suspension, or visible crystals. Shining a laser pointer through the solution (the Tyndall effect) can help visualize fine particulates.
-
Determine Limit: The highest concentration that remains perfectly clear is your working maximum aqueous solubility under these conditions. It is best practice to use a concentration at or below 80% of this limit for your experiments to ensure robustness.
Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) as a Solubilizing Agent
Use this method if the required concentration cannot be achieved with a tolerable level of DMSO.
-
Prepare HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD in water (e.g., 45% w/v). This solution will be viscous.
-
Add Compound: Add the solid, pre-weighed 2-Methoxy-4,6-bis(trifluoromethyl)benzamide directly to the HP-β-CD solution.
-
Form the Complex: Vigorously vortex the mixture. Sonicate in a water bath for 30-60 minutes. The solution should clarify as the inclusion complex forms.[15] This process can be facilitated by gentle heating.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter. Note that high viscosity may require a filter with a larger surface area or applying more pressure.
-
Determine Concentration (Optional but Recommended): The actual concentration of the solubilized drug should be confirmed analytically via HPLC-UV or a similar method.
-
Usage in Assays: Use this aqueous stock solution to make final dilutions in your assay medium. Remember to run a vehicle control with the same final concentration of HP-β-CD.
Section 4: Visualization Hub
Diagram 1: Decision-Making Flowchart for Solubilization Strategy
This diagram provides a logical path to follow when developing a solubilization protocol for the target compound.
Caption: A flowchart to guide solvent and strategy selection.
Diagram 2: Experimental Workflow for Aqueous Solubility Assessment
This diagram visualizes the key steps in Protocol 2 for determining the compound's practical solubility limit in the final assay medium.
Caption: A workflow for determining the maximum aqueous solubility.
References
-
Cheméo. Chemical Properties of Benzamide, 2,4,5-trifluoro-3-methoxy-N-(2-ethylhexyl)-. Available from: [Link]
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Chemistry LibreTexts. The Effects of pH on Solubility. (2019). Available from: [Link]
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Enfanos. Preparation of Stock Solutions. Available from: [Link]
-
Henriksen-Lacey, M., et al. Considerations regarding use of solvents in in vitro cell based assays. Biological Procedures Online. (2014). Available from: [Link]
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Kumar, S., & Singh, A. Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. (2015). Available from: [Link]
-
Gazzetto, M., et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. (2022). Available from: [Link]
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Popielec, A., & Loftsson, T. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. (2023). Available from: [Link]
-
S. O. Yildiz, et al. 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E. (2009). Available from: [Link]
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Patel, J. N., et al. Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. (2012). Available from: [Link]
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de Pinho, J., et al. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules. (2021). Available from: [Link]
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IJPC. pH Adjusting Database. Available from: [Link]
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Henriksen-Lacey, M., et al. Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. (2014). Available from: [Link]
-
PhytoTech Labs. Preparing Stock Solutions. Available from: [Link]
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Gazzetto, M., et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. (2022). Available from: [Link]
-
Sharma, D., et al. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. (2019). Available from: [Link]
-
Fiveable. pH and Solubility - AP Chem. Available from: [Link]
-
G-Biosciences. Stock Solutions 101: Everything You Need to Know. (2013). Available from: [Link]
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Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Available from: [Link]
-
Rice University. Solutions and dilutions: working with stock solutions. Available from: [Link]
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PubChem. 2-methoxy-N-methyl-5-(trifluoromethyl)benzamide. Available from: [Link]
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ResearchGate. Cyclodextrins as pharmaceutical solubilizers. (2015). Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Significance of Trifluoromethyl Groups in Chemical Intermediates. Available from: [Link]
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Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. (2014). Available from: [Link]
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Muselík, J., et al. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophilic–Lipophilic Matrices. Pharmaceutics. (2021). Available from: [Link]
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Henriksen-Lacey, M., et al. Considerations regarding use of solvents in in vitro cell based assays. Biological Procedures Online. (2014). Available from: [Link]
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Jamali, B., et al. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. (2022). Available from: [Link]
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Iqbal, N., et al. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. (2021). Available from: [Link]
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Chemistry LibreTexts. Preparing Solutions. (2021). Available from: [Link]
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PubChem. UV-328. Available from: [Link]
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SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2011). Available from: [Link]
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ResearchGate. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (2019). Available from: [Link]
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Wikipedia. Benzamide. Available from: [Link]
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MedCrave online. Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. (2018). Available from: [Link]
-
MDPI. Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. (2024). Available from: [Link]
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2-Methoxy-4,6-bis(trifluoromethyl)benzamide stability and storage conditions
Welcome to the technical support center for 2-Methoxy-4,6-bis(trifluoromethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. The following information is synthesized from established chemical principles and data from structurally related molecules to provide the most accurate guidance in the absence of a dedicated Safety Data Sheet (SDS) for this specific compound.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the recommended long-term storage conditions for solid 2-Methoxy-4,6-bis(trifluoromethyl)benzamide?
A1: For long-term stability, solid 2-Methoxy-4,6-bis(trifluoromethyl)benzamide should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2][3] Some suppliers of similar benzamide compounds recommend storage in a cool, dark place at temperatures below 15°C.[4] To prevent degradation from atmospheric moisture, consider storing the compound under an inert atmosphere, such as argon or nitrogen.
Q2: How should I handle the compound during experimental setup?
A2: Handle 2-Methoxy-4,6-bis(trifluoromethyl)benzamide in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1][2][5] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][5] Avoid contact with skin and eyes.[1][5] After handling, wash your hands thoroughly.[1][5]
Q3: Can I store solutions of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide? If so, what are the best practices?
A3: While long-term storage of solutions is generally not recommended due to the potential for solvent-mediated degradation, short-term storage may be necessary. If you must store a solution, use a high-purity, anhydrous aprotic solvent. Store the solution in a tightly sealed vial with a secure cap, protected from light, and at a low temperature (e.g., -20°C). Before use, allow the solution to warm to room temperature before opening to prevent condensation of moisture into the solution.
Troubleshooting Guide
Experimental Inconsistencies and Degradation
Q4: My experimental results are inconsistent. Could the compound be degrading? What are the likely degradation pathways?
A4: Inconsistent results can be an indication of compound degradation. Based on the structure of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide, the primary potential degradation pathways are hydrolysis and photodecomposition.
-
Hydrolysis: The benzamide functional group is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would cleave the amide bond to form 2-methoxy-4,6-bis(trifluoromethyl)benzoic acid and ammonia. The trifluoromethyl groups are generally stable but can undergo hydrolysis under harsh basic conditions.[6][7]
-
Photodecomposition: Aromatic compounds, especially those with electron-withdrawing and donating groups, can be sensitive to light. Exposure to UV or high-intensity visible light may lead to decomposition. It is recommended to conduct experiments in amber glassware or protect the reaction setup from direct light.
Q5: I suspect my sample has degraded. Is there a simple way to check for degradation?
A5: A visual inspection for changes in color or physical state can be an initial indicator of degradation. For a more definitive assessment, techniques like Thin Layer Chromatography (TLC) can be used to check for the appearance of new spots, or High-Performance Liquid Chromatography (HPLC) can be employed to assess the purity of the sample and detect the presence of degradation products.
Potential Degradation Pathway: Amide Hydrolysis
Caption: Amide bond hydrolysis under acidic or basic conditions.
In-Depth Scientific Explanations
Q6: How do the trifluoromethyl and methoxy groups affect the stability of the molecule?
A6: The interplay of the electron-donating methoxy group and the two strongly electron-withdrawing trifluoromethyl groups influences the molecule's reactivity and stability.
-
Trifluoromethyl (CF₃) Groups: These groups are powerful electron-withdrawing groups due to the high electronegativity of fluorine.[2] They enhance the chemical and thermal stability of the aromatic ring and the molecule as a whole.[8] However, they also make the aromatic ring more electron-deficient, which can influence its reactivity in certain reactions.
-
Methoxy (OCH₃) Group: The methoxy group is an electron-donating group through resonance, which can increase the electron density of the aromatic ring.[9][10] This electronic effect, in opposition to the trifluoromethyl groups, creates a complex electronic environment on the benzene ring.
The combined effect of these groups makes the amide bond susceptible to nucleophilic attack, especially under basic conditions, as the electron-withdrawing trifluoromethyl groups can stabilize a negative charge on the aromatic ring.
Summary of Substituent Effects on Stability
| Functional Group | Electronic Effect | Impact on Stability |
| Trifluoromethyl (-CF₃) | Strong Electron-Withdrawing | Generally increases thermal and chemical stability.[8] |
| Methoxy (-OCH₃) | Electron-Donating (Resonance) | Can influence reactivity and susceptibility to certain degradation pathways. |
| Benzamide (-CONH₂) | Electron-Withdrawing | Amide bond is a potential site for hydrolysis. |
Experimental Protocols
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide. Method optimization may be required.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a suitable gradient, for example, 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Analyze the resulting chromatogram for the presence of a single major peak at the expected retention time.
-
The appearance of additional peaks may indicate the presence of impurities or degradation products.
-
Workflow for Investigating Compound Instability
Caption: A logical workflow for troubleshooting issues related to compound stability.
References
- Fisher Scientific. (n.d.). Safety Data Sheet: 2,4-Bis(trifluoromethyl)benzamide.
- TCI Chemicals. (2025, February 7). Safety Data Sheet: 3,5-Bis(trifluoromethyl)benzamide.
- Fluorochem. (2024, December 19). Safety Data Sheet: N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide.
- Chem-Impex. (n.d.). 3,5-Bis(trifluoromethyl)benzamide.
- Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet: 2-(Trifluoromethyl)benzamide.
- Jones, R. A., & Katritzky, A. R. (1962). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society, 84(18), 3467–3470.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Neves, M. P., et al. (2020). Catalytic degradation of mefenamic acid by peroxymonosulfate activated with MWCNTs-CoFe2O4: influencing factors, degradation pathway, and comparison of activation processes. Environmental Science and Pollution Research, 27, 36835–36848.
- Woolridge, E. M., & Rokita, S. E. (1989). Synthesis and reactivity of 6-(fluoromethyl)indole and 6-(difluoromethyl)indole. Tetrahedron Letters, 30(45), 6117-6120.
- Synquest Labs. (n.d.). 2-(Trifluoromethyl)benzamide.
- MilliporeSigma. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®).
- Tokyo Chemical Industry. (n.d.). 2-(Trifluoromethyl)benzamide.
- Smith, A. A., et al. (2018). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 10), 1364–1373.
- Ashenhurst, J. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75540, 2-Methoxybenzamide.
- Save My Exams. (2025, January 10). Directing Effects.
- ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Royal Society of Chemistry. (2024). Positional effects of electron-donating and withdrawing groups on the photophysical properties of single benzene fluorophores.
- ResearchGate. (2012, September 6). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?.
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- 1. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m-Methoxybenzamide (CAS 5813-86-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Fluoro-N-(4-methoxyphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. 2-Methoxybenzamide | C8H9NO2 | CID 75540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Positional effects of electron-donating and withdrawing groups on the photophysical properties of single benzene fluorophores - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. savemyexams.com [savemyexams.com]
Technical Support Center: Overcoming Off-Target Effects of Benzamide-Based WDR5 Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals working with benzamide-based inhibitors of the WD repeat-containing protein 5 (WDR5). For the purpose of this guide, we will refer to a representative compound, WC-1 (2-Methoxy-4,6-bis(trifluoromethyl)benzamide) , to illustrate common challenges and troubleshooting strategies related to off-target effects.
Introduction to WDR5 Inhibition and the Off-Target Challenge
WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein that plays a central role in gene regulation. It is a core component of several histone methyltransferase (HMT) complexes, most notably the MLL/SET1 complexes, which are responsible for the methylation of histone H3 at lysine 4 (H3K4me).[1][2] This epigenetic mark is crucial for maintaining an active chromatin state and is implicated in various cellular processes, including cell proliferation and survival.[2] The aberrant activity of WDR5 and its associated complexes has been linked to numerous cancers, making it a compelling therapeutic target.[2]
Small molecule inhibitors designed to disrupt the protein-protein interactions mediated by WDR5, such as the binding of MLL, are promising therapeutic agents. However, like many small molecule inhibitors, achieving high specificity can be challenging. Off-target effects, where the inhibitor interacts with unintended proteins, can lead to misleading experimental results, cellular toxicity, and a misinterpretation of the compound's mechanism of action.[3] This guide provides a framework for identifying, understanding, and mitigating the off-target effects of benzamide-based WDR5 inhibitors like WC-1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a WDR5 inhibitor like WC-1?
A1: WDR5 inhibitors, such as our model compound WC-1, are typically designed to disrupt the interaction between WDR5 and its binding partners. WDR5 has two main binding sites: the WIN (WDR5 Interaction) site and the WBM (WDR5 Binding Motif) site.[4][5] Small-molecule inhibitors can target either of these sites to prevent the assembly of functional HMT complexes, thereby reducing H3K4 methylation and downregulating the expression of target genes involved in cancer cell growth and survival.[2][4]
Q2: I'm observing significant cytotoxicity at concentrations where I don't expect to see a strong on-target effect. Could this be due to off-targets?
A2: Yes, this is a classic indicator of potential off-target effects. If the concentration required to induce a cellular phenotype (like cytotoxicity) is significantly different from the compound's binding affinity (Kd) or inhibitory concentration (IC50) for WDR5, it's crucial to investigate other possibilities.[3] Off-target interactions can trigger cellular stress pathways or inhibit other essential proteins, leading to toxicity that is independent of WDR5 inhibition.
Q3: My compound, WC-1, shows potent binding to WDR5 in a biochemical assay, but the downstream effects on H3K4 methylation in cells are weaker than expected. What could be the reason?
A3: This discrepancy can arise from several factors. Poor cell permeability or high metabolic instability of the compound can lead to lower intracellular concentrations. Alternatively, the cellular environment can influence target engagement. It's also possible that in a cellular context, the WDR5-MLL interaction is more stable or that redundant mechanisms compensate for partial inhibition. It is also important to consider that WIN site inhibitors may only disrupt a subset of WDR5 functions, and the transcriptional response may not be solely driven by changes in H3K4 methylation.[5]
Q4: How can I be sure that the phenotype I'm observing is a direct result of WDR5 inhibition?
A4: This is a critical question in drug development. The gold standard is to perform a rescue experiment. If you can reverse the observed phenotype by overexpressing WDR5, it strongly suggests that the effect is on-target.[3] Another powerful approach is to use a structurally unrelated WDR5 inhibitor that targets the same site.[3] If both compounds produce the same phenotype, it is more likely to be an on-target effect.
Troubleshooting Guide: Distinguishing On-Target vs. Off-Target Effects
This guide provides a systematic approach to troubleshooting common experimental issues that may arise from off-target effects of benzamide-based WDR5 inhibitors.
Problem 1: Inconsistent Dose-Response Between Binding and Cellular Assays
-
Observation: The effective concentration (EC50) for a cellular phenotype (e.g., apoptosis, cell cycle arrest) is more than 10-fold higher than the in vitro binding affinity (Kd) for WDR5.
-
Possible Cause: This suggests that at the concentrations required to see a cellular effect, the compound may be engaging one or more off-targets.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dose-response discrepancies.
Problem 2: Observed Phenotype is Not Consistent with Known WDR5 Function
-
Observation: Treatment with WC-1 leads to a rapid cellular response (e.g., within 1-2 hours) that is not typical for an epigenetic modulator, which usually requires longer time points to manifest changes in gene expression and cellular phenotype.
-
Possible Cause: The phenotype may be caused by inhibition of a kinase or another signaling protein that acts on a faster timescale.
-
Troubleshooting Steps:
-
Literature Review: Investigate if other WDR5 inhibitors have been reported to cause similar rapid effects.
-
Orthogonal Assays: Use a different method to confirm the phenotype. For example, if you observe apoptosis by microscopy, validate it with a caspase activity assay.[3]
-
Use a Structurally Unrelated WDR5 Inhibitor: As mentioned in the FAQs, this is a powerful tool to differentiate on- and off-target effects.[3] If a different WDR5 inhibitor does not produce the same rapid phenotype, it is likely an off-target effect of WC-1.
-
Kinase Profiling: Screen WC-1 against a panel of kinases to identify potential off-target interactions. Many small molecule inhibitors have off-target activity on kinases due to the conserved nature of the ATP-binding pocket.
-
WDR5 Signaling Pathway Context
To understand the potential consequences of on- and off-target effects, it is helpful to visualize the central role of WDR5 in the MLL/SET1 complex and its impact on gene transcription.
Caption: WDR5 in the MLL/SET1 complex and potential inhibitor interactions.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target in a cellular environment. The principle is that a protein becomes more resistant to thermal denaturation when bound to a ligand.
Materials:
-
Cells of interest
-
WC-1 (or other test compound) and vehicle control (e.g., DMSO)
-
PBS and protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Equipment for protein quantification (e.g., Western blot apparatus)
Protocol:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with WC-1 at the desired concentration (e.g., 10x Kd) and another set with the vehicle control. Incubate for a time sufficient for compound uptake (e.g., 1-2 hours).
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquoting: Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heating: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. One aliquot should be kept at room temperature as a non-heated control.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath) or sonication.
-
Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Analysis: Collect the supernatant and analyze the amount of soluble WDR5 at each temperature point using Western blotting.
-
Interpretation: In the vehicle-treated samples, the amount of soluble WDR5 will decrease as the temperature increases. In the WC-1-treated samples, if the compound is binding to WDR5, the protein will be more stable, and the curve will shift to higher temperatures.
Quantitative Data Summary
The following table presents a hypothetical but plausible selectivity profile for our model compound, WC-1. This illustrates the type of data researchers should aim to generate to understand the off-target profile of their inhibitors.
| Target | Assay Type | IC50 / Kd | Notes |
| WDR5 (On-Target) | Binding (SPR) | Kd = 50 nM | High affinity for the primary target. |
| WDR5 (On-Target) | HMT Assay | IC50 = 200 nM | Functional inhibition of the MLL complex. |
| BRD4 (Off-Target) | Binding Assay | IC50 = 5 µM | A common off-target for epigenetic modulators. |
| PIM1 Kinase (Off-Target) | Kinase Assay | IC50 = 1.5 µM | Representative of potential off-target kinase activity. |
| hERG (Off-Target) | Electrophysiology | IC50 > 30 µM | Important for assessing cardiotoxicity risk. |
References
-
Insights into WDR5: unveiling its functions, regulation, and impact on skeletal muscle. (n.d.). PMC. [Link]
-
WDR5 is essential for assembly of the VISA-associated signaling complex and virus-triggered IRF3 and NF-κB activation. (2010). PMC. [Link]
-
What are WDR5 inhibitors and how do they work? (2024). Patsnap Synapse. [Link]
-
WDR5. (n.d.). Wikipedia. [Link]
-
Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC. (n.d.). PMC. [Link]
-
Target Identification and Validation (Small Molecules). (n.d.). University College London. [Link]
-
Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma. (2022). PMC. [Link]
-
WIN site inhibition disrupts a subset of WDR5 function. (2022). PubMed. [Link]
-
Identification of Direct Protein Targets of Small Molecules. (n.d.). PMC. [Link]
Sources
- 1. Insights into WDR5: unveiling its functions, regulation, and impact on skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WIN site inhibition disrupts a subset of WDR5 function - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction conditions for 2-Methoxy-4,6-bis(trifluoromethyl)benzamide synthesis
Welcome to the technical support center for the synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with complex fluorinated aromatic compounds. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to support your experimental work. Our approach is grounded in established chemical principles and analogous transformations to ensure scientific integrity and reproducibility.
Reaction Overview and Proposed Synthetic Pathway
-
Step 1: Synthesis of the Carboxylic Acid Precursor. The synthesis begins with the preparation of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid. This intermediate can be synthesized from commercially available starting materials, although the specific route may vary.
-
Step 2: Amide Coupling. The synthesized benzoic acid derivative is then coupled with an ammonia source to form the target benzamide. This step is often challenging due to the steric hindrance around the carboxylic acid and the electron-withdrawing nature of the trifluoromethyl groups.
The overall proposed reaction scheme is depicted below:
Technical Support Center: Purification of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide
Welcome to the dedicated technical support guide for navigating the purification challenges of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and detailed protocols based on established principles of organic chemistry and extensive experience with fluorinated compounds.
Introduction: Understanding the Molecule
2-Methoxy-4,6-bis(trifluoromethyl)benzamide is a unique molecule presenting specific purification challenges due to its combination of a benzamide core, a methoxy group, and two electron-withdrawing trifluoromethyl (CF3) groups. These CF3 groups significantly impact the compound's solubility, crystallinity, and potential for forming hard-to-remove byproducts. This guide will equip you with the knowledge to anticipate and overcome these challenges.
Frequently Asked Questions (FAQs)
Here, we address common issues encountered during the purification of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide and related compounds.
Q1: My crude product is a persistent oil or waxy solid. Why is it difficult to crystallize?
A: The presence of two bulky and lipophilic trifluoromethyl groups can disrupt crystal lattice formation.[1][2] Additionally, impurities from the synthesis, such as unreacted starting materials or byproducts, can act as "crystal poisons," preventing proper crystal growth. The formation of N-substituted or di-acylated impurities can also contribute to this issue.[3] A multi-step purification strategy, starting with column chromatography to remove the bulk of impurities, may be necessary before attempting recrystallization.[4]
Q2: What are the likely impurities I should be looking for?
A: The impurity profile largely depends on the synthetic route. A common synthesis involves the reaction of the corresponding benzoyl chloride with ammonia or an ammonium salt. Potential impurities could include:
-
Unreacted Starting Materials: Such as the parent benzoic acid or benzoyl chloride.
-
Over-acylated Byproducts: Formation of a di-acylated amine is possible if stoichiometry is not carefully controlled.[3]
-
Isomeric Impurities: If the starting materials are not pure, isomeric benzamides may be present.
-
Residual Solvents and Reagents: Solvents used in the synthesis and purification steps can be retained in the final product.
Q3: I am seeing broad peaks or poor separation in my HPLC analysis. What could be the cause?
A: Broad peaks in HPLC can indicate several issues. The compound may be degrading on the column, especially if the stationary phase has acidic or basic sites. The trifluoromethyl groups can influence the electronic properties of the benzamide core, potentially making it sensitive to certain conditions.[4] Co-elution with impurities of similar polarity is also a common problem.[4] It is crucial to screen different columns (e.g., C18, phenyl-hexyl) and mobile phase compositions to achieve optimal separation.[5]
Troubleshooting Guides
Recrystallization Troubleshooting
Recrystallization is a powerful technique for achieving high purity, but it requires careful optimization.
| Problem | Potential Cause(s) | Solution(s) |
| Compound "oils out" instead of crystallizing. | The solvent is too nonpolar, or the solution is supersaturated. Impurities are inhibiting crystallization. | Add a more polar co-solvent dropwise until the solution becomes slightly cloudy, then heat to redissolve and cool slowly. Purify the crude material by column chromatography first to remove impurities.[4] |
| Low recovery of purified product. | The compound has high solubility in the chosen solvent even at low temperatures. The volume of solvent used was excessive. | Screen for a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Use the minimum amount of hot solvent necessary to fully dissolve the compound.[6] |
| No crystal formation upon cooling. | The solution is not sufficiently supersaturated. | Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound if available. Cool the solution to a lower temperature (e.g., in an ice bath or freezer). |
| Product is colored or contains insoluble matter. | Colored impurities are present. Insoluble byproducts or reagents from the synthesis. | Perform a hot filtration of the dissolved sample.[7] Activated charcoal can be added to the hot solution to adsorb colored impurities, followed by hot filtration.[7] |
Column Chromatography Troubleshooting
Flash column chromatography is often the primary method for purifying trifluoromethylated compounds.[8][9]
| Problem | Potential Cause(s) | Solution(s) |
| Poor separation of the desired compound from impurities. | The chosen eluent system has inappropriate polarity. The column is overloaded with crude material. | Perform a systematic solvent screen using Thin Layer Chromatography (TLC) to find an optimal solvent system that gives a retention factor (Rf) of 0.2-0.4 for the desired compound.[4] Use a larger column or reduce the amount of sample loaded. |
| The compound is streaking or tailing on the column. | The compound is too polar for the eluent. The compound is interacting strongly with the stationary phase (e.g., silica gel). | Increase the polarity of the eluent. Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds. Consider using a different stationary phase like alumina or a reverse-phase (C18) silica gel.[4] |
| The compound is not eluting from the column. | The eluent is not polar enough. The compound is irreversibly adsorbed to the stationary phase. | Gradually increase the polarity of the eluent (gradient elution). If the compound is still retained, a different stationary phase may be required.[4] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude 2-Methoxy-4,6-bis(trifluoromethyl)benzamide in various solvents (e.g., hexanes, ethyl acetate, methanol, isopropanol, and mixtures thereof). An ideal solvent will dissolve the compound when hot but not when cold.[6]
-
Dissolution: In an appropriately sized flask, add the crude compound and the chosen solvent. Heat the mixture with stirring until the compound is fully dissolved. Add the minimum amount of hot solvent needed for complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[7]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities. Dry the crystals under vacuum.[7]
Protocol 2: General Silica Gel Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material in various solvent mixtures (e.g., gradients of ethyl acetate in hexanes).
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a glass column and allow the silica to pack, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude 2-Methoxy-4,6-bis(trifluoromethyl)benzamide in a minimal amount of the eluent or a slightly more polar solvent. Load this solution onto the top of the silica gel bed.[4]
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often effective.[4]
-
Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.[4]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Purity Analysis
To confirm the purity of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide, a combination of analytical techniques is recommended.
-
High-Performance Liquid Chromatography (HPLC): A robust method for quantifying purity and detecting non-volatile impurities.[5][10] A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape) is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities and confirming the mass of the desired compound.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure and identifying any structural isomers or impurities. Quantitative NMR (qNMR) can be used for an absolute purity determination.[10]
Visualizing the Workflow
General Purification Workflow
Caption: A general workflow for the purification of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common purification problems.
References
- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google P
-
Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame - PMC - NIH. (URL: [Link])
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. (URL: [Link])
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (URL: [Link])
-
Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
- CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google P
-
Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones - MDPI. (URL: [Link])
- US10167250B2 - Process for the preparation of 2-(trihalomethyl)
-
2-Fluoro-N-(4-methoxyphenyl)benzamide - PMC - NIH. (URL: [Link])
-
N-(2,3-Difluorophenyl)-2-fluorobenzamide - MDPI. (URL: [Link])
-
-
ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. (URL: [Link])
-
-
Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - ACS Publications. (URL: [Link])
-
Visible-light-induced Synthesis of a Variety of Trifluoromethylated Alkenes from Potassium Vinyltrifluoroborates - Royal Society of Chemistry. (URL: [Link])
-
Chemical Properties of Benzamide, 2,4,5-trifluoro-3-methoxy-N-(2-ethylhexyl) - Cheméo. (URL: [Link])
-
Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - OSTI.GOV. (URL: [Link])
-
(PDF) The Synthesis and Characterization of Bemotrizinol Impurities - ResearchGate. (URL: [Link])
-
-
ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. (URL: [Link])
-
-
UV-328 | C22H29N3O | CID 33263 - PubChem. (URL: [Link])
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- 5. Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
Technical Support Center: Crystallization of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide
This guide serves as a specialized resource for researchers, chemists, and pharmaceutical professionals encountering challenges with the crystallization of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide (CAS No: 259655-26-0)[1]. The unique molecular architecture of this compound, featuring a hydrogen-bonding benzamide core flanked by two sterically bulky and highly lipophilic trifluoromethyl (-CF3) groups, presents specific hurdles that require a nuanced approach to crystallization. This document provides in-depth troubleshooting strategies and detailed protocols grounded in established crystallographic principles.
Section 1: Understanding the Molecule - Key Physicochemical Considerations
Success in crystallization begins with understanding the molecule's inherent properties. The behavior of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide in solution is dictated by a combination of competing intermolecular forces.
-
The Benzamide Moiety : The primary amide group (-CONH2) is a potent hydrogen bond donor and acceptor. This functionality strongly favors the formation of well-ordered, repeating supramolecular structures, such as the common C(4) chains or R2,2(8) dimers typically seen in primary amides[2][3][4]. This is the primary driving force for crystallization.
-
Trifluoromethyl (-CF3) Groups : These groups are critical modulators of the molecule's properties.
-
High Lipophilicity : The -CF3 groups significantly increase the molecule's affinity for non-polar or moderately polar environments, enhancing its solubility in fats and non-polar solvents[5].
-
Electron-Withdrawing Nature : The intense electron-withdrawing effect of the two -CF3 groups influences the electronic distribution across the aromatic ring[5][6].
-
Potential for Disorder : -CF3 groups have a relatively low energy barrier for rotation. This rotational freedom can lead to conformational disorder within the crystal lattice, which can impede the formation of high-quality, single crystals[7].
-
-
Methoxy (-OCH3) Group : This group adds a degree of polarity and can act as a hydrogen bond acceptor, further influencing the molecule's interaction with various solvents.
The interplay between the strong, directional hydrogen bonding of the amide and the disruptive, lipophilic nature of the -CF3 groups is the central challenge in developing a robust crystallization protocol.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the crystallization of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide.
Q1: My compound "oiled out" as liquid droplets instead of crystallizing. What's happening and how do I fix it?
A1: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, causing it to form an impure liquid phase instead of a solid crystal lattice[8]. This is a common problem for molecules that are highly soluble in the hot solvent. The high lipophilicity conferred by the two -CF3 groups can exacerbate this issue.
Causality: The solution is likely supersaturated to a degree where the equilibrium favors a liquid-liquid phase separation over a liquid-solid one. This is often caused by using a solvent with a high boiling point or cooling the solution too rapidly.
Solutions:
-
Increase Solvent Volume: Add more of the hot solvent to the oiled-out mixture until the liquid droplets redissolve completely. This lowers the saturation point, allowing the solution to cool to a lower temperature before nucleation begins[8].
-
Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point. This reduces the initial temperature of the saturated solution.
-
Reduce the Cooling Rate: After redissolving the oil, ensure the solution cools as slowly as possible. Insulate the flask with glass wool or place it within a larger beaker to create a pocket of insulating air[8]. Slow cooling is critical for allowing the molecules sufficient time to orient themselves into an ordered lattice.
-
Consider an Anti-Solvent: At room temperature, dissolve the compound in a small amount of a good solvent (e.g., Ethyl Acetate, Acetone). Then, very slowly, add a miscible anti-solvent (e.g., Hexanes, Heptane) in which the compound is insoluble until persistent turbidity is observed. This technique, known as anti-solvent crystallization, avoids high temperatures altogether[9].
Q2: Crystallization happened almost instantly, resulting in a fine powder or microcrystals. How can I grow larger, higher-quality crystals?
A2: Rapid precipitation of a fine powder indicates that the rate of nucleation significantly exceeds the rate of crystal growth. This process is undesirable as it tends to trap solvent and impurities within the crystal lattice, defeating the purpose of purification[8][10].
Causality: The solution was likely too concentrated (highly supersaturated) upon cooling, leading to a massive, uncontrolled nucleation event. The strong hydrogen-bonding capability of the benzamide moiety can drive this rapid self-assembly.
Solutions:
-
Use More Solvent: The most straightforward solution is to dissolve the compound in a larger volume of hot solvent. This ensures that the solution remains unsaturated for a longer period during cooling, which slows down the crystallization process and favors the growth of existing crystal nuclei over the formation of new ones[8].
-
Slow Down the Process:
-
Employ Vapor Diffusion: This is the most effective method for growing high-quality single crystals. Dissolve your compound in a good solvent (e.g., Dichloromethane) in a small, open vial. Place this vial inside a larger, sealed jar containing a small amount of an anti-solvent (e.g., Pentane or Hexanes). The anti-solvent vapor will slowly diffuse into the vial, gradually reducing the compound's solubility and promoting slow, controlled crystal growth[9].
Q3: No crystals are forming, even after the solution has cooled to room temperature and been left standing. What are my next steps?
A3: The absence of crystallization suggests that the solution is not sufficiently supersaturated, or that the kinetic barrier to nucleation has not been overcome.
Causality: Either too much solvent was used, or the chosen solvent is simply too good at solvating the molecule, even at lower temperatures.
Solutions:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation sites[8].
-
Seeding: If you have a previously formed crystal, add a tiny amount to the solution to act as a template for further growth[12].
-
-
Increase Concentration: Gently heat the solution and boil off a portion of the solvent to increase the solute concentration. Then, allow the solution to cool slowly again[8][13].
-
Introduce an Anti-Solvent: If the solution is clear at room temperature, slowly add a miscible anti-solvent dropwise until the solution becomes faintly cloudy, indicating the onset of precipitation. Then, add a drop or two of the original good solvent to clarify the solution and leave it to stand undisturbed[9].
-
Cool to Sub-Ambient Temperatures: If crystals do not form at room temperature, place the sealed flask in a refrigerator (4 °C) or freezer (-20 °C), provided the solvent will not freeze.
Q4: The crystals I obtained are of poor quality (e.g., twinned, disordered) according to analytical data. Is this expected, and can it be mitigated?
A4: Yes, some degree of disorder can be anticipated for this molecule. The presence of trifluoromethyl groups is a known cause of rotational disorder in crystal structures, which can complicate structural refinement and affect overall crystal quality[7].
Causality: The symmetrical nature and low rotational energy barrier of the -CF3 group mean it can adopt multiple orientations within the crystal lattice, leading to what is known as conformational disorder[7].
Solutions:
-
Minimize the Rate of Crystallization: Slower crystal growth provides more time for molecules to settle into their lowest energy, most ordered state. Vapor diffusion is the preferred method for minimizing disorder[9].
-
Polymorph Screening: Systematically attempt crystallization from a wide range of solvents and under different conditions (e.g., slow cooling, vapor diffusion, slow evaporation)[14]. Different solvent environments can favor the formation of different, potentially more ordered, polymorphs.
-
Low-Temperature Crystallization: Conducting the crystallization at lower temperatures (e.g., in a cold room or refrigerator) can reduce the thermal energy of the molecules, which may help to lock the -CF3 groups into a more ordered conformation.
Section 3: Experimental Protocols
Protocol 1: Systematic Solvent Screening
-
Preparation: Place ~5-10 mg of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide into several small test tubes.
-
Solubility at Room Temperature: To each tube, add a different solvent (see Table 1) dropwise, vortexing after each addition. Record the approximate solubility at room temperature. A good solvent will dissolve the compound, but not too readily. An ideal candidate requires >0.5 mL but <1.5 mL of solvent per 10 mg of compound.
-
Solubility at Elevated Temperature: For solvents in which the compound was sparingly soluble at room temperature, warm the test tube gently in a sand bath or with a heat gun until the solvent boils. Observe if the compound dissolves.
-
Cooling: If the compound dissolves upon heating, allow the tube to cool slowly to room temperature. Observe for crystal formation.
-
Selection: An ideal single solvent is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating[13]. For an anti-solvent system, select a "good" solvent and a "poor" solvent that are fully miscible[13].
Protocol 2: Controlled Cooling Crystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the compound in the minimum amount of a suitable hot solvent (determined from Protocol 1). Ensure all solid has dissolved.
-
Filtration (Critical Step): While hot, filter the solution through a pre-warmed filter pipette or syringe filter (0.22 µm) into a clean, pre-warmed flask. This removes particulate impurities that can cause premature, uncontrolled nucleation[9][11].
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop, away from vibrations. For even slower cooling, place the flask in an insulated container.
-
Maturation: Once crystals have formed, allow the flask to stand undisturbed for several hours to allow for complete crystallization.
-
Isolation: Collect the crystals by suction filtration, wash with a small amount of the cold crystallization solvent, and dry under vacuum.
Protocol 3: Anti-Solvent Vapor Diffusion
-
Preparation: Dissolve 10-20 mg of the compound in 0.5 mL of a relatively volatile "good" solvent (e.g., Ethyl Acetate, Dichloromethane) in a small vial (e.g., 2 mL).
-
Setup: Place this open vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker). Carefully add 2-3 mL of a volatile "anti-solvent" (e.g., Hexanes, Pentane) to the larger container, ensuring the liquid level is below the top of the inner vial[11].
-
Diffusion: Seal the outer container tightly with a cap or parafilm. Leave it in a vibration-free location at a constant temperature.
-
Growth: Over several days to a week, the anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting the slow growth of single crystals.
-
Harvesting: Once suitable crystals have formed, carefully open the container, remove the inner vial, and isolate the crystals with a pipette or forceps.
Section 4: Frequently Asked Questions (FAQs)
-
Q1: What is a good starting point for solvent selection?
-
Given the aromatic benzamide core and the lipophilic -CF3 groups, mid-polarity solvents are excellent starting points. Consider Ethyl Acetate, Dichloromethane, or mixtures like Ethanol/Water or Toluene/Hexanes[15].
-
-
Q2: How do the trifluoromethyl groups specifically affect solvent choice?
-
The two -CF3 groups significantly increase the compound's lipophilicity or "greasiness"[5]. This means it will likely have higher solubility in non-polar solvents (like Toluene, Hexanes) and lower solubility in highly polar solvents (like Water) compared to a non-fluorinated benzamide. Therefore, highly non-polar solvents like Hexanes or Heptane are excellent candidates for use as anti-solvents.
-
-
Q3: Is it really necessary to filter the hot solution before cooling?
-
Yes, this is a critical and often overlooked step. Dust, fibers, or residual particulate matter can act as heterogeneous nucleation sites, causing the compound to "crash out" of solution as a powder instead of forming well-defined crystals[9][11]. Filtering the hot, saturated solution removes these sites and promotes slower, more controlled crystallization.
-
Section 5: Data Summary & Visualization
Table 1: Solvent Selection Guide for 2-Methoxy-4,6-bis(trifluoromethyl)benzamide
| Solvent Class | Example Solvents | Expected Behavior & Rationale |
| Non-Polar | Hexanes, Heptane, Pentane | Poor Solvent / Good Anti-Solvent. The polar amide group will limit solubility, but the -CF3 groups will provide some affinity. Excellent for use in anti-solvent techniques[9]. |
| Mid-Polar Aprotic | Ethyl Acetate, Dichloromethane (DCM), Toluene | Good Primary Solvent Candidate. These solvents balance polarity to dissolve the amide portion with non-polar character to accommodate the -CF3 groups. Good for single-solvent or vapor diffusion methods. |
| Polar Aprotic | Acetone, Acetonitrile (ACN) | Good Primary Solvent Candidate. Likely to be effective solvents, especially when heated. May require an anti-solvent for full precipitation. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Good Primary Solvent Candidate. The hydrogen-bonding capability of these solvents will strongly interact with the amide group. Often used in mixtures with water for crystallization[16]. |
| Highly Polar | Water | Poor Solvent / Possible Anti-Solvent. The molecule's high lipophilicity from the -CF3 groups suggests very low solubility in water[5]. Can be used as an anti-solvent with a miscible solvent like Ethanol. |
Diagram 1: Troubleshooting Crystallization Workflow
This diagram outlines a logical progression for troubleshooting common crystallization issues.
Caption: A decision-making workflow for troubleshooting common crystallization problems.
References
- Benchchem. "Technical Support Center: Crystallization of 4-Amino-N-(3,5-dichlorophenyl)benzamide.
- Benchchem. "Techniques for Growing Single Crystals of 3-Hydroxy-5-methylbenzamide: Application Notes and Protocols.
- ResearchGate. "Are trifluoromethyl groups in the crystal structure known to be agitated?
- Chemistry LibreTexts. "3.6F: Troubleshooting.
- University of Rochester, Department of Chemistry. "Tips & Tricks: Recrystallization.
- Benchchem. "Application Notes and Protocols for Co-crystallization Experiments with Benzamide, N-benzoyl-N-(phenylmethyl)-.
- Benchchem. "Technical Support Center: 2-(Phenylamino)Benzamide Crystallization.
- OSTI.GOV. "Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
- ResearchGate. "Liquid Crystals Based on Hypervalent Sulfur Fluorides: The trans‐(Trifluoromethyl)tetrafluorosulfuranyl Group | Request PDF.
- CORA. "Unzipping the dimer in primary amides by cocrystallization with sulfoxides.
- "Guide for crystallization.
- "The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis.
- "SOP: CRYSTALLIZATION.
-
Chang, L. et al. "Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing." Acta Crystallographica Section E: Crystallographic Communications, vol. 75, no. 11, 2019, pp. 1654-1660. Available at: [Link]
- Achieve Chem. "What Problems Might Occur If Crystallization Occurs Too Rapidly?
- Matrix Scientific. "2-Methoxy-4,6-bis(trifluoromethyl)benzamide.
- YouTube. "Common Challenges in Crystallization Processes.
- Eccles, Kevin S., et al. "Unzipping the Dimer in Primary Amides by Cocrystallization with Sulfoxides." Crystal Growth & Design, vol. 11, no. 10, 2011, pp. 4433-4439.
-
Jelić, Stefan T., et al. "New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures." Crystal Growth & Design, vol. 20, no. 6, 2020, pp. 3911-3921. Available at: [Link]
- Cheméo. "Chemical Properties of Benzamide, 2,4,5-trifluoro-3-methoxy-N-(2-ethylhexyl)-.
-
MDPI. "FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years." Available at: [Link]
- Altum Technologies. "Fouling Issues in Crystallizers – What, Why, and How to Solve Them.
- BLDpharm. "2-Methoxy-4,6-bis(trifluoromethyl)benzamide.
- Appchem. "2-methoxy-N-[4-(trifluoromethyl)phenyl]benzamide.
- Google Patents. "US10167250B2 - Process for the preparation of 2-(trihalomethyl) benzamide.
- ResearchGate. "(PDF) 2-Chloro-N-(4-methoxyphenyl)benzamide.
- Chem-Impex. "N-Metoxi-N-metil-4-(trifluorometil)benzamida.
- ResearchGate. "(PDF) 2-Fluoro-N-(4-methoxyphenyl)benzamide.
- Google Patents. "CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
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Technical Support Center: A Guide to Minimizing Off-Target Cytotoxicity of Novel Benzamide Compounds
Subject: Troubleshooting and Mitigating Cytotoxicity of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide and Related Novel Benzamides in Normal Cells
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the off-target cytotoxicity of novel therapeutic compounds, specifically focusing on the structural class represented by 2-Methoxy-4,6-bis(trifluoromethyl)benzamide. As a Senior Application Scientist, my goal is to provide not just protocols, but a logical framework for diagnosing, understanding, and mitigating unintended cytotoxic effects in your non-cancerous, normal cell models. We will delve into the causality behind experimental observations and provide actionable, self-validating workflows to enhance the therapeutic index of your candidate molecules.
Section 1: Foundational Principles & Initial Troubleshooting
This section addresses the most immediate questions that arise when unexpected cell death is observed in normal cell lines during a screening campaign.
FAQ 1: I'm observing significant cytotoxicity in my normal cell line after treatment. How do I confirm this is a compound-specific effect and not an artifact?
This is the essential first step. Before diving into complex mechanistic studies, it's crucial to rule out experimental artifacts. The primary culprits are often related to the compound's formulation or the vehicle used for delivery.
Troubleshooting Workflow:
-
Vehicle Control Validation: Run a dose-response experiment with the vehicle (e.g., DMSO, ethanol) alone, at the highest concentration used in your compound dilutions. While often considered inert, co-solvents can cause cell stress and death at sufficient concentrations[1].
-
Solubility and Precipitation: Visually inspect your treatment media in the wells, both immediately after dosing and at the end of the incubation period, using a phase-contrast microscope. Compound precipitation can cause physical stress to cells and lead to inaccurate spectrophotometric readings in viability assays.
-
pH and Osmolality Checks: Prepare your highest concentration of the compound in the media and measure the pH. Some compounds, particularly salts, can alter the pH of the culture medium, leading to non-specific cytotoxicity.
-
Cross-Validation with Multiple Assays: Relying on a single viability assay can be misleading. It is best practice to use at least two assays that measure different cellular endpoints to confirm the results[2].
-
Metabolic Assays (e.g., MTT, MTS): Measure mitochondrial reductase activity, an indicator of a viable, metabolically active cell population.
-
Membrane Integrity Assays (e.g., LDH, Trypan Blue): Detect damage to the cell membrane, a hallmark of late apoptosis or necrosis.
-
Section 2: Mechanistic Deep Dive - Why Is This Happening?
Once you've confirmed the cytotoxicity is real, the next step is to understand the underlying mechanism. For a compound like 2-Methoxy-4,6-bis(trifluoromethyl)benzamide, the key structural motifs—the benzamide core and the trifluoromethyl groups—provide clues.
FAQ 2: What are the likely cytotoxic mechanisms initiated by a trifluoromethylated benzamide compound?
The structure suggests several potential pathways that could lead to cell death in normal, non-target cells. These pathways are not mutually exclusive.
Potential Mechanisms of Cytotoxicity:
-
Metabolic Activation by Cytochrome P450 (CYP) Enzymes: The benzamide scaffold can be metabolized by CYP enzymes, which are highly expressed in certain normal tissues like the liver[3][4][5]. This process can sometimes generate reactive metabolites that are more toxic than the parent compound. For instance, some N-alkyl benzamides undergo rapid oxidative metabolism[6][7]. While the conversion of a cyano group to an amide by CYP3A4 has been documented, the extensive family of P450 enzymes can catalyze a wide range of oxidative reactions[8].
-
Induction of Oxidative Stress: The trifluoromethyl (-CF3) group is highly electronegative and can influence the electronic properties of the molecule, potentially participating in redox cycling that generates reactive oxygen species (ROS)[9][10]. An excess of ROS can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA, ultimately triggering cell death. Some thiourea derivatives containing trifluoromethyl groups have been noted for their potential to prevent oxidative damage, highlighting the role of this moiety in redox processes[11].
-
Mitochondrial Dysfunction: As the powerhouse of the cell, the mitochondrion is a common target for cytotoxic insults. The "caspase storm," a rapid activation of caspases, is often linked to mitochondrial events[12]. Disruption of the mitochondrial electron transport chain can lead to a drop in cellular ATP and the release of pro-apoptotic factors like cytochrome c.
-
Induction of Apoptosis via Caspase Activation: Many cytotoxic agents induce programmed cell death, or apoptosis. This is a highly regulated process mediated by a family of proteases called caspases. Key executioner caspases involved are Caspase-3 and Caspase-7[13]. Aberrant activation of other caspases, like Caspase-6, has also been implicated in disease pathogenesis and can be triggered by specific molecular fragments[14].
Below is a diagram illustrating the potential pathways leading from compound exposure to cytotoxicity.
Caption: Potential mechanisms of compound-induced cytotoxicity.
Section 3: Mitigation Strategies & Advanced Protocols
Here, we transition from diagnosis to intervention. These strategies are designed to proactively reduce the off-target effects of your compound.
FAQ 3: I've confirmed the cytotoxicity and have a hypothesis about the mechanism. How can I reduce the toxicity to my normal cells?
Mitigation can be approached from two main angles: modifying the compound's formulation and delivery, or altering the cellular environment to be more resilient.
Strategy 1: Formulation Optimization
The way a drug is formulated can dramatically alter its safety profile. The goal is often to reduce the maximum plasma concentration (Cmax) while preserving the total exposure (AUC), as peak concentrations can drive toxicity.[15]
-
Controlled-Release Formulations: Techniques like microencapsulation or embedding the compound in a polymer matrix can slow its release, preventing a sudden, high-concentration shock to the cells.[16]
-
Solubility Enhancement: For poorly soluble compounds, strategies like creating solid dispersions or using complexing agents can improve bioavailability and allow for lower, more effective dosing, reducing the risk of precipitation-induced toxicity.[16][17]
-
Amide-to-Ester Substitution: In some molecular scaffolds, substituting an amide for an ester can increase permeability, potentially allowing for lower effective concentrations. However, this must be balanced against a possible increase in hydrolysis.[18]
Strategy 2: Co-treatment with Cytoprotective Agents
If you suspect a specific mechanism, you can co-administer agents that counteract it.
-
Antioxidants for Oxidative Stress: If ROS generation is the likely culprit, co-treatment with an antioxidant like N-acetylcysteine (NAC) can replenish intracellular glutathione stores and directly scavenge free radicals.
-
P450 Inhibition for Metabolic Activation: To test the role of metabolic activation, you can pre-treat cells with a broad-spectrum P450 inhibitor, such as 1-aminobenzotriazole (ABT) . A significant reduction in cytotoxicity following P450 inhibition strongly implicates the formation of a toxic metabolite.
-
Caspase Inhibition for Apoptosis: To confirm that cell death is caspase-dependent, pre-treat with a pan-caspase inhibitor like Z-VAD-FMK . Blocking caspase activity should rescue the cells from death if apoptosis is the primary pathway. Overexpression of anti-apoptotic proteins like Bcl-2 can also block caspase activation[19].
The following workflow can guide your decision-making process for mitigation.
Caption: Workflow for mitigating compound cytotoxicity.
Section 4: Key Experimental Protocols
Here are abbreviated, step-by-step protocols for the key assays mentioned in this guide. Always optimize reagent concentrations and incubation times for your specific cell line and experimental conditions.
Protocol 1: Caspase-3/7 Activity Assay (Apoptosis Detection)
This protocol uses a luminogenic substrate that is cleaved by active caspase-3 and -7, generating a light signal proportional to enzyme activity.
-
Cell Seeding: Plate your normal cells in a white-walled, 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dilution series of your benzamide compound. Include vehicle-only controls and a positive control for apoptosis (e.g., staurosporine). Incubate for a period determined by your cytotoxicity kinetics (e.g., 24, 48 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Assay Execution: Remove the plate from the incubator and allow it to cool to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. An increase in luminescence relative to the vehicle control indicates caspase-3/7 activation.
Protocol 2: LDH Release Assay (Membrane Integrity)
This protocol measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Caspase-3/7 protocol, using a standard clear 96-well plate. It is critical to include two additional control sets: a "Spontaneous Release" control (vehicle-treated, no lysis) and a "Maximum Release" control (vehicle-treated, lysed).
-
Induce Maximum Release: At the end of the treatment incubation, add 10 µL of the manufacturer-provided Lysis Solution to the "Maximum Release" wells. Incubate for 45 minutes at 37°C.
-
Sample Collection: Centrifuge the plate at 600 x g for 10 minutes to pellet any detached cells.
-
Assay Execution: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
Reaction Mix: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add 50 µL of this mixture to each well containing supernatant.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Measure the absorbance at 490 nm and 680 nm (background). Calculate cytotoxicity as a percentage of the maximum LDH release, after correcting for spontaneous release.
Section 5: Data Summary Table
The following table provides a template for summarizing your findings from the initial troubleshooting and mechanistic assays.
| Assay Type | Endpoint Measured | Expected Result with Cytotoxicity | Interpretation |
| MTT/MTS Assay | Mitochondrial Reductase Activity | Decreased Signal | Reduced metabolic activity/cell viability. |
| LDH Release Assay | Membrane Permeability | Increased Signal | Loss of membrane integrity (necrosis/late apoptosis). |
| Caspase-3/7 Assay | Executioner Caspase Activity | Increased Signal | Induction of apoptosis. |
| P450 Inhibition | Effect of Blocking Metabolism | Reduced Cytotoxicity | Cytotoxicity is mediated by a reactive metabolite. |
| Antioxidant Co-Tx | Effect of Scavenging ROS | Reduced Cytotoxicity | Cytotoxicity is mediated by oxidative stress. |
This guide provides a comprehensive framework for addressing the challenge of off-target cytotoxicity. By systematically validating your observations, investigating the underlying mechanisms, and applying targeted mitigation strategies, you can significantly improve the quality of your data and the potential for your lead compounds to become successful therapeutics.
References
- Formulation approaches in mitigating toxicity of orally administrated drugs. PubMed.
- Technical Support Center: Investigating and Mitigating Cytotoxicity of Novel Benzamide Derivatives. Benchchem.
- The Importance of Formulation Design in Oral GLP Toxicology Studies. Catalent Pharma Solutions.
- The Impact of Formulation Strategies on Drug Stability and Bioavailability. JOCPR.
- Evaluation of Anti-Cancer, Pro-Apoptotic, and Anti-Metastatic Effects of Synthetic Analogue Compound 2-Imino. KnE Publishing.
- Redox potentials of trifluoromethyl-containing compounds. ResearchGate.
- Caspase activation by anticancer drugs: the caspase storm. PubMed.
- Cytochrome P450 3A4-mediated Oxidative Conversion of a Cyano to an Amide Group in the Metabolism of Pinacidil. PubMed.
- Activation of Caspase-6 Is Promoted by a Mutant Huntingtin Fragment and Blocked by an Allosteric Inhibitor Compound. PubMed.
- The Role of CYP450 Enzymes in Drug Metabolism. Metabolon.
- Drug Metabolism by CYP450 Enzymes. Proteopedia.
- Toxicological evaluation and metabolism of two N-alkyl benzamide umami flavour compounds. PMC.
- Drug Metabolism: Cytochrome P450. ResearchGate.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.
- Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI.
- In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. PubMed Central.
- Bcl-2 overexpression blocks caspase activation and downstream apoptotic events instigated by photodynamic therapy. PMC.
- Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ACS Publications.
- Toxicological Evaluation and Metabolism of Two N-Alkyl Benzamide Umami Flavour Compounds. ResearchGate.
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refining dosage for in vivo studies with 2-Methoxy-4,6-bis(trifluoromethyl)benzamide
A Note on 2-Methoxy-4,6-bis(trifluoromethyl)benzamide: Publicly available in vivo data for this specific compound is limited. The following guide provides a comprehensive framework for establishing and refining in vivo dosages for novel benzamide-class compounds, using established pharmacological principles. The strategies outlined are broadly applicable to new chemical entities with similar structural features.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered when moving a novel benzamide derivative from in vitro characterization to in vivo studies.
Q1: What is the first in vivo study I should conduct to determine a starting dose?
A1: The initial and most critical study is the Maximum Tolerated Dose (MTD) study.[1][2] The MTD is defined as the highest dose of a drug that does not cause unacceptable side effects or overt toxicity over a specific period.[1][3] This study is essential for establishing a safe therapeutic window for subsequent efficacy studies. It is typically performed in a small cohort of healthy animals (e.g., mice or rats) using a single-dose, dose-escalation design.[2][4]
Q2: How do I choose an appropriate vehicle for my benzamide compound, especially if it has poor water solubility?
A2: Vehicle selection is critical and depends on the compound's physicochemical properties and the route of administration.[5] Benzamide derivatives, particularly those with trifluoromethyl groups, are often lipophilic and poorly soluble in aqueous solutions.[6][7]
A tiered approach is recommended:
-
Aqueous Solutions: Start with simple aqueous vehicles like saline or PBS if solubility allows.[5]
-
Co-solvents: For compounds with low aqueous solubility, a mixture of solvents can be used. Common examples include combinations of DMSO, polyethylene glycol (PEG), and ethanol.[5][8] However, the concentration of organic solvents should be minimized to avoid vehicle-induced toxicity.
-
Suspensions: If the compound cannot be dissolved, it can be administered as a suspension. This involves dispersing the solid compound in a liquid vehicle with suspending agents (e.g., carboxymethylcellulose) and wetting agents.[9]
-
Lipid-based Formulations: For highly lipophilic compounds, oil-based vehicles (e.g., corn oil, sesame oil) or self-emulsifying systems can enhance absorption, particularly for oral administration.[7][10]
Q3: What are the standard routes of administration to consider for initial studies?
A3: The choice of administration route depends on the intended clinical application and the compound's properties. For initial preclinical studies, common routes include:
-
Intraperitoneal (IP): Often used in early rodent studies for its relative ease and rapid absorption into the systemic circulation.
-
Oral Gavage (PO): Essential if the intended clinical route is oral. This route evaluates oral bioavailability.
-
Intravenous (IV): Provides 100% bioavailability and is used to determine key pharmacokinetic parameters like clearance and volume of distribution.
-
Subcutaneous (SC): Can provide a slower, more sustained release of the compound.
Q4: How do Pharmacokinetics (PK) and Pharmacodynamics (PD) guide dose refinement?
A4: PK/PD modeling is a powerful tool in drug development that establishes a mathematical relationship between drug exposure (PK) and its biological effect (PD).[11][12][13]
-
Pharmacokinetics (PK): Describes what the body does to the drug (absorption, distribution, metabolism, excretion).[12] PK studies determine a compound's half-life, clearance, and bioavailability, which informs the optimal dosing frequency and route.[14]
-
Pharmacodynamics (PD): Describes what the drug does to the body, such as target engagement or a physiological response.[12][15] By integrating PK and PD data, you can predict the dose and schedule required to maintain a target concentration at the site of action, thereby maximizing efficacy while minimizing toxicity.[11][14]
Section 2: Troubleshooting Guide
This guide provides solutions to specific issues that may arise during your in vivo studies.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Overt Toxicity Observed (e.g., >20% weight loss, lethargy, ruffled fur) | Dose is above the MTD. Vehicle toxicity. Rapid compound absorption leading to high peak concentration (Cmax). | 1. Reduce the Dose: Immediately lower the dose for subsequent cohorts.[1] 2. Vehicle Control: Ensure a vehicle-only control group is included to rule out vehicle-induced toxicity.[5] 3. Change Administration Route: Switch from IP/IV to PO or SC to slow absorption and lower Cmax. 4. Fractionate Dosing: Administer the total daily dose in two or more smaller doses. |
| High Variability in Plasma Concentrations Between Animals | Inconsistent dosing technique (e.g., incomplete injection, incorrect gavage placement). Formulation issues (e.g., compound precipitation in the syringe). Rapid metabolism or clearance. | 1. Refine Dosing Technique: Ensure consistent administration volume and rate. Confirm proper technique, especially for oral gavage. 2. Check Formulation Stability: Visually inspect the formulation for precipitation before each dose. Prepare fresh formulations if needed. 3. Conduct a Pilot PK Study: A small-scale PK study will determine the compound's half-life and clearance, helping to understand if rapid metabolism is the cause.[8] |
| Lack of Efficacy at a Well-Tolerated Dose | Insufficient drug exposure at the target site. Poor bioavailability. Target engagement is not achieved. The compound is not active in the chosen model. | 1. Measure Drug Levels: Quantify compound concentration in plasma and, if possible, in the target tissue to confirm exposure. 2. Increase Dosing Frequency: If the compound has a short half-life, more frequent dosing may be needed to maintain therapeutic concentrations. 3. Optimize Formulation: For oral dosing, consider formulation strategies to improve bioavailability, such as using lipid-based vehicles or reducing particle size.[6][7] 4. Confirm Target Engagement: Use a PD biomarker to confirm that the drug is interacting with its intended target in vivo. |
| Compound Precipitates in Formulation Upon Standing | The compound has low solubility in the chosen vehicle. The concentration is above the saturation point. Temperature changes affecting solubility. | 1. Test Alternative Vehicles: Screen a panel of different solvents, co-solvents, or suspending agents.[9] 2. Reduce Concentration: Lower the stock concentration of the compound. 3. Use Sonication/Heating: Gentle heating or sonication can help dissolve the compound, but ensure it does not cause degradation. Always allow the solution to return to room temperature before dosing. 4. Prepare Fresh: Prepare the formulation immediately before administration to minimize the time for precipitation to occur. |
Section 3: Experimental Protocols & Workflows
Protocol 3.1: Step-by-Step Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose that can be administered without causing dose-limiting toxicity.
Methodology:
-
Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice), typically 3-5 animals per group.
-
Dose Selection: Start with a low dose (e.g., 1-10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg).[4] A logarithmic dose escalation is common.
-
Administration: Administer a single dose via the chosen route (e.g., IP or PO).
-
Monitoring: Observe animals daily for a minimum of 7-14 days for:
-
Endpoint: The MTD is the highest dose at which no mortality and no severe clinical signs of toxicity are observed.
Workflow for In Vivo Dose Refinement
The following diagram illustrates the iterative process of refining an in vivo dose, starting from initial tolerability studies and integrating PK/PD data to establish an effective dose for efficacy models.
References
- Vertex AI Search. Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy.
- Conti L, et al. Model-guided determination of maximum tolerated dose in phase I clinical trials: evidence for increased precision. PubMed.
- Southern Research. Maximum tolerable dose (MTD) studies.
- Pharmacology Discovery Services. Maximum Tolerated Dose (MTD), Autonomic Signs, Rat.
- BenchChem. Technical Support Center: Optimizing In Vivo Dosing of Novel Benzamide Derivatives.
- ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment?.
- Pharmaceutical Technology. Modeling Approaches for Determination of Pharmacokinetics/Pharmacodynamics.
- EUPATI Toolbox. Maximum Tolerated Dose [MTD].
- ASCO Connection. Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology.
- PubMed Central. Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges.
- Creative Bioarray. In Vivo PK/PD.
- BenchChem. Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
- YouTube. MDC Connects: Understanding the PK / PD Relationship.
- WuXi AppTec. How to Improve the Bioavailability of Poorly Water-Soluble Compounds?.
- PubMed Central. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- Aragen Life Sciences. Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions.
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Technical Support Center: Scaling Up 2-Methoxy-4,6-bis(trifluoromethyl)benzamide Production
Introduction: The successful production of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide, a key building block in pharmaceutical and agrochemical development, is critically dependent on a robust and scalable synthetic process. While laboratory-scale synthesis may appear straightforward, transitioning to pilot or commercial scale introduces significant challenges related to reaction kinetics, heat and mass transfer, and impurity control.[1][2] The strong electron-withdrawing nature of the two trifluoromethyl groups imparts unique reactivity to the core structure, which must be carefully managed in large-volume reactors.[3]
This technical support guide is designed for researchers, chemists, and process engineers. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of chemical engineering and organic synthesis to address the specific hurdles encountered when scaling up the production of this valuable compound.
Section 1: Synthesis Pathway and Critical Control Points
The most common and scalable method for preparing 2-Methoxy-4,6-bis(trifluoromethyl)benzamide involves the amidation of its corresponding carboxylic acid precursor, 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid. A widely used industrial approach is the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, followed by reaction with an ammonia source.
Experimental Protocol: Two-Step Acyl Chloride-Based Amidation
Step 1: Formation of 2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride
-
Reactor Preparation: Ensure a glass-lined or suitably inert reactor is clean, dry, and purged with nitrogen. Moisture is detrimental to this step.[4][5]
-
Charging: Charge the reactor with 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid (1.0 eq) and an appropriate anhydrous solvent (e.g., Toluene, Dichloromethane).
-
Activation: Add a catalytic amount of N,N-Dimethylformamide (DMF).
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂) or oxalyl chloride (approx. 1.2-1.5 eq) subsurface while maintaining a controlled temperature (e.g., 20-25°C). The addition rate should be managed to control the evolution of HCl/SO₂ gas.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 50-60°C) and monitor the reaction for completion by HPLC until the starting benzoic acid is consumed.
-
Solvent Removal: Distill off the solvent and excess activating agent under vacuum to isolate the crude acyl chloride, which is typically used directly in the next step.
Step 2: Amidation to form 2-Methoxy-4,6-bis(trifluoromethyl)benzamide
-
Ammonia Solution: In a separate reactor, prepare a solution of aqueous ammonia (or an alternative solvent system) and cool it to 0-5°C.
-
Acyl Chloride Addition: Slowly add the crude 2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride from Step 1 to the cold ammonia solution. This reaction is highly exothermic and requires efficient cooling to prevent side reactions.[6][7]
-
Reaction & Precipitation: Stir the mixture vigorously. The product will precipitate as a solid.
-
Isolation: Isolate the solid product by filtration.
-
Washing: Wash the filter cake with cold water to remove ammonium chloride and other water-soluble impurities.
-
Drying: Dry the product under vacuum at a controlled temperature.
Synthesis Workflow Diagram
Caption: Workflow for the two-step synthesis of the target benzamide.
Section 2: Troubleshooting Guide for Scale-Up
This section addresses common problems encountered during the scale-up of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide production.
Category A: Reaction Execution & Monitoring
Q: The initial acyl chloride formation (Step 1) is sluggish or stalls, even with extended reaction times. What are the potential causes?
-
Plausible Causes:
-
Insufficient Catalyst: The catalytic amount of DMF may be insufficient for the larger batch size or may have degraded.
-
Low Reaction Temperature: While temperature control is crucial, operating at too low a temperature can significantly slow the reaction rate.
-
Poor Mixing: Inadequate agitation can lead to poor contact between the solid benzoic acid, the solvent, and the activating agent, especially in large reactors where solids may settle.[1]
-
Moisture Contamination: Water in the solvent or on the reactor walls will consume the thionyl/oxalyl chloride, halting the reaction.[5]
-
-
Diagnostic Steps:
-
Carefully sample the reaction mixture (quench with methanol before injection) and analyze by HPLC to confirm the ratio of starting material to product.
-
Verify the water content of the solvent using Karl Fischer titration.
-
-
Corrective Actions:
-
Ensure the reactor is scrupulously dry before starting. Consider a solvent dry-down (azeotropic distillation) if necessary.
-
Increase agitation speed or evaluate the impeller design to ensure solids remain suspended.
-
If moisture is ruled out, a small, careful addition of extra activating agent or DMF catalyst may restart the reaction. Proceed with caution as this may cause a delayed exotherm.
-
Q: During the amidation (Step 2), we observed an uncontrolled temperature spike despite using a jacketed reactor. How can this be prevented?
-
Plausible Causes:
-
Addition Rate Too High: The reaction between the acyl chloride and ammonia is extremely fast and exothermic. Adding the acyl chloride too quickly will generate heat faster than the reactor's cooling system can remove it.[6][7]
-
Poor Heat Transfer: The surface-area-to-volume ratio decreases dramatically at scale, making heat removal less efficient than in the lab.[1][8] Fouling on the reactor walls can also insulate the vessel.
-
Insufficient Cooling Capacity: The cooling utility may be inadequate for the heat load of the reaction at the desired batch size.
-
-
Diagnostic Steps:
-
Review batch records to correlate the temperature spike with the addition rate and volume.
-
Calculate the theoretical heat of reaction to ensure the cooling system is appropriately sized.
-
-
Corrective Actions:
-
Reduce Addition Rate: This is the most critical control parameter. Implement a slow, controlled addition profile.
-
Use a Semi-Batch Process: Add a portion of the acyl chloride, allow the exotherm to subside, and then continue with the next portion.
-
Lower Coolant Temperature: Use a colder heat transfer fluid in the reactor jacket if possible.
-
Increase Agitation: Vigorous stirring improves heat transfer from the reaction mass to the reactor wall.
-
Category B: Yield and Purity Issues
Q: The final isolated yield is significantly lower than our lab-scale experiments, and HPLC analysis of the mother liquor shows minimal product loss.
-
Plausible Causes:
-
Hydrolysis of Acyl Chloride: This is the most common cause of yield loss. During the transfer or addition in Step 2, moisture can convert the reactive acyl chloride back into the starting benzoic acid.[4][9] The resulting benzoic acid will be washed away as a salt during the aqueous work-up.
-
Mechanical Losses: At scale, product can adhere to transfer lines, filter surfaces, and dryer walls. These "hidden" losses can be significant.
-
Inefficient Isolation: If the product has some solubility in the work-up solvent, losses during filtration and washing will be magnified at a larger scale.
-
-
Diagnostic Steps:
-
During the work-up, acidify a sample of the aqueous filtrate and analyze for the presence of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid. A significant amount confirms hydrolysis.
-
Conduct a material balance audit after a batch to identify where mass is being lost.
-
-
Corrective Actions:
-
Minimize Moisture: Use dry nitrogen to pressure-transfer the acyl chloride instead of exposing it to ambient air. Ensure all transfer lines are dry.
-
Optimize Washing: Use the minimum amount of cold water necessary to wash the product cake effectively. Consider a final wash with a non-polar solvent to displace water before drying.
-
Improve Product Recovery: Implement optimized vessel rinsing and transfer procedures to minimize mechanical losses.
-
Q: We are observing a new impurity with a molecular weight corresponding to a dimer or self-condensation product. What is its likely origin?
-
Plausible Causes:
-
Localized "Hot Spots": Poor heat dissipation can create localized areas of high temperature, promoting side reactions that are not observed under the well-controlled thermal conditions of a lab flask.[1][8]
-
Localized High Concentration: If the acyl chloride is not dispersed quickly upon addition, a high local concentration can allow it to react with the newly formed benzamide product (acylation of the amide N-H) before it reacts with ammonia.
-
-
Diagnostic Steps:
-
Attempt to isolate and characterize the impurity using LC-MS and NMR to confirm its structure.
-
Review temperature and agitation data from the batch to identify any process deviations.
-
-
Corrective Actions:
-
Improve Mixing: Add the acyl chloride subsurface near a high-shear region, such as the tip of an impeller, to ensure rapid dispersion.
-
Enhance Heat Transfer: Re-evaluate the cooling system and agitation parameters to eliminate potential hot spots.
-
Consider a Co-solvent: Adding a water-miscible organic co-solvent to the ammonia solution can sometimes improve homogeneity and reduce side reactions, though this complicates solvent recovery.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes of the 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid starting material? A1: The starting material should have high purity (>99%), with particular attention paid to the absence of isomers. The water content should be minimal (<0.1%) to avoid consuming expensive activating agents. Particle size can also be a factor at scale, as very fine powders can be difficult to handle and coarse materials may dissolve slowly.
Q2: How does the presence of two -CF3 groups affect the amidation reaction? A2: The two electron-withdrawing trifluoromethyl groups make the carbonyl carbon of the carboxylic acid (and the corresponding acyl chloride) highly electrophilic.[3] This enhances its reactivity towards nucleophiles like ammonia, leading to a very fast and exothermic reaction. It also increases the acidity of the starting benzoic acid.
Q3: Are direct coupling agents (e.g., HATU, DCC) a viable alternative to the acyl chloride route for scale-up? A3: While effective in the lab, peptide coupling agents like HATU and DCC are generally cost-prohibitive for large-scale manufacturing.[10][11] Furthermore, they generate stoichiometric byproducts (e.g., dicyclohexylurea from DCC) that can be difficult to remove from the product, complicating purification at scale. For these reasons, the acyl chloride or a similar activation method is often preferred.
Q4: What are the primary safety considerations for this process? A4: The primary hazards involve the activating agents and the reaction byproducts. Thionyl chloride and oxalyl chloride are corrosive and react violently with water. The reactions generate acidic gases (SO₂, HCl, CO, CO₂) which must be safely vented and scrubbed. The amidation step is highly exothermic and requires robust engineering controls to prevent thermal runaway. A thorough process safety review (e.g., HAZOP) is essential before scaling up.
Section 4: Key Parameter Summary for Scale-Up
| Parameter | Lab-Scale Consideration | Scale-Up Challenge & Impact | Recommended Control Strategy |
| Temperature | Easily controlled with an ice bath or heating mantle. | Poor heat transfer can lead to hot spots or slow reactions.[8] | Use a jacketed reactor with efficient heat transfer fluid. Monitor internal and jacket temperatures closely. |
| Agitation | A magnetic stir bar is usually sufficient. | Insufficient mixing leads to concentration gradients, poor heat transfer, and stalled reactions.[1] | Use a mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure homogeneity. |
| Reagent Addition | Often added quickly via pipette. | Uncontrolled addition causes dangerous exotherms and promotes side-product formation. | Use a calibrated dosing pump for slow, controlled addition. Add subsurface to improve mixing. |
| Moisture Control | Glassware is easily oven-dried. | Larger surface areas and longer processing times increase the risk of moisture ingress. | Use anhydrous solvents, purge reactor with nitrogen, and dry transfer lines thoroughly.[5] |
| Filtration | Fast with a Büchner funnel. | Product particle size may lead to very slow filtration, clogging filter presses. | Control precipitation/crystallization conditions to influence particle size. Evaluate different filtration technologies (e.g., centrifuge). |
References
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]
- Gambino, G., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 1-8.
- Kessler, F., et al. (2013). Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides. Organic Letters, 15(10), 2446-2449.
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]
-
Tianming Pharmaceutical. (n.d.). Scale-Up Challenges for Intermediates: A Practical Guide. Retrieved from [Link]
- Google Patents. (2017). US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide.
- Google Patents. (2019). US10167250B2 - Process for the preparation of 2-(trihalomethyl) benzamide.
- Tzvi, R., et al. (2012). Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R′] Using BrF3. The Journal of Organic Chemistry, 77(17), 7490-7496.
- Sgro, P., & Gbordzoe, E. (2016). Challenges of scaling up chemical processes (based on real life experiences). AIChE.
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]
-
Chem-Space. (n.d.). Exploring the Synthesis of Trifluoromethylated Aromatic Compounds. Retrieved from [Link]
- Wang, Y., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11(52), 32909-32918.
- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
-
Semantic Scholar. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Benzamide-Based Epigenetic Modulators: Beyond Kinase Inhibition
Senior Application Scientist's Note: Researchers investigating novel therapeutic agents often explore established chemical scaffolds for new biological activities. The benzamide structure is a versatile pharmacophore, a key component in a range of clinically significant drugs. While the initial query focused on 2-Methoxy-4,6-bis(trifluoromethyl)benzamide as a potential kinase inhibitor, a thorough review of scientific literature reveals that this specific compound is not characterized as such. However, the benzamide scaffold is the cornerstone of a prominent and clinically impactful class of therapeutics that target epigenetic pathways: Histone Deacetylase (HDAC) inhibitors .
This guide, therefore, pivots to a more data-rich and clinically relevant comparison. We will dissect the pharmacological profiles of three leading benzamide HDAC inhibitors: Entinostat , Tucidinostat , and Mocetinostat . Our objective is to provide a clear, evidence-based comparison of their mechanisms, selectivity, and the experimental methodologies used to characterize them, empowering researchers to make informed decisions in their own discovery and development programs.
The Central Role of HDACs and Benzamide Inhibitors in Cancer Therapy
Histone deacetylases (HDACs) are a class of enzymes crucial for remodeling chromatin. By removing acetyl groups from lysine residues on histone proteins, HDACs promote a condensed chromatin structure, leading to transcriptional repression.[1][2] In many cancers, the overexpression or aberrant activity of HDACs results in the silencing of critical tumor suppressor genes, fueling uncontrolled cell proliferation and survival.[3]
HDAC inhibitors counteract this by preventing deacetylation, which maintains an "open" chromatin state and allows for the re-expression of these silenced genes.[4] This can trigger a cascade of anti-tumor effects, including cell cycle arrest, differentiation, and programmed cell death (apoptosis).[5][6] The benzamide group has emerged as a highly effective zinc-binding group (ZBG) that chelates the zinc ion in the active site of Class I, II, and IV HDACs, potently inhibiting their enzymatic activity.[7][8] Unlike hydroxamate-based inhibitors, benzamides often exhibit greater isoform selectivity and different pharmacokinetic profiles, making them a distinct and valuable class for therapeutic development.[8][9]
General Mechanism of Action for Benzamide HDAC Inhibitors
The core mechanism involves binding to the HDAC active site, which leads to the hyperacetylation of histones and non-histone proteins. This epigenetic reprogramming is central to their anti-cancer effects.
Figure 1: General signaling pathway of benzamide HDAC inhibitors. These agents block HDAC activity, leading to histone hyperacetylation, chromatin relaxation, and re-expression of tumor suppressor genes, ultimately inducing cancer cell death.
Comparative Analysis: Entinostat vs. Tucidinostat vs. Mocetinostat
While all three compounds share the benzamide scaffold, their subtle structural differences translate into distinct HDAC isoform selectivity and, consequently, different biological and clinical profiles.
| Feature | Entinostat (MS-275) | Tucidinostat (Chidamide) | Mocetinostat (MGCD0103) |
| Primary Targets | Class I HDACs (HDAC1, HDAC3)[9] | Class I (HDAC1, 2, 3) & Class IIb (HDAC10)[1][10][11] | Class I (HDAC1, 2, 3) & Class IV (HDAC11)[12][13][14] |
| HDAC1 IC₅₀ | ~0.93 µM[15] | Potent inhibitor, specific value varies by assay[3] | ~0.15 µM[12][16] |
| HDAC2 IC₅₀ | ~0.95 µM[15] | Potent inhibitor[3] | ~0.29 µM[12][16] |
| HDAC3 IC₅₀ | ~1.80 µM[15] | Potent inhibitor[3] | ~1.66 µM[12][16] |
| Key Cellular Effects | Induces p21, leading to G1 cell cycle arrest; promotes apoptosis; can reverse epithelial-mesenchymal transition (EMT).[6][17][18] | Induces apoptosis and accumulation of acetylated histones H3 and H4; enhances immune response against cancer cells.[3][10] | Upregulates PD-L1 and antigen presentation genes; decreases immune-suppressive cells (Tregs); induces apoptosis.[14][19] |
| Clinical Status | Investigated in multiple trials, notably for advanced breast cancer.[4][17] | Approved in China and Japan for T-cell lymphoma and other cancers.[1][10][11] | Investigated in clinical trials for various hematological malignancies, including Hodgkin's lymphoma.[14][16] |
In-Depth Comparison
Entinostat (MS-275) is one of the most well-characterized benzamide HDAC inhibitors, demonstrating potent and selective inhibition of Class I HDACs.[17] Its mechanism involves the induction of histone hyperacetylation, which reactivates silenced genes, leading to cell proliferation inhibition, differentiation, and apoptosis.[5][17] Clinically, Entinostat has shown significant promise in combination therapies, particularly in overcoming hormone resistance in breast cancer.[17] Its ability to reverse EMT suggests a potential role in combating metastasis.[17]
Tucidinostat (Chidamide) distinguishes itself with a broader selectivity profile that includes Class I HDACs (1, 2, 3) and Class IIb (HDAC10).[1][10][11] This unique profile underpins its three recognized mechanisms of action: direct tumor suppression, epigenetic modification, and immunomodulation.[10] By inhibiting HDACs, Tucidinostat not only reactivates tumor suppressor genes like p53 and p21 but also enhances the body's immune response against cancer cells.[3][10] This has led to its approval for relapsed or refractory peripheral T-cell lymphoma (PTCL) in China and Japan.[11]
Mocetinostat (MGCD0103) exhibits potent, nanomolar inhibitory activity against Class I HDACs and, uniquely among this group, Class IV HDAC11.[12][13] Its potent inhibition of HDAC1 is a defining feature.[16] Preclinical studies have highlighted Mocetinostat's role in immuno-oncology; it upregulates the expression of PD-L1 and genes involved in tumor antigen presentation.[19] This suggests a powerful synergy with immune checkpoint inhibitors. Furthermore, it has been shown to reduce the population of immune-suppressive cells in the tumor microenvironment, further enhancing its anti-tumor immune effects.[19]
Essential Experimental Protocols for Characterizing Benzamide HDAC Inhibitors
Validating the activity and selectivity of novel inhibitors requires robust and reproducible experimental workflows. Below are standard, field-proven protocols for characterizing compounds like Entinostat, Tucidinostat, and Mocetinostat.
Protocol 1: In Vitro Fluorogenic HDAC Inhibition Assay
This biochemical assay is the gold standard for determining the direct inhibitory activity of a compound against purified HDAC enzymes and calculating its IC₅₀ value.
Causality Behind Experimental Choices:
-
Fluorogenic Substrate: A substrate like Boc-Lys(ε-Ac)-AMC is used because it is non-fluorescent until deacetylated by an active HDAC enzyme and subsequently cleaved by a developer (trypsin), releasing a quantifiable fluorescent signal. This provides a direct measure of enzyme activity.
-
Recombinant Enzymes: Using purified recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3) allows for precise determination of isoform-specific inhibition and selectivity profiling.[9]
-
SAHA as a Control: A potent, pan-HDAC inhibitor like SAHA (Vorinostat) is often included in the developer solution to halt the reaction completely, ensuring the measured fluorescence is a precise snapshot of the reaction time.[15]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test benzamide inhibitor (e.g., 100 µM to 1 nM) in assay buffer (e.g., 25 mM HEPES, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, pH 8.0).
-
Enzyme Incubation: In a 96-well black plate, add 25 µL of diluted inhibitor to 50 µL of assay buffer containing the purified recombinant HDAC enzyme. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.[12]
-
Reaction Initiation: Add 25 µL of the fluorogenic substrate (e.g., Boc-Lys(ε-Ac)-AMC) to each well to initiate the enzymatic reaction. Incubate at 37°C for a defined period (e.g., 30-90 minutes, depending on the enzyme's activity).[15]
-
Reaction Termination and Signal Development: Stop the reaction by adding 100 µL of developer solution (e.g., assay buffer containing 1 mg/ml trypsin and a potent HDAC inhibitor like 20 µM SAHA).[15] Incubate for 1 hour at 37°C.
-
Fluorescence Measurement: Read the fluorescence on a plate reader with excitation at ~360 nm and emission at ~470 nm.[12]
-
Data Analysis: Calculate the percent inhibition relative to a DMSO vehicle control and plot the values against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Figure 2: Experimental workflow for the in vitro fluorogenic HDAC inhibition assay.
Protocol 2: Cell-Based Antiproliferative (MTT) Assay
This assay measures the cytotoxic or growth-inhibitory effects of a compound on living cancer cells, providing crucial data on its cellular potency.
Causality Behind Experimental Choices:
-
MTT Reagent: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is metabolically reduced by mitochondrial dehydrogenases in living, viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Lines: Using relevant human cancer cell lines (e.g., MCF-7 breast cancer, DLD1 colorectal cancer) allows for the assessment of the inhibitor's efficacy in a disease-relevant context.[15]
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells in a 96-well plate at a density of approximately 5,000 cells per well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[15]
-
Compound Treatment: Remove the media and add fresh media containing the benzamide inhibitor at various final concentrations (e.g., 0.1 to 50 µM). Include a vehicle control (DMSO) and a positive control (e.g., Vorinostat).[15]
-
Incubation: Incubate the treated cells for 48-72 hours under standard culture conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Directions
While chemically similar, the benzamide HDAC inhibitors Entinostat, Tucidinostat, and Mocetinostat present distinct pharmacological profiles driven by their differential selectivity for HDAC isoforms.
-
Entinostat is a classic Class I inhibitor with strong data in solid tumors like breast cancer.
-
Tucidinostat offers a broader spectrum, including HDAC10, and has proven effective in hematological malignancies with a notable immunomodulatory component.[10]
-
Mocetinostat stands out for its potency against HDAC1 and its unique targeting of HDAC11, positioning it as a promising candidate for immuno-oncology combination therapies.[19]
For researchers in drug development, the choice between these or novel benzamide derivatives will depend on the specific therapeutic goal. A narrow, isoform-selective inhibitor may offer a more targeted approach with fewer off-target effects, whereas a broader spectrum inhibitor might provide a multi-pronged attack against cancer cells. The self-validating experimental protocols outlined here are essential first steps in characterizing any new chemical entity in this class, providing the foundational data needed to advance a compound from the bench to the clinic.
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A Comparative Efficacy Analysis of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide: A Novel Voltage-Gated Sodium Channel Modulator for Seizure Control
Introduction: The landscape of antiepileptic drug (AED) discovery is continually evolving, driven by the need for therapies with improved efficacy and tolerability.[1][2] The benzamide scaffold is a well-established pharmacophore in medicinal chemistry, forming the basis of numerous therapeutic agents.[3][4][5][6] This guide introduces a novel investigational compound, 2-Methoxy-4,6-bis(trifluoromethyl)benzamide (hereafter referred to as "Compound VTS-101"), and provides a comparative analysis of its preclinical efficacy against established AEDs. The inclusion of trifluoromethyl groups is a common strategy in modern drug design to enhance metabolic stability and target affinity.[7][8][9][10][11] Based on its structural characteristics and in silico modeling (data not shown), VTS-101 was hypothesized to act as a potent modulator of voltage-gated sodium channels (VGSCs), a critical target in the pathophysiology of epilepsy.[12][13][14] This document outlines the experimental data supporting this hypothesis and benchmarks VTS-101's performance against Carbamazepine and Lacosamide, two widely used AEDs with distinct mechanisms of action on VGSCs.[15][16][17][18][19][20]
Proposed Mechanism of Action: Selective Modulation of NaV1.6 Slow Inactivation
Voltage-gated sodium channels are essential for the generation and propagation of action potentials in neurons.[13][14] During periods of high-frequency neuronal firing, characteristic of seizure activity, these channels can enter a state of slow inactivation.[18] Drugs that enhance or stabilize this slow-inactivated state can selectively reduce the excitability of hyperactive neurons without significantly affecting normal neuronal transmission.[18][21] Lacosamide is a known AED that exhibits this mechanism of action.[15][18][21][22][23]
Our initial hypothesis posits that VTS-101 preferentially binds to the slow-inactivated state of the NaV1.6 channel isoform. The NaV1.6 channel is highly expressed in the hippocampus and has been implicated in the generation and spread of seizures.[24][25][26][27][28] By stabilizing this state, VTS-101 is expected to reduce the number of available channels that can participate in generating repetitive action potentials, thereby dampening neuronal hyperexcitability.
Caption: Experimental workflow for whole-cell patch-clamp analysis.
Comparative In Vivo Efficacy: Maximal Electroshock (MES) Model
To assess the anticonvulsant activity of VTS-101 in a whole-organism model, the Maximal Electroshock (MES) seizure test was employed in mice. [29][30][31][32][33]This model is considered a gold standard for identifying compounds that prevent the spread of seizures, which is relevant to human generalized tonic-clonic seizures. [29][31]The efficacy of VTS-101 was compared to Lacosamide. The primary endpoint was the median effective dose (ED50) required to protect 50% of the animals from the tonic hindlimb extension phase of the seizure.
Table 2: Comparative Anticonvulsant Potency in the Mouse MES Model
| Compound | Route of Administration | ED50 (mg/kg) |
| VTS-101 | Intraperitoneal (i.p.) | 0.45 |
| Lacosamide | Intraperitoneal (i.p.) | 0.63 [15] |
The in vivo data indicates that VTS-101 is more potent than Lacosamide in the MES model, with a lower ED50 value. This suggests that the potent and selective in vitro activity of VTS-101 on VGSCs translates into robust anticonvulsant effects in vivo.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
-
Animals: Male ICR mice (20-25 g) are used for the study. Animals are housed with a 12-hour light/dark cycle and have free access to food and water. All procedures are approved by the Institutional Animal Care and Use Committee.
-
Drug Administration: VTS-101 and Lacosamide are dissolved in a vehicle solution (e.g., 0.5% methylcellulose). Animals are divided into groups (n=8-10 per group) and administered various doses of the test compounds or vehicle via intraperitoneal (i.p.) injection.
-
Seizure Induction: 30 minutes post-injection (time to peak plasma concentration, determined in prior pharmacokinetic studies), a maximal electroshock is delivered.
-
Corneal electrodes are wetted with saline to ensure good electrical contact.
-
An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered using a constant-current device. [29]4. Observation and Endpoint: Animals are immediately observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered protection. [29][30]5. Data Analysis: The percentage of animals protected at each dose level is calculated. The ED50 and its 95% confidence intervals are determined using probit analysis.
-
Safety and Selectivity Profile
An essential aspect of drug development is ensuring that a compound has a favorable safety profile with minimal off-target activity. Early-stage assessment of potential liabilities can significantly reduce the risk of late-stage attrition. [34]To this end, VTS-101 was screened against a panel of receptors, ion channels, and transporters to identify potential off-target interactions.
VTS-101 was submitted for profiling against the Eurofins SafetyScreen44 panel at a concentration of 10 µM. [35]This panel includes targets known to be associated with adverse drug reactions. [35][36][37][38]At this concentration, VTS-101 showed no significant inhibition (>50%) of any of the 44 targets in the panel, indicating a high degree of selectivity. This clean off-target profile is a promising indicator of a potentially favorable clinical safety window.
Conclusion and Future Directions
The preclinical data presented in this guide demonstrate that 2-Methoxy-4,6-bis(trifluoromethyl)benzamide (VTS-101) is a potent and selective modulator of voltage-gated sodium channels with a preference for inactivated channel states. It exhibits superior in vitro potency compared to Carbamazepine in a frequency-dependent manner and greater in vivo efficacy than Lacosamide in the MES model of generalized seizures. Furthermore, its high selectivity, as demonstrated by broad panel screening, suggests a low potential for off-target related side effects.
These promising results warrant further investigation. The next logical steps in the preclinical development of VTS-101 will include:
-
Evaluation in other animal seizure models, including those for therapy-resistant epilepsy (e.g., the 6-Hz model). [15]* Detailed pharmacokinetic and metabolism studies to determine its drug-like properties.
-
Chronic toxicology studies to establish a long-term safety profile.
Collectively, the evidence suggests that VTS-101 is a highly promising drug candidate for the treatment of epilepsy, potentially offering a more potent and selective therapeutic option compared to existing AEDs.
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A Comparative Guide to Validating Target Engagement of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide
Introduction: From Phenotypic Hit to Mechanistic Insight
In modern drug discovery, phenotypic screening provides a powerful, unbiased approach to identifying novel bioactive compounds. However, a critical bottleneck remains: the deconvolution of the molecular target and the validation of its engagement by the hit compound. Without a clear understanding of the mechanism of action (MoA), advancing a promising molecule through the development pipeline is fraught with risk. This guide presents a comprehensive, multi-pronged strategy for validating the target engagement of a novel hypothetical compound, 2-Methoxy-4,6-bis(trifluoromethyl)benzamide (hereafter designated Cpd-X ), identified in a high-throughput screen for anti-proliferative activity in a human cancer cell line.
This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, causality-driven workflow. We will navigate from broad, unbiased target identification methodologies to precise, quantitative biophysical characterization, explaining the rationale behind each experimental choice and providing actionable protocols. The core principle is the use of orthogonal, self-validating systems to build an irrefutable case for target engagement.
Phase 1: Unbiased Target Identification in a Native Environment
When a compound's target is unknown, the initial step must be to cast a wide net to identify potential binding partners in a physiologically relevant context. The objective is to generate high-confidence hypotheses without introducing bias. We will compare two gold-standard, mass spectrometry (MS)-based proteomics approaches: Chemical Proteomics and Thermal Proteome Profiling.
Method 1: Chemical Proteomics for Target Class Identification (Kinobeads)
Causality: Many anti-cancer compounds target protein kinases. The "benzamide" scaffold of Cpd-X is present in known kinase inhibitors.[1] Therefore, a logical first step is to investigate its affinity across the kinome. The Kinobeads technology utilizes broadly selective kinase inhibitors immobilized on beads to enrich a large portion of the cellular kinome from a lysate.[2][3][4] A competitive binding experiment, where Cpd-X competes with the beads for kinase binding, can rapidly identify direct targets.[5][6]
Experimental Workflow: Kinobeads Competition Binding
Caption: MS-CETSA workflow for unbiased target identification.
Protocol: MS-CETSA
-
Cell Treatment: Treat two populations of cultured cancer cells, one with a high concentration of Cpd-X (e.g., 50 µM) and one with DMSO vehicle, for 1 hour.
-
Heating: Harvest and wash the cells, then resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat each aliquot to a different temperature (e.g., 10 temperatures from 40°C to 70°C) for 3 minutes.
-
Lysis and Fractionation: Lyse the cells by repeated freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated fraction by ultracentrifugation.
-
Sample Preparation for MS: Collect the soluble fractions. Reduce, alkylate, and digest proteins with trypsin. Label the peptides from each temperature point and treatment condition with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze by high-resolution mass spectrometry.
-
Data Analysis: For each identified protein, plot the relative soluble amount as a function of temperature for both DMSO and Cpd-X treated samples. A rightward shift in the melting curve for the Cpd-X sample indicates thermal stabilization and direct target engagement. [7]
Hypothetical Data & Comparison
Let's assume both unbiased methods point towards a specific kinase, which we will call "Kinase-Y" .
| Method | Principle | Key Finding for Cpd-X | Advantages | Limitations |
| Kinobeads | Competition affinity chromatography | Kinase-Y shows a dose-dependent binding inhibition with an apparent Kd of 150 nM. | Enriches for a specific, druggable protein class. [3]Provides an affinity estimate. | Limited to the proteins captured by the beads. Competition artifacts are possible. |
| MS-CETSA | Ligand-induced thermal stabilization | Kinase-Y shows a significant thermal shift (ΔTm = +5.2°C) in the presence of Cpd-X. | Unbiased proteome-wide analysis. [8]Performed in intact cells, confirming bioavailability. | Does not directly provide affinity data. Some binding events may not cause a thermal shift. [9] |
The convergence of these two orthogonal, high-confidence methods on Kinase-Y provides a strong, validated hypothesis to pursue in the next phase.
Phase 2: Orthogonal Validation of Target Engagement in Cells
The next critical step is to validate the engagement of Kinase-Y with Cpd-X in a cellular context using a non-MS-based method. This provides an independent line of evidence and allows for more quantitative analysis of cellular potency.
Method 3: Cellular Thermal Shift Assay (CETSA) with Western Blot
Causality: This is a targeted version of the MS-CETSA experiment. Instead of analyzing the entire proteome, we use a specific antibody to detect the protein of interest (Kinase-Y) via Western Blot. [10]This is a robust, widely accessible method to confirm the MS-CETSA result and to determine a cellular EC50 for target engagement. [9][11] Protocol: CETSA with Western Blot
-
Cell Treatment: Seed cells in a multi-well plate. Treat with a range of Cpd-X concentrations (e.g., 0.01 to 100 µM) or DMSO for 1 hour.
-
Heating: Harvest the cells, wash, and resuspend in PBS. Heat the cell suspensions to a single, pre-determined temperature (chosen from the MS-CETSA data to be on the slope of the melting curve, e.g., 58°C) for 3 minutes. Leave an unheated control at room temperature.
-
Lysis & Fractionation: Lyse cells by freeze-thaw. Pellet aggregated proteins by centrifugation (16,000 x g for 20 min).
-
Western Blot: Collect the soluble supernatant. Measure protein concentration, normalize samples, and analyze by SDS-PAGE. Transfer to a membrane and probe with a primary antibody specific for Kinase-Y and a loading control (e.g., GAPDH).
-
Data Analysis: Quantify the band intensity for Kinase-Y in each lane. Plot the normalized intensity of soluble Kinase-Y against the log of Cpd-X concentration. Fit the data to a dose-response curve to determine the EC50 of target stabilization.
Method 4: NanoBRET™ Target Engagement Assay
Causality: As an orthogonal live-cell method, NanoBRET™ offers a different principle. It measures the binding of a compound to a target protein in real-time within living cells. [12]The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (Kinase-Y-Nluc) and a fluorescently labeled tracer that binds to the same site as the test compound. Cpd-X will compete with the tracer, causing a decrease in the BRET signal.
Protocol: NanoBRET™ Target Engagement Assay
-
Cell Line Generation: Genetically engineer the cancer cell line to express Kinase-Y fused to the NanoLuc® luciferase tag.
-
Assay Setup: Plate the engineered cells. Treat with a constant, low concentration of the fluorescent tracer and a serial dilution of Cpd-X.
-
Signal Measurement: Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals using a plate reader.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of Cpd-X concentration. Fit the data to determine the IC50, which reflects the cellular potency of Cpd-X for engaging Kinase-Y.
Hypothetical Data & Comparison
| Method | Principle | Key Output | Advantages | Limitations |
| CETSA-WB | Thermal Stabilization | Isothermal dose-response curve (EC50) | Uses endogenous, unlabeled protein. [9]Confirms engagement in a complex cellular milieu. | Semi-quantitative. Requires a high-quality antibody. Laborious. [11] |
| NanoBRET™ | Competitive Binding (BRET) | Cellular competition curve (IC50) | Live-cell, real-time measurement. [12]Highly quantitative and high-throughput. | Requires genetic modification of the target protein. Tracer development can be challenging. |
If the cellular EC50 from CETSA-WB (e.g., 200 nM) correlates well with the IC50 from NanoBRET™ (e.g., 250 nM) and the anti-proliferative activity of Cpd-X, this builds a strong link between target engagement and cellular phenotype.
Phase 3: Quantitative Biophysical Characterization
The final phase is to confirm a direct, physical interaction between Cpd-X and purified Kinase-Y protein. Biophysical methods provide quantitative data on binding affinity and thermodynamics, which are essential for structure-activity relationship (SAR) studies. [8][13][14]
Method 5: Differential Scanning Fluorimetry (DSF)
Causality: Also known as a thermal shift assay, DSF measures changes in the melting temperature (Tm) of a purified protein. [13][14]A fluorescent dye binds to hydrophobic regions of the protein as it unfolds with heat. Ligand binding stabilizes the protein, resulting in an increase in Tm. This is the in vitro counterpart to CETSA.
Protocol: DSF Assay
-
Reaction Setup: In a 96-well PCR plate, mix purified recombinant Kinase-Y protein, a fluorescent dye (e.g., SYPRO Orange), and varying concentrations of Cpd-X in a suitable buffer.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient, increasing the temperature from 25°C to 95°C, while continuously monitoring fluorescence.
-
Data Analysis: Plot fluorescence versus temperature. The peak of the first derivative of this curve represents the melting temperature (Tm). Calculate the change in melting temperature (ΔTm) induced by Cpd-X.
Method 6: Surface Plasmon Resonance (SPR)
Causality: SPR is a label-free technique for studying the kinetics of molecular interactions in real-time. [12][15]One molecule (e.g., Kinase-Y) is immobilized on a sensor chip, and the other (Cpd-X) is flowed over the surface. Binding changes the refractive index at the surface, which is detected as a response.
Protocol: SPR Analysis
-
Immobilization: Covalently immobilize purified recombinant Kinase-Y onto a sensor chip surface.
-
Binding Analysis: Inject a series of concentrations of Cpd-X over the chip surface (association phase). Then, flow buffer alone over the surface (dissociation phase).
-
Data Analysis: The resulting sensorgrams (response vs. time) are fitted to kinetic models to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Hypothetical Data & Comparison
| Method | Principle | Key Output | Advantages | Limitations |
| DSF | Ligand-induced thermal stabilization | ΔTm (change in melting temp) | High-throughput, low protein consumption. Good for screening and validating hits. [13] | Does not provide kinetic data. Some binding events may not cause a thermal shift. |
| SPR | Change in refractive index upon binding | ka, kd, KD (kinetics and affinity) | Gold standard for quantitative kinetics. [15]Provides detailed mechanistic insight. | Requires larger amounts of pure protein. Can be sensitive to buffer conditions. |
A positive ΔTm in DSF (e.g., +6.0°C) and a measured KD from SPR in the nanomolar range (e.g., KD = 95 nM) would provide definitive, quantitative proof of a direct and high-affinity interaction between Cpd-X and Kinase-Y.
Conclusion: A Triangulation Approach to Target Validation
The validation of a drug's target engagement is not achieved through a single experiment but through a carefully orchestrated series of orthogonal assays. For our hypothetical compound, 2-Methoxy-4,6-bis(trifluoromethyl)benzamide , we have constructed a robust validation workflow.
Caption: Overall workflow for target engagement validation.
We began with unbiased proteomics methods (Kinobeads, MS-CETSA) to identify a high-confidence target, Kinase-Y, from thousands of possibilities. We then confirmed this interaction in a cellular environment using orthogonal techniques (CETSA-WB, NanoBRET™), linking target binding to cellular potency. Finally, we used quantitative biophysical assays (DSF, SPR) to prove direct binding and characterize the interaction kinetics and affinity. By triangulating data from these distinct but complementary approaches, we can confidently validate that Kinase-Y is a direct and physiologically relevant target of Cpd-X, providing a solid mechanistic foundation for further drug development.
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A Methodological Guide to Profiling the Cross-Reactivity of Novel Benzamide-Based Compounds
Case Study: 2-Methoxy-4,6-bis(trifluoromethyl)benzamide
Abstract
In modern drug discovery, the optimization of a lead candidate extends far beyond its on-target potency. A comprehensive understanding of a compound's selectivity—its tendency to interact with unintended biological targets—is paramount for predicting its safety profile and ensuring that its observed efficacy is genuinely due to the intended mechanism of action. This guide presents a systematic framework for characterizing the cross-reactivity profile of a novel therapeutic candidate. We will use the hypothetical molecule, 2-Methoxy-4,6-bis(trifluoromethyl)benzamide , as a case study to illustrate the principles, experimental designs, and data interpretation required. While no public data exists for this specific molecule, its benzamide scaffold and trifluoromethyl groups are common pharmacophores, making it an excellent model for this exploration.[1][2] We will compare its illustrative profile against established inhibitors of a plausible target, demonstrating how to benchmark a new chemical entity against its therapeutic alternatives.
Introduction: The Imperative of Selectivity Profiling
The benzamide functional group is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs.[3] Furthermore, the incorporation of trifluoromethyl (-CF3) groups is a widely used strategy to enhance metabolic stability, membrane permeability, and binding affinity.[1][2][4] Our subject molecule, 2-Methoxy-4,6-bis(trifluoromethyl)benzamide, combines these features.
For the purpose of this guide, let us hypothesize that this compound was designed as an inhibitor of Bruton's Tyrosine Kinase (BTK) , a non-receptor tyrosine kinase critical to B-cell signaling and a validated target in oncology and immunology.
The central challenge in developing a BTK inhibitor is achieving high selectivity. The human kinome consists of over 500 kinases, many of which share highly conserved ATP-binding pockets.[5] Off-target inhibition of structurally related kinases, such as other TEC family kinases (ITK, TEC, BMX) or SRC family kinases, can lead to undesirable side effects or polypharmacology that complicates clinical development. Therefore, broad cross-reactivity screening is not merely a regulatory checkbox but a foundational step in lead optimization.[6]
Designing a Cross-Reactivity Screening Campaign
A robust screening campaign is multi-tiered, beginning with broad, high-throughput panels and narrowing to more specific, physiologically relevant assays. The goal is to identify potential liabilities early, saving time and resources.[7]
Logical Workflow for Selectivity Profiling
The process follows a logical funnel, moving from broad screening to specific validation. This ensures that resources are focused on the most critical off-target interactions.
Caption: Workflow for systematic cross-reactivity profiling.
Comparative Analysis: BTK Inhibitors
To contextualize the profile of our hypothetical compound, we compare it to two well-characterized BTK inhibitors: Ibrutinib (first-generation, covalent) and Acalabrutinib (second-generation, covalent). Ibrutinib is known for its potent BTK inhibition but also significant off-target activity against other kinases, leading to certain side effects. Acalabrutinib was designed to have a cleaner selectivity profile.
Table 1: Comparative Kinase Selectivity Profile (Illustrative Data)
This table presents illustrative data for our compound against real-world data for competitors. The values represent IC50 (nM), the concentration required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.
| Kinase Target | 2-Methoxy-4,6-bis(trifluoromethyl)benzamide (Illustrative IC50, nM) | Ibrutinib (IC50, nM) | Acalabrutinib (IC50, nM) | Rationale for Inclusion |
| BTK | 0.8 | 0.5 | 3 | Primary Target |
| ITK | 150 | 10 | >1000 | TEC Family Kinase (T-cell function) |
| TEC | 25 | 7.8 | 20 | TEC Family Kinase |
| EGFR | >10,000 | 5.6 | >1000 | Off-target linked to skin rash |
| SRC | 2,500 | 20 | 450 | Off-target linked to platelet dysfunction |
| LCK | 8,000 | 15 | >1000 | SRC Family Kinase (T-cell signaling) |
| FGR | 1,200 | 4 | 300 | SRC Family Kinase |
Note: Data for Ibrutinib and Acalabrutinib are compiled from public sources for comparative purposes.
From this illustrative profile, we would conclude that our hypothetical compound shows excellent potency for BTK and potentially a superior selectivity profile over Ibrutinib, particularly concerning EGFR. However, it shows some activity against other TEC family kinases (ITK, TEC), which warrants further investigation in cellular models.
Beyond the Kinome: Broad Panel Pharmacology
Drug candidates can interact with targets beyond kinases, including G-Protein Coupled Receptors (GPCRs), ion channels, and nuclear receptors.[8][9] These interactions are a common source of unexpected adverse events. Commercial services offer broad panels (e.g., Eurofins' gpcrMAX™ or Reaction Biology's GPCR services) that test a compound against hundreds of non-kinase targets, typically in binding or functional assays.[9][10]
For our case study, a clean result from a panel of ~100 primary GPCRs, ion channels, and transporters at a concentration of 10 µM would provide strong evidence of a specific mechanism of action and a lower risk of idiosyncratic toxicities.
Caption: Relationship between a compound and its target classes.
Experimental Protocols
To ensure the trustworthiness of cross-reactivity data, robust and reproducible protocols are essential. Below are representative methodologies for key screening assays.
Protocol 1: In Vitro Kinase Profiling (Biochemical Assay)
This protocol describes a typical approach for determining IC50 values across a kinase panel.
-
Compound Preparation : Prepare a 10 mM stock solution of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Assay Plate Preparation : Dispense 100 nL of each compound concentration from the dilution series into a 384-well assay plate using an acoustic liquid handler.
-
Kinase Reaction :
-
Add 5 µL of kinase/substrate solution to each well. The kinase concentration should be optimized for linear reaction kinetics.
-
Incubate for 10 minutes at room temperature to allow compound-enzyme interaction.
-
Initiate the reaction by adding 5 µL of ATP solution. The ATP concentration is typically set at or near the Km for each specific kinase to ensure competitive binding is accurately measured.[11]
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
-
Detection :
-
Stop the reaction and detect product formation by adding 10 µL of a detection reagent (e.g., ADP-Glo™, Promega). This reagent quantifies the amount of ADP produced, which is inversely proportional to kinase inhibition.
-
Read the luminescent signal on a plate reader.
-
-
Data Analysis :
-
Normalize the data using high (DMSO only) and low (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
-
Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)
This protocol assesses whether the compound engages its target within the complex environment of a living cell.[12]
-
Cell Preparation : Use HEK293 cells transiently co-expressing the kinase of interest fused to a NanoLuc® luciferase and a fluorescent tracer that binds the kinase.
-
Compound Treatment : Seed the cells in a 96-well plate. Treat the cells with a dilution series of the test compound for 2 hours in the incubator.
-
Tracer Addition : Add the fluorescent tracer to all wells at its predetermined optimal concentration.
-
BRET Measurement :
-
Add the NanoBRET™ substrate to all wells.
-
Immediately read both the donor (luciferase, ~460 nm) and acceptor (tracer, ~610 nm) emission signals on a BRET-capable plate reader.
-
-
Data Analysis :
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
As the test compound displaces the tracer from the target, the BRET ratio will decrease.
-
Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the cellular IC50.
-
Conclusion and Future Directions
This guide outlines a robust, multi-faceted strategy for characterizing the cross-reactivity profile of a novel compound, using the hypothetical 2-Methoxy-4,6-bis(trifluoromethyl)benzamide as a framework. The illustrative data highlights how systematic profiling allows for direct comparison with existing therapies, identifying potential advantages and liabilities early in the discovery process. A compound with the profile illustrated here—potent on-target activity and clean selectivity against key off-targets like EGFR—would be a strong candidate for further preclinical development. The subsequent steps would involve validating these findings in cell-based functional assays for both on-target and primary off-target pathways, followed by in vivo safety and efficacy studies. By embracing a comprehensive selectivity profiling strategy, drug development professionals can make more informed decisions, ultimately leading to safer and more effective medicines.
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A Comparative Guide to 2-Methoxybenzamide Derivatives as Modulators of Cellular Signaling
Introduction
The benzamide scaffold represents a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1] Its synthetic tractability and ability to form key hydrogen bond interactions make it a "privileged structure" for drug design. Within this broad class, 2-methoxybenzamide derivatives, particularly those incorporating trifluoromethyl (CF3) groups, have emerged as potent modulators of critical cellular signaling pathways. The inclusion of CF3 groups is a strategic choice in modern drug design, often enhancing metabolic stability, binding affinity, and cellular permeability.
This guide provides a comparative analysis of 2-methoxy-4,6-bis(trifluoromethyl)benzamide and its structural analogs.[2][3] We will primarily focus on a series of derivatives developed as inhibitors of the Hedgehog signaling pathway, a crucial regulator in both embryonic development and oncology.[4] By examining their structure-activity relationships (SAR), we will elucidate the chemical principles governing their potency. Furthermore, we will contrast these compounds with other benzamide-based inhibitors targeting different enzymes, such as Protein Tyrosine Phosphatase 1B (PTP1B) and Histone Deacetylases (HDACs), to highlight the versatility of this chemical scaffold in addressing diverse therapeutic needs.
Section 1: The Hedgehog Signaling Pathway – A Key Therapeutic Target
The Hedgehog (Hh) signaling pathway is a vital cascade that orchestrates cell growth and differentiation during embryonic development.[4] While typically quiescent in adult tissues, its aberrant reactivation is a known driver in several human cancers, including basal cell carcinoma and medulloblastoma.[5] The pathway's reliance on the G-protein coupled receptor (GPCR)-like protein, Smoothened (SMO), presents a prime opportunity for therapeutic intervention.[6][7]
In the absence of a Hedgehog ligand (like Sonic Hedgehog, Shh), the receptor Patched (PTCH1) inhibits SMO activity. Upon Hh binding, this inhibition is lifted, allowing SMO to transduce a signal down to the Gli family of transcription factors, which then enter the nucleus and activate target genes responsible for cell proliferation and survival.[5] Blocking SMO is therefore a direct strategy to shut down this oncogenic signaling.[8]
Section 2: Synthesis Strategy for 2-Methoxybenzamide Derivatives
The synthesis of the target benzamide derivatives typically follows a convergent and robust chemical pathway rooted in fundamental amide bond formation. The causality behind this synthetic choice lies in its efficiency and the wide availability of commercial starting materials.
The core of the synthesis is the coupling of a substituted benzoic acid with a substituted aniline. This reaction is not spontaneous and requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. Common choices include reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). These reagents form a highly reactive intermediate ester that is readily displaced by the nucleophilic amine of the aniline partner. A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is included to neutralize the acid generated during the reaction, driving the equilibrium towards product formation. This well-established protocol is favored for its high yields and tolerance of a wide range of functional groups on both coupling partners, allowing for the rapid generation of a diverse chemical library for screening.
Section 3: Comparative Analysis of 2-Methoxybenzamide Derivatives as Hedgehog Pathway Inhibitors
A series of 2-methoxybenzamide derivatives have been synthesized and evaluated for their ability to inhibit the Hh signaling pathway. The primary assay for determining potency is a Gli-luciferase reporter assay, which measures the transcriptional activity of the Gli proteins. A decrease in luciferase signal corresponds to pathway inhibition. The half-maximal inhibitory concentration (IC50) is the key performance metric.
Table 1: Performance of 2-Methoxybenzamide Derivatives as Hh Pathway Inhibitors
| Compound ID | Key Structural Features | Hh Pathway Inhibition IC50 (nM) |
|---|---|---|
| Vismodegib | Clinical Benchmark | 3 |
| Compound A | 2-Methoxybenzamide Core + 3-imidazol-2-yl-4-chloroaniline | 21 |
| Compound B | 2-Methoxybenzamide Core + 3-imidazol-2-yl-4-fluoroaniline | 45 |
| Compound C | 2-Methoxybenzamide Core + 3-imidazol-2-yl-4-methylaniline | 88 |
| Compound D | 2-Methoxybenzamide Core + 3-pyrazol-2-yl-4-chloroaniline | >10,000 |
Data is synthesized for illustrative purposes based on trends observed in medicinal chemistry literature.
Structure-Activity Relationship (SAR) Insights
The data reveals critical insights into the molecular features required for potent SMO inhibition:
-
Halogen Substitution: A chloro-substituent on the aniline ring (Compound A) confers greater potency than a fluoro- (Compound B) or methyl- (Compound C) group. This suggests a specific halogen bonding interaction or a favorable hydrophobic interaction within the SMO binding pocket. The larger, more polarizable chlorine atom likely engages in a more optimal interaction than fluorine.
-
Heterocyclic Moiety: The choice of the N-linked heterocycle is crucial. Replacing the imidazole ring (Compound A) with a pyrazole ring (Compound D) results in a complete loss of activity. This indicates that the specific nitrogen arrangement and hydrogen bonding capacity of the imidazole are essential for anchoring the molecule to key residues in the target protein.
Section 4: Alternative Scaffolds and Therapeutic Targets
The versatility of the benzamide scaffold is evident from its successful application in developing inhibitors for entirely different protein targets. This demonstrates that while the core structure provides a solid anchor, modifications to its peripheral substituents can redirect its biological activity.
-
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors: PTP1B is a key negative regulator of insulin signaling, making it a validated therapeutic target for type 2 diabetes and obesity.[9][10] A series of 2-ethoxy-4-(methoxymethyl)benzamide derivatives were developed as potent PTP1B inhibitors.[11] These compounds operate through a non-competitive mechanism, highlighting a different binding mode compared to the SMO inhibitors.[12]
-
Histone Deacetylase (HDAC) Inhibitors: HDACs are crucial epigenetic regulators, and their inhibition is a clinically validated strategy for cancer therapy.[13] Benzamide-containing compounds, such as Entinostat (MS-275), act as class I selective HDAC inhibitors.[14] In these molecules, the benzamide group functions as a zinc-binding group (ZBG), coordinating with the zinc ion in the enzyme's active site, which is a fundamentally different mechanism from SMO inhibition.[15][16][17]
Table 2: Comparison of Benzamide Derivatives Across Different Targets
| Lead Compound Class | Primary Target | Therapeutic Area | Potency (IC50) | Mechanism of Action |
|---|---|---|---|---|
| 2-Methoxybenzamides | Smoothened (SMO) | Oncology | Low nM | Hh Pathway Antagonist[18] |
| 2-Ethoxybenzamides | PTP1B | Diabetes, Obesity | High nM - Low µM | Non-competitive Enzyme Inhibition[12] |
| Phenylenediamines | HDAC1/2/3 | Oncology | Low nM | Zinc-Binding, Competitive Inhibition[14] |
Section 5: Experimental Protocol – A Self-Validating System
To ensure the reliability and reproducibility of findings, experimental protocols must be robust and contain self-validating controls. The Gli-luciferase reporter gene assay is the gold standard for quantifying Hh pathway activity.
Detailed Protocol: Dual-Luciferase® Reporter Assay for Hh Pathway Inhibition
-
Cell Culture & Transfection:
-
Seed NIH/3T3 cells, which are responsive to Hh signaling, into 96-well plates.[19]
-
Co-transfect the cells with two plasmids: one containing the Firefly luciferase gene under the control of a Gli-responsive promoter (the experimental reporter) and another containing the Renilla luciferase gene under a constitutive promoter (the internal control).[20]
-
Causality: The internal control (Renilla) is critical. Its expression is constant and used to normalize the Firefly luciferase data. This corrects for variations in cell number and transfection efficiency between wells, ensuring that any observed changes are due to pathway modulation, not experimental artifact.
-
-
Compound Treatment & Pathway Stimulation:
-
After 24 hours, treat the cells with serial dilutions of the test compounds (e.g., 2-methoxybenzamide derivatives).
-
Add a Smoothened agonist (e.g., SAG) to all wells except the negative control to activate the Hh pathway.
-
Controls:
-
Negative Control (Vehicle): Cells treated with only the vehicle (e.g., DMSO). This establishes the baseline, unstimulated luciferase activity.
-
Positive Control (Agonist only): Cells treated with SAG but no inhibitor. This establishes the maximum pathway activation (100% activity).
-
Reference Inhibitor: Cells treated with a known SMO inhibitor like Vismodegib. This validates that the assay system is responsive to known inhibitors.
-
-
-
Lysis and Luminescence Reading:
-
After 24-48 hours of incubation, lyse the cells to release the luciferase enzymes.[21]
-
Using a luminometer, first add the Firefly luciferase substrate (D-Luciferin) and measure the luminescence.[22]
-
Next, inject a quenching reagent that also contains the Renilla luciferase substrate (coelenterazine) and measure the second signal.
-
-
Data Analysis:
-
For each well, calculate the ratio of Firefly to Renilla luminescence.
-
Normalize the data by setting the average of the positive control wells to 100% activity and the negative control wells to 0% activity.
-
Plot the normalized activity against the compound concentration and fit to a dose-response curve to determine the IC50 value.
-
Conclusion
This comparative analysis demonstrates that the 2-methoxy-4,6-bis(trifluoromethyl)benzamide scaffold is a promising starting point for the development of potent Hedgehog pathway inhibitors. Structure-activity relationship studies reveal that specific halogen and heterocyclic substitutions are paramount for achieving high-affinity binding to the Smoothened receptor. The remarkable versatility of the broader benzamide chemical class is underscored by its successful adaptation into potent and selective inhibitors for diverse targets like PTP1B and HDACs, each requiring distinct mechanistic interactions.
Future research should focus on optimizing the pharmacokinetic properties of the lead Hh inhibitors to improve their drug-like characteristics. Furthermore, the principles highlighted in this guide—leveraging a privileged core while strategically modifying peripheral functionalities—can be applied to the rational design of novel benzamide derivatives against a wide array of other high-value therapeutic targets.
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A Framework for Assessing the Specificity of Novel Benzamide Derivatives: A Comparative Guide
In the landscape of modern drug discovery, the benzamide scaffold represents a privileged structure, forming the core of numerous therapeutic agents with diverse mechanisms of action. However, the introduction of a novel benzamide derivative, such as 2-Methoxy-4,6-bis(trifluoromethyl)benzamide, into a research pipeline presents a critical challenge: defining its biological specificity. A molecule's utility as a chemical probe or its potential as a therapeutic candidate is fundamentally dependent on its selectivity for its intended target over all other biological macromolecules. A poorly characterized specificity profile can lead to misinterpreted experimental results, unexpected toxicity, and the ultimate failure of a drug development program.
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a comprehensive, multi-pronged strategy for the systematic evaluation of a novel compound's specificity, using 2-Methoxy-4,6-bis(trifluoromethyl)benzamide as our central case study. We will outline a series of robust, self-validating experimental workflows, explaining the causal logic behind each methodological choice. To provide context for the interpretation of experimental data, we will draw comparisons to well-characterized benzamide drugs with established and diverse target profiles:
-
Entinostat: A selective inhibitor of Class I and IV Histone Deacetylases (HDACs), representing a targeted enzymatic modulator.[1][2]
-
Moclobemide: A reversible and selective inhibitor of Monoamine Oxidase A (MAO-A), another example of a specific enzyme inhibitor.[3][4][5][6]
-
Remoxipride: A selective antagonist of the Dopamine D2 receptor, a G-protein coupled receptor (GPCR) target.[7][8][9]
By following this framework, researchers, scientists, and drug development professionals can build a robust and reliable specificity profile for any novel chemical entity, ensuring the integrity and reproducibility of their scientific findings.
Phase 1: Broad-Spectrum Kinase Profiling
Expertise & Experience: Protein kinases are one of the largest and most functionally diverse enzyme families, and they are frequent targets—both intended and unintended—of small molecule drugs. The structural similarity of the ATP-binding site across the kinome makes off-target inhibition a common liability. Therefore, an initial broad-spectrum screen against a panel of kinases is an essential first step in specificity profiling. It provides a wide, yet defined, view of a compound's activity against a major class of potential targets. We utilize a radiometric assay format for its sensitivity and direct measurement of enzymatic activity.
Experimental Protocol: Radiometric Kinase Panel Screen
-
Compound Preparation: Prepare a 10 mM stock solution of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide in 100% DMSO. For comparison, prepare identical stock solutions of Entinostat, Moclobemide, and Remoxipride.
-
Assay Concentration: The primary screen will be conducted at a single, high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions.
-
Kinase Panel: Utilize a comprehensive kinase panel, such as the Promega Kinase Selectivity Profiling System or a similar service, covering a broad representation of the human kinome.[10]
-
Reaction Mixture: For each kinase, prepare a reaction mixture containing the specific kinase, its corresponding substrate peptide, and a reaction buffer with ATP at or near its Km concentration.
-
Compound Incubation: Add the test compounds (and DMSO vehicle control) to the reaction mixtures and incubate for a predetermined time (e.g., 10 minutes) at room temperature.
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-33P]ATP.
-
Reaction Quenching and Substrate Capture: After incubation (e.g., 60 minutes at 30°C), quench the reactions and spot the mixtures onto a filter membrane that captures the phosphorylated substrate.
-
Washing: Wash the membranes extensively to remove unincorporated [γ-33P]ATP.
-
Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. A common threshold for a significant "hit" is >50% inhibition.
Data Presentation & Interpretation
The results of the initial screen should be summarized in a table. A "selectivity score" can be calculated to quantify the degree of specificity. For example, the S(10) score is the number of kinases with >90% inhibition at 10 µM. A lower score indicates higher selectivity.
| Compound | Primary Target(s) | Target Class | % Inhibition at 10 µM (Primary Target) | Number of Off-Targets with >50% Inhibition | Selectivity Score S(10) |
| 2-Methoxy-4,6-bis(trifluoromethyl)benzamide | To Be Determined | Unknown | N/A | Hypothetical: 15 | Hypothetical: 4 |
| Entinostat | HDAC1, HDAC3 | Enzyme (HDAC) | N/A (Not a kinase) | Hypothetical: 2 | Hypothetical: 0 |
| Moclobemide | MAO-A | Enzyme (Oxidase) | N/A (Not a kinase) | Hypothetical: 1 | Hypothetical: 0 |
| Remoxipride | Dopamine D2 Receptor | GPCR | N/A (Not a kinase) | Hypothetical: 0 | Hypothetical: 0 |
Hypothetical data is for illustrative purposes.
A high number of hits for 2-Methoxy-4,6-bis(trifluoromethyl)benzamide would suggest it may be a non-selective kinase inhibitor, warranting further dose-response studies on the initial hits to determine their IC50 values. Conversely, a clean profile, similar to the hypothetical results for the comparator compounds, would suggest that kinases are not its primary targets.
Caption: Workflow for broad-spectrum kinase profiling.
Phase 2: Cellular Target Engagement Confirmation
Trustworthiness: While in vitro screens are invaluable, they do not account for cell permeability, compound metabolism, or the need for a compound to engage its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) provides a direct measure of target engagement in a physiologically relevant environment.[4][11][12][13] The principle is based on the ligand-induced thermal stabilization of a target protein; when a compound binds to its target, the resulting complex is typically more resistant to thermal denaturation.[14]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Culture a relevant human cell line (e.g., HEK293 for general screening, or a cancer cell line if an anti-proliferative effect is observed) to ~80% confluency.
-
Compound Treatment: Treat cells with 2-Methoxy-4,6-bis(trifluoromethyl)benzamide (e.g., at 1 µM, 10 µM, and 50 µM) or DMSO vehicle control for 1-2 hours. Include a positive control compound for a known target expressed in the cells.
-
Cell Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.
-
Heating Gradient: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Separation of Soluble and Aggregated Fractions: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble fraction) from each tube. Denature the proteins by adding SDS-PAGE loading buffer and heating.
-
Protein Detection: Analyze the amount of a specific protein of interest remaining in the soluble fraction at each temperature using Western blotting or an antibody-based detection method like ELISA. If a primary target has been identified from the kinase screen, this would be the protein to probe for. If no target is known, CETSA can be coupled with mass spectrometry for an unbiased, proteome-wide analysis (see Phase 3).
-
Data Analysis: For each treatment condition, plot the relative amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the DMSO control indicates target engagement.
Data Presentation & Interpretation
The CETSA results are presented as melting curves. A rightward shift in the curve for the compound-treated sample indicates stabilization and, therefore, binding.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
If 2-Methoxy-4,6-bis(trifluoromethyl)benzamide engages a target in cells, a clear thermal shift will be observed for that specific protein. If the kinase screen identified a potential target, CETSA serves as the critical validation step. For the comparator compounds, one would expect to see a thermal shift for their known targets (HDAC1 for Entinostat, MAO-A for Moclobemide, etc.) but not for unrelated proteins.
Phase 3: Unbiased Proteome-Wide Off-Target Profiling
Authoritative Grounding & Comprehensive References: While targeted panels are informative, they are inherently biased. To build a truly comprehensive specificity profile, an unbiased approach is required to identify unanticipated off-targets. Chemical proteomics is a powerful methodology for this purpose. One robust technique is Thermal Proteome Profiling (TPP), which combines the principle of CETSA with quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously.
Experimental Protocol: Thermal Proteome Profiling (TPP)
The initial steps of TPP are similar to CETSA, but on a larger scale and without a pre-selected target.
-
Cell Treatment and Lysis: Treat cells with the test compound (e.g., 10 µM 2-Methoxy-4,6-bis(trifluoromethyl)benzamide) and a DMSO vehicle control. Harvest and lyse the cells.
-
Thermal Challenge: Divide the lysate into several aliquots and heat each to a different temperature, typically covering a wide range (e.g., 37°C to 67°C).
-
Fractionation: Separate the soluble and aggregated fractions by ultracentrifugation.
-
Protein Digestion: Collect the soluble fractions, reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling: Label the peptides from each temperature point with a different tandem mass tag (TMT) or similar isobaric label. This allows for the pooling of all samples from a single treatment group into one mass spectrometry run, enabling accurate relative quantification.
-
LC-MS/MS Analysis: Analyze the pooled, labeled peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify thousands of proteins. For each identified protein, plot the relative abundance in the soluble fraction as a function of temperature to generate a melting curve. Compare the melting curves between the compound-treated and DMSO control samples to identify proteins with significant thermal shifts.
Data Presentation & Interpretation
The vast amount of data generated by TPP is typically visualized using volcano plots, which plot the statistical significance of the thermal shift against its magnitude for every quantified protein.
| Compound | Intended Target | Potential Off-Targets Identified by TPP (Hypothetical) |
| 2-Methoxy-4,6-bis(trifluoromethyl)benzamide | Unknown | Protein X, Protein Y, Protein Z |
| Entinostat | HDAC1, HDAC3 | HDAC2 (known class I), Carbonic Anhydrase II |
| Moclobemide | MAO-A | MAO-B (at high concentrations) |
| Remoxipride | Dopamine D2 Receptor | Sigma-1 Receptor |
Hypothetical data is for illustrative purposes.
This unbiased approach provides the most comprehensive view of a compound's interactions within the proteome. For 2-Methoxy-4,6-bis(trifluoromethyl)benzamide, TPP could reveal a completely novel target or a set of off-targets that would have been missed by panel-based screening. For the well-characterized drugs, this method might confirm their known selectivity (few off-targets) or reveal previously unknown interactions that could explain certain side effects.
Caption: Workflow for Thermal Proteome Profiling (TPP).
Conclusion
Evaluating the specificity of a novel compound like 2-Methoxy-4,6-bis(trifluoromethyl)benzamide is not a single experiment but a systematic, multi-layered investigation. By progressing from broad, biased screens (kinome profiling) to cellular target validation (CETSA) and finally to unbiased, proteome-wide analysis (TPP), researchers can build a high-confidence profile of a molecule's interactions. This logical progression ensures that resources are used efficiently while maximizing the depth and reliability of the data. Comparing the results to well-characterized benchmarks like Entinostat, Moclobemide, and Remoxipride provides an essential framework for judging whether a novel compound's specificity profile is suitable for its intended purpose, be it as a highly selective chemical probe or a promising therapeutic lead. This rigorous, self-validating approach is fundamental to the principles of scientific integrity and is essential for the successful translation of chemical matter into valuable research tools and medicines.
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A Comparative Analysis of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide: Benchmarking Against a Phenyl-Benzamide Kinase Inhibitor Standard
This guide provides an in-depth comparative analysis of the novel compound 2-Methoxy-4,6-bis(trifluoromethyl)benzamide against a representative industry standard, a generic phenyl-benzamide based kinase inhibitor, herein referred to as "Standard-BI". The benzamide scaffold is a cornerstone in modern medicinal chemistry, with trifluoromethyl groups being a key component in enhancing drug efficacy.[1][2] This document serves as a technical resource for researchers, scientists, and professionals in drug development, offering a framework for evaluating such compounds.
Introduction to the Compounds
2-Methoxy-4,6-bis(trifluoromethyl)benzamide is a fluorinated organic compound with potential applications in pharmacology and materials science.[3] The presence of two trifluoromethyl groups is anticipated to significantly enhance its lipophilicity and metabolic stability, properties that are highly desirable in drug candidates.[1]
Standard-BI represents a class of well-established kinase inhibitors that feature a core N-substituted benzamide structure. These compounds are pivotal in targeted cancer therapies, often acting on specific kinases that are dysregulated in various malignancies.[1]
This guide will present a hypothetical benchmarking study to illustrate a practical approach for comparing these two molecules, focusing on their potential as kinase inhibitors.
Postulated Mechanism of Action: Inhibition of the RAF/MEK/ERK Signaling Pathway
Many benzamide-based inhibitors target the RAF/MEK/ERK signaling pathway, a critical cascade in regulating cell proliferation and survival. Dysregulation of this pathway is a common driver of cancer. We postulate that 2-Methoxy-4,6-bis(trifluoromethyl)benzamide, like many similar structures, may exert its effect by inhibiting a key kinase in this pathway, such as B-RAF.
Caption: Postulated inhibition of the RAF/MEK/ERK signaling pathway.
Experimental Design and Methodologies
To objectively compare the performance of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide and Standard-BI, a series of in vitro assays are proposed. The following workflow outlines the experimental process.
Caption: Experimental workflow for comparative analysis.
Protocol 1: In Vitro B-RAF Kinase Inhibition Assay
This experiment aims to determine the half-maximal inhibitory concentration (IC50) of each compound against the target kinase.
Materials:
-
Recombinant human B-RAF enzyme
-
MEK1 substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (2-Methoxy-4,6-bis(trifluoromethyl)benzamide and Standard-BI) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 50 nL of each compound dilution to the wells of a 384-well plate.
-
Add 5 µL of a solution containing B-RAF enzyme and MEK1 substrate in assay buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 2: Cellular Potency Assay in A375 Melanoma Cells
This assay measures the effective concentration (EC50) of the compounds required to inhibit cell proliferation in a cancer cell line known to be driven by B-RAF mutations.
Materials:
-
A375 human melanoma cell line (ATCC CRL-1619)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom white plates
Procedure:
-
Seed A375 cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Allow the plates to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader to determine cell viability.
-
Calculate the percentage of cell growth inhibition relative to DMSO-treated control cells and determine the EC50 values by non-linear regression analysis.
Protocol 3: Metabolic Stability Assay in Human Liver Microsomes
This assay assesses the susceptibility of the compounds to metabolism by liver enzymes, providing an indication of their potential in vivo half-life.
Materials:
-
Human liver microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Pre-incubate the test compounds with HLMs in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using an LC-MS/MS system to quantify the remaining parent compound.
-
Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the remaining compound concentration against time.
Comparative Performance Data (Hypothetical)
The following tables summarize the hypothetical data obtained from the described experiments.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
| 2-Methoxy-4,6-bis(trifluoromethyl)benzamide | B-RAF | 15 |
| Standard-BI | B-RAF | 50 |
Table 2: Cellular Potency
| Compound | Cell Line | EC50 (nM) |
| 2-Methoxy-4,6-bis(trifluoromethyl)benzamide | A375 | 80 |
| Standard-BI | A375 | 250 |
Table 3: Metabolic Stability
| Compound | Matrix | In Vitro t1/2 (min) |
| 2-Methoxy-4,6-bis(trifluoromethyl)benzamide | Human Liver Microsomes | 95 |
| Standard-BI | Human Liver Microsomes | 45 |
Analysis and Discussion
Based on our hypothetical data, 2-Methoxy-4,6-bis(trifluoromethyl)benzamide demonstrates a superior profile compared to Standard-BI in several key areas.
-
Target Engagement: With an IC50 of 15 nM, the novel compound shows significantly higher potency against the B-RAF kinase in a biochemical assay. This suggests a more efficient interaction with the enzyme's active site. The presence of two trifluoromethyl groups likely contributes to this enhanced binding affinity.[1]
-
Cellular Activity: The improved biochemical potency translates to better performance in a cellular context. The lower EC50 value in A375 melanoma cells indicates that 2-Methoxy-4,6-bis(trifluoromethyl)benzamide is more effective at inhibiting cancer cell proliferation.
-
Metabolic Stability: The most notable advantage is the significantly longer in vitro half-life in human liver microsomes. The bis(trifluoromethyl) substitution appears to protect the molecule from rapid metabolic degradation, a common challenge in drug development. This enhanced stability is a known benefit of fluorination in medicinal chemistry.[2]
Conclusion and Future Directions
This comparative guide, based on a hypothetical study, positions 2-Methoxy-4,6-bis(trifluoromethyl)benzamide as a promising lead compound for further investigation as a kinase inhibitor. Its superior potency and metabolic stability, when benchmarked against an industry standard, highlight its potential for development into a more effective therapeutic agent.
Future studies should focus on confirming these findings through rigorous experimental validation. Further investigations should also include selectivity profiling against a panel of other kinases to assess its specificity, as well as in vivo pharmacokinetic and efficacy studies in animal models.
References
- Benchchem. Application of 2-(Trifluoromethyl)benzoyl Chloride in the Synthesis of Pharmaceutical Intermediates.
- Benchchem. 2-Methyl-4-(trifluoromethyl)benzamide | 1214323-24-6.
- Prnewswire.com. Analyzing Competitor Moves: 2-(Trifluoromethyl)Benzamide Growth Outlook 2025-2033.
- Matrix Scientific. 2-Methoxy-4,6-bis(trifluoromethyl)benzamide.
- Patents.google.com. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
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In-depth Analysis of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide Reveals a Gap in Current Cancer Research Literature
A comprehensive investigation into the scientific literature for data on the synergistic effects of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide with other chemotherapies has yielded no specific information on this compound. Extensive searches have failed to identify any preclinical or clinical studies, experimental data, or established mechanisms of action for this particular molecule in the context of cancer treatment.
While the initial intent was to provide a detailed comparison guide for researchers, scientists, and drug development professionals, the absence of any published research on "2-Methoxy-4,6-bis(trifluoromethyl)benzamide" prevents the creation of such a document. The core requirements of detailing its synergistic effects, providing supporting experimental data, and outlining its mechanism of action cannot be fulfilled due to the lack of available information in the public domain.
Searches for this specific compound, as well as broader searches for its potential analogues and derivatives with reported anticancer activity, did not retrieve any relevant results. The scientific community has published extensively on other benzamide and trifluoromethyl-containing molecules that show promise in oncology. For instance, various novel benzamide derivatives have been investigated as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), as agents to overcome multidrug resistance, and as broad-spectrum anticancer compounds. Similarly, the inclusion of trifluoromethyl groups is a known strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates.
However, these findings on other related but distinct chemical entities cannot be extrapolated to "2-Methoxy-4,6-bis(trifluoromethyl)benzamide." Without specific research on this molecule, any discussion of its potential synergistic effects would be purely speculative and would not meet the required standards of scientific integrity and evidence-based reporting.
Therefore, we must conclude that "2-Methoxy-4,6-bis(trifluoromethyl)benzamide" appears to be a novel or as-yet-uncharacterized compound within the field of cancer chemotherapy research. There is no publicly available data to suggest it has been synthesized and evaluated for its biological activity, either as a standalone agent or in combination with other therapeutic drugs.
For researchers, scientists, and drug development professionals interested in this specific chemical structure, this represents a completely unexplored area of research. Future investigations would need to begin with the fundamental steps of chemical synthesis, followed by in vitro and in vivo studies to determine its biological properties, mechanism of action, and potential for synergistic interactions with existing chemotherapeutic agents. Until such foundational research is conducted and published, a comparative guide on its synergistic effects cannot be developed.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide, a compound class characterized by its halogenated nature. Our objective is to equip you with the necessary knowledge to manage this chemical waste stream responsibly, ensuring the safety of your laboratory personnel and the protection of our environment.
Understanding the Hazard Profile: A Causal Approach to Safety
Therefore, every step in the disposal process is a direct response to these anticipated hazards and regulatory classifications. The core principle is to prevent contact and environmental release, while ensuring the waste is directed to a facility capable of handling halogenated organic compounds[7].
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, the selection and proper use of Personal Protective Equipment (PPE) is paramount. This is not merely a procedural step but a critical barrier against the known hazards of similar chemical structures.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile rubber, with manufacturer-specified breakthrough time | To prevent skin contact, which can cause irritation[2][3]. |
| Eye Protection | Goggles (European standard - EN 166) or face shield | To protect against splashes that could cause serious eye irritation[1][2][3]. |
| Lab Coat | Long-sleeved, chemically resistant | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended. | To prevent inhalation, which may cause respiratory irritation[1][2][3]. |
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, with checks and decision points to ensure compliance and safety at each stage.
Step 1: Waste Identification and Segregation
The foundational step in proper chemical waste management is accurate identification and segregation. Due to the presence of fluorine, 2-Methoxy-4,6-bis(trifluoromethyl)benzamide is classified as a halogenated organic waste [4][5][6].
Action:
-
Designate a specific, labeled waste container for "Halogenated Organic Waste."
-
Crucially, do not mix this waste with non-halogenated organic solvents, aqueous waste, or any other waste stream[7]. Mixing waste streams can create dangerous reactions and significantly increases disposal costs[6][7].
Diagram: Waste Segregation Workflow
Caption: Decision workflow for proper waste segregation.
Step 2: Container Management
Proper container selection and management are critical to prevent leaks, spills, and exposure.
Action:
-
Select an appropriate container: Use a container made of a material that is compatible with the chemical, such as a high-density polyethylene (HDPE) plastic container[5]. The container must have a secure, screw-top cap to prevent leakage[7].
-
Label the container: As soon as the first drop of waste is added, label the container clearly with:
-
Keep the container closed: The container must remain tightly sealed at all times, except when adding waste[6][9]. This prevents the release of vapors.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to temporarily store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation[9][10].
Action:
-
Designate an SAA: This should be a secondary containment bin in a well-ventilated area, away from ignition sources and incompatible materials[6][11].
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA. For acutely toxic wastes (P-listed), the limit is one quart[10]. While this compound is not expected to be P-listed, it is good practice to keep waste volumes to a minimum.
-
Time Limits: Containers can be stored in the SAA for up to one year, or until they are full, at which point they must be moved to the central accumulation area within three days[9][8].
Diagram: Disposal Logistics Flow
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A Comprehensive Guide to the Safe Handling of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide
Hazard Identification and Risk Assessment: An Evidence-Based Approach
Given the presence of the trifluoromethyl and benzamide moieties, we must anticipate potential hazards based on well-documented structure-activity relationships. Benzamide and its derivatives can be harmful if swallowed and are suspected of causing genetic defects.[1][2] Trifluoromethylated aromatic compounds can cause skin, eye, and respiratory irritation.[3][4] Therefore, a cautious approach is paramount.
Anticipated Hazards:
-
Acute Toxicity (Oral): May be harmful if swallowed.[1][2][4][5]
-
Skin Irritation: May cause skin irritation upon direct contact.[3][4][6]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3][4]
-
Mutagenicity: Suspected of causing genetic defects based on data for benzamide.[2][7]
A thorough risk assessment should be conducted before commencing any experiment involving this compound.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is mandatory to prevent all routes of exposure. The following table outlines the minimum required PPE for handling 2-Methoxy-4,6-bis(trifluoromethyl)benzamide.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[2][8][9] A face shield should be worn in conjunction with goggles when there is a risk of splashing or handling larger quantities.[10][11] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for handling powdered chemicals.[11] Always inspect gloves for integrity before use and change them frequently, especially if contaminated.[8][9][10] |
| Body | Laboratory Coat | A long-sleeved laboratory coat is required to protect skin and clothing from accidental spills.[8][11] |
| Respiratory | NIOSH-Approved Respirator or Chemical Fume Hood | All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation risk.[8][12] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used.[8] |
Safe Handling and Operations: A Step-by-Step Workflow
Adherence to a systematic workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide.
Emergency Procedures: Immediate and Appropriate Response
In the event of an exposure or spill, immediate and decisive action is crucial.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3][4] Remove contaminated clothing.[3] Seek medical attention if irritation persists.[3][4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3][4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[1][2]
-
Spill Response: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3] Clean the spill area with a suitable solvent, followed by soap and water. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide and any contaminated materials is essential to prevent environmental contamination and adhere to regulations.
Waste Disposal Workflow
Caption: A workflow for the proper disposal of chemical waste.
Disposal Guidelines:
-
Waste Collection: All waste containing 2-Methoxy-4,6-bis(trifluoromethyl)benzamide must be collected in a clearly labeled, sealed, and compatible container.[8]
-
Disposal Route: Dispose of the chemical waste through your institution's EHS department or a licensed hazardous waste disposal company.[2][13] Do not dispose of it down the drain or in regular trash.[8]
-
Regulatory Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal.[13]
By adhering to these stringent safety protocols, you can confidently and safely advance your research while ensuring the well-being of yourself, your colleagues, and the environment.
References
-
Loba Chemie. (2016, April 28). BENZAMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
Fisher Scientific. (2023, September 1). Safety Data Sheet: 2-(Trifluoromethyl)benzamide. Retrieved from [Link]
-
Amazon S3. (n.d.). Safety Data Sheet: Bemotrizinol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1975, June). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
